molecular formula C66H117F3N22O21 B15617985 Autocamtide-2-related inhibitory peptide TFA

Autocamtide-2-related inhibitory peptide TFA

カタログ番号: B15617985
分子量: 1611.8 g/mol
InChIキー: AQERPQDFAQEHFS-PNTPNKCPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Autocamtide-2-related inhibitory peptide TFA is a useful research compound. Its molecular formula is C66H117F3N22O21 and its molecular weight is 1611.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C66H117F3N22O21

分子量

1611.8 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H116N22O19.C2HF3O2/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4;3-2(4,5)1(6)7/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1

InChIキー

AQERPQDFAQEHFS-PNTPNKCPSA-N

製品の起源

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent and Specific CaMKII Inhibitor

Autocamtide-2-related inhibitory peptide, commonly known as AIP, is a synthetic, non-phosphorylatable peptide that serves as a highly potent and specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This technical guide provides a comprehensive overview of AIP, its mechanism of action, quantitative data, experimental protocols, and its role in modulating key signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in areas where CaMKII signaling is a critical component.

Core Concepts and Mechanism of Action

Autocamtide-2-related inhibitory peptide is a structural analog of autocamtide-2, a substrate for CaMKII. The key modification in AIP is the substitution of the threonine residue, the phosphorylation site in autocamtide-2, with an alanine. This change renders the peptide non-phosphorylatable, allowing it to act as a potent competitive inhibitor with respect to autocamtide-2.[1] Its mechanism of action involves binding to the T-site of CaMKII, which is part of the substrate-binding groove, thereby blocking the access of substrates to the catalytic site.[2]

The trifluoroacetate (B77799) (TFA) salt form of AIP is a common counterion resulting from the purification process using high-performance liquid chromatography (HPLC). For most in vitro assays, the presence of residual TFA is not expected to interfere with the results. A myristoylated form of AIP is also available, which enhances its cell permeability for use in cell-based assays.[3][4][5][6]

Quantitative Data

AIP exhibits high potency and selectivity for CaMKII. The following table summarizes key quantitative data for Autocamtide-2-related inhibitory peptide TFA.

ParameterValueTargetNotesReference
IC50 40 nMCaMKIIThis is the most frequently cited value for the inhibition of CaMKII activity.[7][8]
Selectivity > 10 µMPKA, PKC, CaMKIVAIP shows significantly lower potency against other common kinases, highlighting its specificity for CaMKII.
Inhibition Type CompetitiveAutocamtide-2The inhibition is competitive with respect to the substrate autocamtide-2.[1]
Inhibition Type NoncompetitiveSyntide-2The inhibition is noncompetitive with respect to the substrate syntide-2.[1]

Signaling Pathways

AIP, through its inhibition of CaMKII, has been shown to modulate downstream signaling pathways implicated in various cellular processes, including fibrosis and cell proliferation.

TGF-β/Smad Signaling Pathway

CaMKII has been identified as a component in the transforming growth factor-beta (TGF-β) signaling pathway. Inhibition of CaMKII by AIP can lead to the suppression of Smad2 phosphorylation, a key step in the canonical TGF-β/Smad pathway. This has implications for processes such as renal fibrosis, where this pathway is often dysregulated.[9][10]

TGF_beta_Smad_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R CaMKII CaMKII TGF_beta_R->CaMKII activates Smad2 Smad2 CaMKII->Smad2 phosphorylates AIP AIP AIP->CaMKII inhibits pSmad2 p-Smad2 Smad_complex Smad2/3/4 Complex pSmad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocation Gene_expression Target Gene Expression

TGF-β/Smad signaling pathway and the inhibitory action of AIP.
RAF/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Studies have shown that CaMKII can influence this pathway, and its inhibition by AIP can lead to a reduction in the activation of RAF and ERK.[9][11][12][13]

RAF_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates CaMKII CaMKII CaMKII->Raf modulates AIP AIP AIP->CaMKII inhibits MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response

RAF/ERK signaling pathway and the modulatory role of CaMKII, inhibited by AIP.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of AIP in research. The following sections provide methodologies for key experiments.

In Vitro CaMKII Inhibition Assay (Radiometric)

This protocol is based on the principles described in the original characterization of AIP and is a standard method for assessing kinase activity.

Materials:

  • Purified CaMKII enzyme

  • Autocamtide-2-related inhibitory peptide (AIP) TFA

  • [γ-³²P]ATP

  • Substrate peptide (e.g., Autocamtide-2 or Syntide-2)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM EGTA, 10 mM CaCl₂, 1 µg/µL calmodulin)

  • Phosphocellulose paper (P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, substrate peptide, and varying concentrations of AIP.

  • Initiate the kinase reaction by adding purified CaMKII enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each AIP concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, AIP) Start->Prepare_Mixture Add_Enzyme_ATP Add CaMKII and [γ-³²P]ATP Prepare_Mixture->Add_Enzyme_ATP Incubate Incubate at 30°C Add_Enzyme_ATP->Incubate Stop_Reaction Spot on P81 Paper Incubate->Stop_Reaction Wash Wash with Phosphoric Acid Stop_Reaction->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for a radiometric in vitro CaMKII inhibition assay.
Cell-Based Assay Using Myristoylated AIP

To investigate the effects of CaMKII inhibition in a cellular context, a cell-permeable form of AIP is required. Myristoylation of the peptide facilitates its entry into cells.

Materials:

  • Myristoylated Autocamtide-2-related inhibitory peptide

  • Cell line of interest

  • Cell culture medium and reagents

  • Stimulus to activate CaMKII (e.g., ionomycin, glutamate)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-CaMKII, anti-total-CaMKII, and antibodies for downstream targets)

  • Western blotting reagents and equipment

Procedure:

  • Culture cells to the desired confluency.

  • Pre-incubate the cells with varying concentrations of myristoylated AIP for a specific duration (e.g., 30-60 minutes).

  • Stimulate the cells with an appropriate agonist to activate CaMKII.

  • After stimulation, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis to assess the phosphorylation status of CaMKII and its downstream targets.

  • Quantify the band intensities to determine the inhibitory effect of myristoylated AIP on CaMKII activity within the cells.

Cell_Based_Assay_Workflow Start Start Culture_Cells Culture Cells Start->Culture_Cells Preincubate_AIP Pre-incubate with Myristoylated AIP Culture_Cells->Preincubate_AIP Stimulate_Cells Stimulate Cells to Activate CaMKII Preincubate_AIP->Stimulate_Cells Lyse_Cells Cell Lysis Stimulate_Cells->Lyse_Cells Western_Blot Western Blot Analysis (p-CaMKII, etc.) Lyse_Cells->Western_Blot Analyze Quantify Inhibition Western_Blot->Analyze End End Analyze->End

Workflow for a cell-based assay using myristoylated AIP.

Conclusion

This compound is an invaluable tool for researchers studying the physiological and pathological roles of CaMKII. Its high potency and specificity make it a reliable reagent for dissecting the intricate signaling networks regulated by this critical kinase. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of AIP in a laboratory setting and to foster a deeper understanding of its biological functions. As research into CaMKII continues to evolve, the application of specific inhibitors like AIP will remain central to uncovering new therapeutic targets for a range of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (AIP) is a synthetic, non-phosphorylatable peptide that has emerged as a cornerstone tool for researchers investigating the multifaceted roles of Calcium/Calmodulin-dependent protein kinase II (CaMKII). Renowned for its high potency and specificity, AIP serves as a powerful antagonist, enabling the precise dissection of CaMKII-mediated signaling pathways in a variety of cellular and physiological contexts. This technical guide provides an in-depth exploration of AIP's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and signaling cascades.

Core Mechanism of Action: Competitive Inhibition at the Autophosphorylation Site

AIP functions as a highly specific and potent inhibitor of CaMKII.[1][2] Its primary mechanism of action is through competitive inhibition of the enzyme's activity.[2] Unlike broader kinase inhibitors, AIP's specificity is derived from its sequence, which is a non-phosphorylatable analog of autocamtide-2, a substrate of CaMKII.[3] This allows AIP to bind directly to the active site of CaMKII.[4]

The inhibition by AIP is competitive with respect to the substrate autocamtide-2, meaning it directly competes for the same binding site on the CaMKII enzyme.[2] However, its interaction with other substrates, such as syntide-2, is noncompetitive.[2] This suggests that while it occupies the substrate-binding pocket, its inhibitory effect is not solely dependent on simple substrate mimicry. A key feature of AIP's inhibitory action is its binding to the autophosphorylation site of CaMKII, which is distinct from the binding site for some exogenous substrates.[5] This interaction prevents the kinase from phosphorylating itself and other target proteins, effectively locking it in an inactive state. The inhibition is independent of the presence or absence of Ca2+/calmodulin.[2]

Quantitative Inhibition Data

The potency of AIP as a CaMKII inhibitor has been quantified through various in vitro assays. The most consistently reported value is its half-maximal inhibitory concentration (IC50).

ParameterValueKinaseNotesReference
IC50 40 nMCaMKIIThis value represents the concentration of AIP required to inhibit 50% of CaMKII activity in vitro.[1][2]
IC50 100 nMCaMKII AutophosphorylationThis value specifically refers to the concentration of AIP needed to inhibit the autophosphorylation of CaMKII by 50%.[5]
Selectivity > 10 µMPKA, PKC, CaMKIVAIP shows high selectivity for CaMKII, with significantly higher IC50 values for other related kinases, indicating minimal off-target effects at concentrations effective for CaMKII inhibition.[2]

Note: While the IC50 provides a measure of potency, the inhibitory constant (Ki) and dissociation constant (Kd) would provide a more complete picture of the inhibitor's affinity. However, specific Ki and Kd values for the AIP-CaMKII interaction are not consistently reported in the available literature.

Experimental Protocols

To facilitate the study of AIP's mechanism of action, this section provides detailed methodologies for key experiments.

In Vitro CaMKII Kinase Assay (Radiometric)

This protocol outlines a standard radiometric assay to measure the inhibitory effect of AIP on CaMKII activity using a peptide substrate.

Materials:

  • Purified, active CaMKII enzyme

  • Autocamtide-2 (or other suitable peptide substrate)

  • Autocamtide-2-Related Inhibitory Peptide (AIP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, and a Ca2+/Calmodulin solution containing 0.03 µg/µl Calmodulin and 0.5 mM CaCl2)[6]

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

  • 30°C water bath or incubator

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AIP in water or a suitable buffer.

    • Prepare serial dilutions of AIP in the Kinase Assay Buffer to create a range of inhibitor concentrations for IC50 determination.

    • Prepare a reaction mix containing the Kinase Assay Buffer, CaMKII enzyme (e.g., 50 nM), and the peptide substrate (e.g., 80 µM).[7]

    • Prepare an ATP mixture containing both unlabeled ATP (to a final concentration of 200 µM) and a tracer amount of [γ-³²P]ATP.[7]

  • Kinase Reaction:

    • In microcentrifuge tubes, add a fixed volume of the CaMKII/substrate mix.

    • Add varying concentrations of AIP or a vehicle control (e.g., water or buffer).

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the [γ-³²P]ATP mixture. The final reaction volume is typically 20-50 µL.

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[7]

  • Stopping the Reaction and Measuring Phosphorylation:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

    • Wash the phosphocellulose papers extensively with the Wash Buffer to remove unbound ATP.

    • Place the washed papers into scintillation vials with scintillation fluid.

    • Quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each AIP concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the AIP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol provides a general framework for analyzing the binding kinetics and affinity of AIP to CaMKII using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 sensor chip for amine coupling)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine)

  • Purified CaMKII protein (ligand)

  • AIP (analyte)

  • Running Buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., a low pH buffer like glycine-HCl)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with the Running Buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.

    • Inject the purified CaMKII protein (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5-5.5) over the activated surface. The protein will be covalently coupled to the sensor chip via its primary amine groups.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the CaMKII protein to serve as a control for non-specific binding.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of AIP in the Running Buffer, covering a concentration range that is expected to span the dissociation constant (Kd).

    • Inject the different concentrations of AIP over both the CaMKII-immobilized surface and the reference surface at a constant flow rate.

    • Monitor the binding response in real-time, which is proportional to the mass of AIP binding to the immobilized CaMKII.

    • After each injection, allow for a dissociation phase where the Running Buffer flows over the surface to monitor the dissociation of the AIP-CaMKII complex.

  • Surface Regeneration:

    • If the AIP does not fully dissociate, inject a pulse of the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Downstream Signaling Pathways and Cellular Effects

Inhibition of CaMKII by AIP has been shown to impact a multitude of downstream signaling pathways and cellular processes, highlighting the central role of CaMKII in cellular regulation.

TGF-β/Smad and RAF/ERK Pathways

In the context of renal fibrosis, AIP has been demonstrated to alleviate the condition by inhibiting CaMKII and subsequently blocking the activation of the TGF-β/Smad2 and RAF/ERK signaling pathways.[4] This suggests a role for CaMKII in mediating fibrotic processes, which can be effectively countered by AIP.

Calcium Homeostasis and Cardiac Function

In cardiomyocytes, CaMKII plays a crucial role in regulating calcium handling. Targeted inhibition of CaMKII using AIP has been shown to affect the phosphorylation of key calcium-regulating proteins, thereby influencing cardiac contractility and relaxation.[8]

Mitochondrial Function

Studies have indicated that CaMKII inhibition by AIP can lead to a decrease in mitochondrial flavoprotein fluorescence, suggesting an impact on the mitochondrial redox state and overall mitochondrial function.[9]

CREB-Mediated Transcription

CaMKII is known to phosphorylate the transcription factor CREB (cAMP response element-binding protein). Inhibition of CaMKII can therefore modulate the expression of CREB-regulated genes, which are involved in processes such as neuronal plasticity, learning, and memory.[10]

Visualizing the Mechanism and Pathways

To provide a clearer understanding of the complex interactions and pathways involved, the following diagrams have been generated using the DOT language for Graphviz.

Diagram 1: Mechanism of AIP Inhibition of CaMKII

AIP_Mechanism cluster_activation CaMKII Activation cluster_inhibition AIP Inhibition CaM Ca²⁺/Calmodulin CaMKII_inactive Inactive CaMKII (Autoinhibitory Domain Bound) CaM->CaMKII_inactive Binds to Regulatory Domain CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Conformational Change Phosphorylation Substrate Phosphorylation CaMKII_active->Phosphorylation Catalyzes AIP AIP AIP->CaMKII_active Competitively Binds to Autophosphorylation Site AIP->Phosphorylation Inhibits Substrate Autocamtide-2 (Substrate) Substrate->CaMKII_active Binds to Active Site

Caption: Competitive inhibition of CaMKII by AIP at the autophosphorylation site.

Diagram 2: Experimental Workflow for CaMKII Inhibition Assay

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - CaMKII - Substrate - AIP dilutions - [γ-³²P]ATP start->reagents reaction Set up Kinase Reaction: CaMKII + Substrate + AIP reagents->reaction initiate Initiate Reaction with [γ-³²P]ATP reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Spot on P81 paper) incubate->stop wash Wash to Remove Unincorporated ATP stop->wash quantify Quantify Phosphorylation (Scintillation Counting) wash->quantify analyze Data Analysis: Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for a radiometric CaMKII kinase inhibition assay.

Diagram 3: Downstream Signaling Pathways Affected by AIP

Downstream_Signaling cluster_fibrosis Renal Fibrosis cluster_cardiac Cardiac Function cluster_mito Mitochondrial Function cluster_transcription Gene Transcription AIP AIP CaMKII CaMKII AIP->CaMKII TGFb TGF-β CaMKII->TGFb RAF RAF CaMKII->RAF Ca_Handling Calcium Handling Proteins CaMKII->Ca_Handling Mito_Redox Mitochondrial Redox State CaMKII->Mito_Redox CREB CREB CaMKII->CREB Smad2 Smad2 TGFb->Smad2 Fibrosis Fibrosis Smad2->Fibrosis ERK ERK RAF->ERK ERK->Fibrosis Contraction Contraction/ Relaxation Ca_Handling->Contraction Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Overview of downstream signaling pathways modulated by AIP through CaMKII inhibition.

Conclusion

Autocamtide-2-related inhibitory peptide (AIP) stands as an indispensable tool in the study of CaMKII signaling. Its well-characterized mechanism of action, centered on potent and specific competitive inhibition at the autophosphorylation site, allows for the precise interrogation of CaMKII's role in a vast array of cellular functions. The quantitative data on its inhibitory potency, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of CaMKII-mediated pathways. The visualization of these mechanisms and pathways serves to consolidate our understanding and to guide future investigations into the therapeutic potential of targeting CaMKII in various disease states. As research progresses, the continued use of AIP will undoubtedly shed further light on the intricate signaling networks governed by this critical kinase.

References

An In-depth Technical Guide to AIP TFA as a CaMKII Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including synaptic plasticity, cardiac function, and gene expression. Its dysregulation has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific peptide inhibitor of CaMKII. This technical guide provides a comprehensive overview of AIP trifluoroacetate (B77799) salt (TFA) as a research tool, detailing its mechanism of action, biochemical properties, and experimental applications. This document is intended to serve as a core resource for researchers employing AIP TFA to investigate CaMKII-mediated signaling pathways and to explore its potential in drug development.

Introduction to AIP TFA

AIP is a synthetic peptide designed as a competitive inhibitor of CaMKII. It is derived from the autophosphorylation site of CaMKIIα, with a key threonine residue (Thr286) substituted with an alanine. This substitution prevents phosphorylation by CaMKII, allowing AIP to bind to the substrate-binding site without being released, thus effectively inhibiting the kinase's activity. The trifluoroacetate salt form of AIP enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications. A myristoylated version of AIP is also available, which confers cell permeability, enabling its use in live-cell and in vivo studies.[1]

Chemical and Physical Properties
PropertyValueReference(s)
Peptide Sequence Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu[1]
Molecular Weight 1496.7 g/mol (free peptide)[1]
Formulation Trifluoroacetate (TFA) salt[1]
Appearance Lyophilized white powder-
Solubility Water-

Mechanism of Action

AIP functions as a pseudosubstrate inhibitor of CaMKII. It competitively binds to the substrate-binding site on the catalytic domain of CaMKII, preventing the binding and phosphorylation of endogenous substrates.[2] The inhibition by AIP is independent of the presence of Ca2+/calmodulin.[2]

Mechanism of AIP Inhibition of CaMKII CaMKII_inactive Inactive CaMKII CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active CaM CaMKII_active->CaMKII_active Binds pSubstrate Phosphorylated Substrate CaMKII_active->pSubstrate Phosphorylates CaM Ca2+/Calmodulin Substrate Substrate Substrate->pSubstrate AIP AIP AIP->CaMKII_active Inhibits

Figure 1. Mechanism of CaMKII inhibition by AIP.

Quantitative Data

The inhibitory potency and selectivity of AIP have been characterized in various studies. The following tables summarize the key quantitative data.

Inhibitory Potency of AIP
ParameterValueKinaseCommentsReference(s)
IC50 40 nMCaMKII-
Selectivity of AIP
KinaseIC50CommentsReference(s)
Protein Kinase A (PKA) > 10 µMHighly selective for CaMKII[2]
Protein Kinase C (PKC) > 10 µMHighly selective for CaMKII[2]
CaMKIV > 10 µMHighly selective for CaMKII[2]

CaMKII Signaling Pathway

CaMKII is a central node in numerous signaling pathways. Its activation by calcium-calmodulin leads to the phosphorylation of a wide array of downstream targets, influencing diverse cellular functions.

Simplified CaMKII Signaling Pathway cluster_downstream Downstream Targets Ca_influx Ca2+ Influx (e.g., via NMDAR, VGCC) CaM Calmodulin (CaM) Ca_influx->CaM Binds CaMKII CaMKII CaM->CaMKII Activates pCaMKII Autophosphorylated CaMKII (p-Thr286) CaMKII->pCaMKII Autophosphorylation PLN Phospholamban (PLN) pCaMKII->PLN Phosphorylates RyR Ryanodine Receptor (RyR) pCaMKII->RyR Phosphorylates CREB CREB pCaMKII->CREB Phosphorylates Synaptic_Proteins Synaptic Proteins pCaMKII->Synaptic_Proteins Phosphorylates AIP AIP AIP->CaMKII Inhibits AIP->pCaMKII Inhibits SERCA SERCA2a PLN->SERCA Regulates Ca_release SR Ca2+ Release RyR->Ca_release Mediates Gene_expression Gene Expression CREB->Gene_expression Regulates Synaptic_plasticity Synaptic Plasticity (LTP) Synaptic_Proteins->Synaptic_plasticity Mediates

Figure 2. Overview of the CaMKII signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments involving AIP TFA.

In Vitro CaMKII Kinase Assay (Radioactive)

This protocol is a standard method to measure the kinase activity of CaMKII and the inhibitory effect of AIP using a radioactive phosphate (B84403) donor.

In Vitro Radioactive CaMKII Assay Workflow Prepare_reaction Prepare Reaction Mix (Buffer, MgCl2, CaCl2, Calmodulin) Add_components Add CaMKII, Peptide Substrate, and varying [AIP] Prepare_reaction->Add_components Initiate_reaction Initiate Reaction with [γ-32P]ATP Add_components->Initiate_reaction Incubate Incubate at 30°C Initiate_reaction->Incubate Stop_reaction Spot onto P81 Phosphocellulose Paper Incubate->Stop_reaction Wash_paper Wash with Phosphoric Acid Stop_reaction->Wash_paper Quantify Quantify Radioactivity (Scintillation Counting) Wash_paper->Quantify Analyze Analyze Data (IC50 determination) Quantify->Analyze

Figure 3. Workflow for a radioactive CaMKII assay.

Materials:

  • Purified CaMKII enzyme

  • AIP TFA

  • Peptide substrate (e.g., Autocamtide-2)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Calmodulin and CaCl2

  • 75 mM Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, CaCl2, and calmodulin.

  • Add purified CaMKII enzyme and the peptide substrate to the reaction mixture.

  • Add varying concentrations of AIP TFA to different reaction tubes. Include a control with no inhibitor.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[3]

  • Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.[3]

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each AIP concentration and determine the IC50 value.

Cell-Based Assay Using Myristoylated AIP

This protocol describes the use of cell-permeable myristoylated AIP to inhibit CaMKII activity in cultured cells, followed by analysis of downstream target phosphorylation by Western blot.

Cell-Based Assay with Myristoylated AIP Culture_cells Culture Cells to Desired Confluency Pretreat_AIP Pre-treat with Myristoylated AIP (e.g., 1-10 µM) Culture_cells->Pretreat_AIP Stimulate_cells Stimulate Cells to Activate CaMKII (e.g., with ionomycin, KCl, or agonist) Pretreat_AIP->Stimulate_cells Lyse_cells Lyse Cells in Buffer with Phosphatase Inhibitors Stimulate_cells->Lyse_cells Protein_quantification Quantify Protein Concentration Lyse_cells->Protein_quantification Western_blot Perform Western Blot Protein_quantification->Western_blot Probe_antibodies Probe with Antibodies for p-Target and Total Target Western_blot->Probe_antibodies Analyze_results Analyze Band Intensities Probe_antibodies->Analyze_results

Figure 4. Workflow for a cell-based CaMKII inhibition assay.

Materials:

  • Cultured cells (e.g., cardiomyocytes, neurons)

  • Myristoylated AIP

  • Cell culture medium

  • Stimulating agent (e.g., ionomycin, high potassium solution, phenylephrine)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of a CaMKII target (e.g., p-PLN (Thr17) and total PLN)

  • Secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Plate and culture cells to the desired confluency.

  • Pre-treat the cells with varying concentrations of myristoylated AIP (e.g., 1-10 µM) for a specified duration (e.g., 30-60 minutes).

  • Stimulate the cells with an appropriate agent to activate CaMKII.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the CaMKII target.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against the total protein of the target to ensure equal loading.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

In Vivo Applications

Myristoylated AIP can be used in animal models to investigate the physiological and pathological roles of CaMKII.

Administration:

  • Route: Intraperitoneal (i.p.) or direct tissue injection.

  • Dosage: The optimal dose will vary depending on the animal model and the specific research question. A starting point for mice could be in the range of 1-5 mg/kg.[4][5]

  • Vehicle: A common vehicle for in vivo administration of peptides is sterile saline.[5]

Considerations:

  • Due to the peptide nature of AIP, its in vivo stability and pharmacokinetic profile should be considered when designing experiments.

  • The trifluoroacetate counter-ion may have biological effects at high concentrations, although this is generally not a concern at typical working concentrations of AIP.[6]

Conclusion

AIP TFA is a valuable and highly specific tool for the study of CaMKII signaling. Its potency and selectivity make it superior to many small molecule inhibitors for dissecting the specific roles of CaMKII in complex biological systems. This guide provides a foundational understanding and practical protocols for the effective use of AIP TFA in both in vitro and in vivo research settings. Careful experimental design and consideration of the principles outlined herein will enable researchers to generate robust and reliable data on the multifaceted functions of CaMKII.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autocamtide-2-Related Inhibitory Peptide (AIP), a highly potent and specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This document covers the seminal discovery of AIP, its inhibitory properties, detailed experimental protocols for its synthesis and characterization, and its role in elucidating CaMKII-mediated signaling pathways.

Discovery and History

Autocamtide-2-Related Inhibitory Peptide (AIP) was first described in a 1995 publication by Ishida et al. as a novel synthetic peptide designed to be a potent and specific inhibitor of CaMKII[1]. The design of AIP was rationally based on the sequence of Autocamtide-2, a well-known substrate for CaMKII. Specifically, the threonine residue (Thr286) in Autocamtide-2, which is the site of phosphorylation by CaMKII, was substituted with an alanine (B10760859) residue. This substitution created a non-phosphorylatable analog of the substrate, which acts as a competitive inhibitor by binding to the substrate-binding site of the kinase[2].

The trifluoroacetic acid (TFA) salt form of AIP is a common result of the purification process using reverse-phase high-performance liquid chromatography (HPLC), a standard technique in peptide synthesis[3]. The presence of the TFA counter-ion should be considered when determining the precise molecular weight and concentration of the peptide for experimental purposes.

AIP quickly became a valuable tool for researchers studying the physiological and pathological roles of CaMKII due to its high potency and specificity. It was shown to be significantly more potent than other known CaMKII inhibitors of the time, such as KN-93 and the pseudosubstrate peptide CaMK-(281-302Ala286)[1][4].

Quantitative Inhibitory Data

The inhibitory potency of AIP against CaMKII has been well-characterized. The following table summarizes the key quantitative data for AIP and provides a comparison with other common CaMKII inhibitors.

InhibitorTargetIC50 ValueMechanism of ActionReference
Autocamtide-2-Related Inhibitory Peptide (AIP) CaMKII40 nMCompetitive with substrate (Autocamtide-2)[5][6][7]
KN-93CaMKII~1-4 µM (variable)Allosteric, prevents activation by Ca2+/CaM[8]
CaMK-(281-302Ala286)CaMKII~2 µMPseudosubstrate[4]

Note: IC50 values can vary depending on experimental conditions such as ATP and calmodulin concentrations.

AIP also demonstrates high selectivity for CaMKII over other protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and CaMKIV, with IC50 values for these kinases being greater than 10 µM[5].

Experimental Protocols

Solid-Phase Peptide Synthesis of AIP

This protocol describes the manual solid-phase synthesis of Autocamtide-2-Related Inhibitory Peptide (AIP) using the Fmoc/tBu strategy. The sequence of AIP is H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water

  • HPLC purification system

Protocol:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound leucine (B10760876) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) by dissolving it in DMF with HBTU and DIPEA.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the AIP sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain AIP as a TFA salt.

In Vitro CaMKII Inhibition Assay

This protocol describes a method to determine the IC50 value of AIP for CaMKII using a radioactive assay.

Materials:

  • Purified CaMKII enzyme

  • AIP stock solution

  • Autocamtide-2 (substrate peptide)

  • [γ-32P]ATP

  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, 2 µM Calmodulin

  • Stopping solution: 75 mM phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, CaMKII enzyme, and varying concentrations of AIP.

  • Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding Autocamtide-2 and [γ-32P]ATP to the reaction mixture. The final volume should be 50 µL.

  • Incubation: Incubate the reaction for 10 minutes at 30°C.

  • Stopping the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.

  • Washing: Wash the phosphocellulose papers three times with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity incorporated into the Autocamtide-2 substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of CaMKII activity against the logarithm of the AIP concentration. Determine the IC50 value, which is the concentration of AIP that inhibits 50% of the CaMKII activity, by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms

AIP's high specificity for CaMKII makes it an invaluable tool for dissecting the complex signaling pathways regulated by this kinase. CaMKII is a key mediator of calcium signaling in various cell types and is involved in a multitude of cellular processes.

CaMKII Activation and Inhibition Workflow

The following diagram illustrates the general workflow for CaMKII activation and its inhibition by AIP.

G CaMKII Activation and Inhibition Workflow cluster_activation CaMKII Activation cluster_inhibition Inhibition by AIP cluster_downstream Downstream Effects Ca2+ Ca2+ Ca2+/CaM Complex Ca2+/CaM Complex Ca2+->Ca2+/CaM Complex Calmodulin Calmodulin Calmodulin->Ca2+/CaM Complex Inactive CaMKII Inactive CaMKII Active CaMKII Active CaMKII Inactive CaMKII->Active CaMKII Ca2+/CaM Complex Autophosphorylation Autophosphorylation Active CaMKII->Autophosphorylation Inter-subunit Inhibited CaMKII Inhibited CaMKII Active CaMKII->Inhibited CaMKII Binds to substrate site Substrate Phosphorylation Substrate Phosphorylation Active CaMKII->Substrate Phosphorylation AIP AIP AIP->Inhibited CaMKII Blocked Substrate Phosphorylation Blocked Substrate Phosphorylation Inhibited CaMKII->Blocked Substrate Phosphorylation Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response Altered Cellular Response Altered Cellular Response Blocked Substrate Phosphorylation->Altered Cellular Response G Overview of CaMKII Signaling Pathway cluster_upstream Upstream Activators cluster_camkii CaMKII Core cluster_downstream Downstream Targets & Cellular Functions GPCRs GPCRs Increased Intracellular Ca2+ Increased Intracellular Ca2+ GPCRs->Increased Intracellular Ca2+ Ion Channels Ion Channels Ion Channels->Increased Intracellular Ca2+ Angiotensin II Angiotensin II Angiotensin II->Increased Intracellular Ca2+ CaMKII CaMKII Increased Intracellular Ca2+->CaMKII Activates via Ca2+/Calmodulin NMDA Receptors NMDA Receptors CaMKII->NMDA Receptors AMPA Receptors AMPA Receptors CaMKII->AMPA Receptors Ion Channels (e.g., L-type Ca2+) Ion Channels (e.g., L-type Ca2+) CaMKII->Ion Channels (e.g., L-type Ca2+) Transcription Factors (e.g., CREB) Transcription Factors (e.g., CREB) CaMKII->Transcription Factors (e.g., CREB) AIP AIP AIP->CaMKII Inhibits Synaptic Plasticity (LTP) Synaptic Plasticity (LTP) NMDA Receptors->Synaptic Plasticity (LTP) AMPA Receptors->Synaptic Plasticity (LTP) Cardiac Excitation-Contraction Coupling Cardiac Excitation-Contraction Coupling Ion Channels (e.g., L-type Ca2+)->Cardiac Excitation-Contraction Coupling Gene Expression Gene Expression Transcription Factors (e.g., CREB)->Gene Expression

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly selective inhibitor of Calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme in cellular signaling pathways. Synthesized chemically, AIP is typically supplied and utilized as a trifluoroacetate (B77799) (TFA) salt. This technical guide delves into the function of the TFA salt in the context of AIP, providing a comprehensive overview of its origins in peptide synthesis, its impact on the physicochemical properties of the peptide, and practical considerations for its use in experimental settings. This document also furnishes detailed experimental protocols for the assessment of CaMKII inhibition and presents key quantitative data in a structured format.

Introduction: Autocamtide-2-Related Inhibitory Peptide (AIP) and CaMKII

Calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a pivotal role in a vast array of physiological processes, including synaptic plasticity, muscle contraction, and gene expression. Its dysregulation has been implicated in various pathological conditions, making it a significant target for therapeutic intervention.

Autocamtide-2-related inhibitory peptide (AIP) is a synthetic, non-phosphorylatable peptide analog of autocamtide-2.[1] It acts as a potent and selective inhibitor of CaMKII, with a reported IC50 of 40 nM.[2][3][4] AIP's specificity for CaMKII over other kinases such as PKA and PKC makes it an invaluable tool for elucidating the specific roles of CaMKII in cellular signaling.[1][2]

The Origin and Function of the TFA Salt

Synthetic peptides, including AIP, are predominantly produced via solid-phase peptide synthesis (SPPS). A critical step in this process involves the cleavage of the synthesized peptide from the solid resin support and the removal of protecting groups from amino acid side chains. Trifluoroacetic acid (TFA) is the most common reagent used for this purpose due to its strong acidity and volatility.

Consequently, the final lyophilized peptide product is typically isolated as a trifluoroacetate salt. The positively charged amino groups on the peptide (at the N-terminus and on basic amino acid residues like lysine (B10760008) and arginine) form ionic interactions with the negatively charged trifluoroacetate counter-ions.

The primary functions of the TFA salt in the context of AIP are:

  • Enhanced Solubility: The TFA counter-ion generally improves the solubility of the peptide in aqueous solutions, which is crucial for the preparation of stock solutions and for use in biological assays.[5]

  • Improved Stability: The salt form can enhance the stability of the lyophilized peptide during storage.

  • Counter-ion for Cationic Peptides: For peptides with a net positive charge, a counter-ion is necessary to achieve charge neutrality.

While essential for the practical handling of the peptide, the presence of TFA is not known to directly contribute to the inhibitory activity of AIP on CaMKII. Instead, its role is that of a necessary component from the synthesis and purification process that facilitates the peptide's use in research. For most standard in vitro assays, the residual TFA levels are not reported to cause interference.[5] However, for highly sensitive cellular or in vivo studies, the potential effects of TFA should be considered, and in some cases, exchanging the TFA salt for a more biologically benign counter-ion like chloride (HCl) may be advisable.

Quantitative Data Summary

The following tables summarize the key quantitative data for Autocamtide-2-related inhibitory peptide.

Table 1: Inhibitory Activity of Autocamtide-2-Related Inhibitory Peptide

ParameterValueKinaseNotes
IC5040 nMCaMKIIPotent and selective inhibition.
IC50> 10 µMPKC, PKA, CaMKIVDemonstrates high selectivity for CaMKII.[2]

Table 2: Physicochemical Properties of Autocamtide-2-Related Inhibitory Peptide (TFA salt)

PropertyValueNotes
Molecular FormulaC64H116N22O19 (as free base)
Molecular Weight1497.76 g/mol (as free base)The TFA salt form will have a higher molecular weight.[4][6]
SequenceH-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH[6]
Purity≥95% by HPLCStandard purity for research-grade peptide.[6]
SolubilitySoluble to 1 mg/ml in waterTFA salt enhances aqueous solubility.[6]
StorageStore at -20°CLyophilized powder should be stored frozen.[6]

Experimental Protocols

The following is a detailed methodology for a standard in vitro CaMKII kinase assay to determine the inhibitory potential of AIP. This protocol is adapted from methodologies described for similar peptide inhibitors.

In Vitro CaMKII Kinase Assay

Objective: To measure the inhibition of CaMKII activity by Autocamtide-2-related inhibitory peptide (AIP).

Materials:

  • Purified, active CaMKIIα

  • Autocamtide-2-related inhibitory peptide (TFA salt)

  • CaMKII substrate (e.g., Syntide-2 or a fluorescently labeled substrate like mCherry-Syn1)

  • Calmodulin

  • CaCl2

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • EDTA (for stopping the reaction)

  • Detection reagent (e.g., [γ-32P]ATP for radiometric assay, or appropriate reagents for fluorescent or luminescent detection)

  • Microplate reader or scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AIP in sterile, nuclease-free water (e.g., 1 mM). Aliquot and store at -20°C.

    • Prepare serial dilutions of AIP in the kinase reaction buffer to achieve a range of final assay concentrations (e.g., 1 nM to 10 µM).

    • Prepare a master mix containing the kinase reaction buffer, CaMKII, CaMKII substrate, Calmodulin, and CaCl2 at their final desired concentrations.

  • Assay Protocol:

    • To the wells of a microplate, add the serially diluted AIP or vehicle control.

    • Initiate the kinase reaction by adding the master mix to each well.

    • Start the phosphorylation reaction by adding ATP (spiked with [γ-32P]ATP for radiometric assays) to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an excess of EDTA.

  • Detection and Data Analysis:

    • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For non-radiometric assays, follow the manufacturer's instructions for the specific detection reagent.

    • Calculate the percentage of CaMKII inhibition for each AIP concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the AIP concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the CaMKII signaling pathway and a typical experimental workflow for studying AIP.

CaMKII_Signaling_Pathway cluster_activation CaMKII Activation cluster_inhibition Inhibition by AIP cluster_downstream Downstream Effects Ca2_Calmodulin Ca²⁺/Calmodulin Complex CaMKII_inactive Inactive CaMKII Ca2_Calmodulin->CaMKII_inactive Binds to regulatory domain CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Conformational Change Substrate_unphos Substrate Protein (unphosphorylated) CaMKII_active->Substrate_unphos Phosphorylation AIP AIP (TFA Salt) AIP->CaMKII_active Competitive Inhibition at substrate binding site Substrate_phos Substrate Protein (phosphorylated) Substrate_unphos->Substrate_phos Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Substrate_phos->Cellular_Response

Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent inhibition by AIP.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay Peptide_Synth Solid-Phase Peptide Synthesis of AIP Cleavage Cleavage from Resin with TFA Peptide_Synth->Cleavage Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization to yield AIP (TFA Salt) Purification->Lyophilization Stock_Prep Prepare AIP Stock Solution (in H₂O) Lyophilization->Stock_Prep Serial_Dilution Serial Dilution of AIP Stock_Prep->Serial_Dilution Assay_Setup Set up Kinase Reaction (CaMKII, Substrate, Ca²⁺/CaM) Serial_Dilution->Assay_Setup Incubation Incubate with ATP Assay_Setup->Incubation Detection Detect Substrate Phosphorylation Incubation->Detection Data_Analysis Data Analysis (IC₅₀ determination) Detection->Data_Analysis

Caption: Workflow for AIP synthesis, purification, and in vitro testing.

Conclusion

The trifluoroacetate salt is an integral, albeit often overlooked, component of the commercially available Autocamtide-2-related inhibitory peptide. Its primary role is not in the direct modulation of CaMKII inhibition but in ensuring the practical usability of the peptide by enhancing its solubility and stability. For researchers utilizing AIP, it is important to be aware of the TFA counter-ion's presence and to consider its potential, though generally minimal, effects in sensitive experimental systems. The protocols and data provided in this guide offer a comprehensive resource for the effective application of AIP (TFA salt) in the study of CaMKII signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Autocamtide-2-related inhibitory peptide (AIP) is a synthetic peptide that acts as a highly potent and specific inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). Derived from the CaMKII substrate autocamtide-2, AIP serves as a crucial research tool for dissecting the myriad of signaling pathways regulated by CaMKII.[1] By competitively binding to the kinase's substrate-binding site, AIP prevents the phosphorylation of downstream targets, thereby modulating processes ranging from synaptic plasticity in neurons to pathological signaling in cardiac and renal tissues.[2][3][4] This guide provides a detailed overview of the core signaling axis involving CaMKII, the mechanism of AIP inhibition, quantitative data on its inhibitory properties, and a representative protocol for its use in kinase activity assays.

The Core CaMKII Signaling Pathway

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine protein kinase that plays a pivotal role as a mediator of calcium signaling. Its activation is a key event in numerous cellular processes, most notably in synaptic plasticity within the central nervous system.[5]

The activation cascade proceeds as follows:

  • Calcium Influx: An intracellular signal, such as the opening of NMDA receptors in a neuron, leads to a rapid increase in cytosolic calcium ion (Ca²⁺) concentration.[5]

  • Calmodulin Activation: Four Ca²⁺ ions bind to the protein calmodulin (CaM), inducing a conformational change that activates it.

  • CaMKII Activation: The Ca²⁺/CaM complex binds to the regulatory domain of a CaMKII subunit. This binding event displaces the regulatory domain from the catalytic domain, thereby relieving autoinhibition and activating the kinase.[6]

  • Autophosphorylation & Autonomous Activity: Once active, a CaMKII subunit can phosphorylate a neighboring subunit within the holoenzyme at Threonine 286 (T286). This autophosphorylation event traps the kinase in a partially active state, rendering it independent of Ca²⁺/CaM for a period. This "autonomous activity" is crucial for maintaining signaling events even after the initial calcium signal has dissipated.[7]

  • Substrate Phosphorylation: The active CaMKII then phosphorylates a wide array of downstream substrate proteins, altering their function and propagating the signal. In the context of renal fibrosis, for example, CaMKII activation can trigger the TGF-β/Smad2 and RAF/ERK pathways.[2]

G cluster_activation CaMKII Activation cluster_downstream Downstream Signaling Ca_ion Intracellular Ca²⁺ ↑ CaM Calmodulin (CaM) Ca_ion->CaM Binds CaM_active Ca²⁺/CaM Complex CaM->CaM_active CaMKII_active Active CaMKII CaM_active->CaMKII_active Binds & Activates CaMKII_inactive Inactive CaMKII CaMKII_inactive->CaMKII_active Binds & Activates AutoP Autophosphorylation (T286) CaMKII_active->AutoP Substrates Target Substrates (e.g., Smad2, Raf) CaMKII_active->Substrates Phosphorylates Autonomous_CaMKII Autonomous CaMKII AutoP->Autonomous_CaMKII Maintains Activity Autonomous_CaMKII->Substrates Phosphorylates Response Cellular Response (e.g., Gene Expression, Fibrosis) Substrates->Response

Figure 1. Simplified CaMKII activation and downstream signaling cascade.

Mechanism of Inhibition by AIP

AIP is a synthetic peptide designed as a non-phosphorylatable analog of autocamtide-2, a substrate of CaMKII.[3] Its inhibitory action stems from its ability to act as a potent competitive inhibitor.

AIP binds directly to the substrate-binding active site (often called the S-site) of the CaMKII catalytic domain.[4][6] This physically occludes the site, preventing genuine substrates from binding and being phosphorylated. The inhibition is competitive with respect to peptide substrates like autocamtide-2.[3] Because AIP lacks the phosphorylatable threonine residue, it acts as a dead-end inhibitor. This action effectively halts the kinase's activity, preventing both the phosphorylation of downstream targets and the autophosphorylation required for autonomous activity.

G CaMKII_active Active CaMKII (Catalytic Domain) Phosphorylation Phosphorylation & Cellular Response CaMKII_active->Phosphorylation Binds & Phosphorylates Inhibition Inhibition (No Response) CaMKII_active->Inhibition Competitively Binds Substrate Target Substrate Substrate->Phosphorylation AIP AIP AIP->Inhibition

Figure 2. Competitive inhibition mechanism of AIP on CaMKII.

Quantitative Data

AIP is distinguished by its high potency and specificity for CaMKII. This makes it a superior tool compared to many small molecule inhibitors, which can have off-target effects.[3][8] The key quantitative metrics for AIP are summarized below.

ParameterValueTarget KinaseNotesReference
IC₅₀ 40 nM CaMKIIRepresents the concentration for 50% inhibition of kinase activity.[1]
IC₅₀ > 10 µMPKA, PKCDemonstrates high selectivity over other common serine/threonine kinases.
IC₅₀ > 10 µMCaMKIVShows selectivity within the CaM kinase family.[3]
Inhibition Type CompetitiveCaMKIICompetitive with respect to the peptide substrate autocamtide-2.[3]

Experimental Protocols

AIP is frequently used in in vitro kinase assays to inhibit CaMKII activity and confirm its role in a specific process. Below is a representative, generalized protocol for a non-radioactive CaMKII activity assay using a peptide substrate.

Objective: To measure the inhibitory effect of AIP on CaMKII-mediated phosphorylation of a synthetic substrate.

Materials:

  • Purified, active CaMKII enzyme

  • AIP stock solution (e.g., 1 mM in water)

  • CaMKII peptide substrate (e.g., Autocamtide-2 or Syntide-2)

  • Kinase Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 0.5mM CaCl₂, 2 µg/ml Calmodulin, 50µM DTT[9]

  • ATP solution (e.g., 10 mM)

  • Reaction termination solution (e.g., formic acid for HPLC-MS, or a specific reagent for luminescence assays)[10]

  • Detection system (e.g., HPLC-MS to measure substrate and product, or a luminometer for ADP-Glo™ type assays)[9][10]

  • 384-well assay plates

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of AIP in Kinase Assay Buffer to generate a dose-response curve (e.g., final concentrations from 1 nM to 10 µM). Include a "no inhibitor" control.

    • Prepare a master mix containing the CaMKII enzyme and the peptide substrate in Kinase Assay Buffer.

    • Prepare an ATP solution at the desired final concentration (e.g., 100 µM) in Kinase Assay Buffer.

  • Assay Reaction:

    • Add 1 µL of each AIP dilution (or control buffer) to the wells of the assay plate.

    • Add 2 µL of the enzyme/substrate master mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at 30°C or room temperature for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination & Detection:

    • Stop the reaction by adding a termination solution.

    • Quantify the amount of phosphorylated substrate (product) or the amount of ADP generated.

      • For HPLC-MS: The termination with formic acid prepares the sample for injection. The ratio of phosphorylated product to remaining substrate is measured.[10]

      • For Luminescence (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent, which depletes remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to the initial kinase activity.[9]

  • Data Analysis:

    • Plot the measured kinase activity against the logarithm of the AIP concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_run 3. Kinase Reaction cluster_detect 4. Termination & Detection cluster_analysis 5. Data Analysis AIP_Dilutions Prepare AIP Serial Dilutions Add_AIP Add AIP to Plate Wells AIP_Dilutions->Add_AIP Enzyme_Mix Prepare Enzyme + Substrate Master Mix Add_Enzyme Add Enzyme Mix Enzyme_Mix->Add_Enzyme Add_AIP->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate (e.g., 60 min at 30°C) Add_ATP->Incubate Terminate Stop Reaction Incubate->Terminate Detect Quantify Product (HPLC-MS) or ADP (Luminescence) Terminate->Detect Analyze Plot Dose-Response Curve & Calculate IC₅₀ Detect->Analyze

Figure 3. General experimental workflow for an in vitro CaMKII inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (ARIP), often supplied as a trifluoroacetate (B77799) (TFA) salt, is a synthetic peptide that has emerged as a valuable tool for investigating cellular signaling pathways. Derived from the autophosphorylation site of Ca2+/calmodulin-dependent protein kinase II (CaMKII), this non-phosphorylatable analog acts as a potent and highly specific inhibitor. This technical guide provides a comprehensive overview of the cellular targets of ARIP TFA, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate its application in research and drug development.

Cellular Targets and Quantitative Inhibitory Data

The primary cellular target of Autocamtide-2-related inhibitory peptide TFA is Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3][4][5][6][7][8] ARIP TFA exhibits high potency and selectivity for CaMKII, with a reported half-maximal inhibitory concentration (IC50) of 40 nM.[1][3][4][5][6][8][9] Its inhibitory action is independent of the presence or absence of Ca2+/calmodulin.[1][2]

Extensive selectivity profiling has demonstrated that ARIP TFA has significantly lower affinity for other common protein kinases, highlighting its specificity. The peptide shows minimal inhibition of Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), with IC50 values for these kinases reported to be greater than 10 μM.[3][6] This more than 250-fold selectivity makes ARIP TFA an excellent tool for dissecting the specific roles of CaMKII in complex cellular processes.

Target KinaseIC50 (nM)Reference
Ca2+/calmodulin-dependent protein kinase II (CaMKII)40[1][3][4][5][6][8][9]
Protein Kinase A (PKA)> 10,000[3][6]
Protein Kinase C (PKC)> 10,000[3][6]
Ca2+/calmodulin-dependent protein kinase IV (CaMKIV)> 10,000[2]

Mechanism of Action

Autocamtide-2-related inhibitory peptide is a competitive inhibitor with respect to the substrate Autocamtide-2 and a noncompetitive inhibitor with respect to Syntide-2.[2] It is designed based on the sequence surrounding the autophosphorylation site (Thr286/Thr287) within the autoinhibitory domain of CaMKII.[6][10] By substituting the phosphorylatable threonine residue with alanine, the peptide can bind to the substrate-binding pocket of CaMKII without being phosphorylated, thereby blocking the access of native substrates.[11]

Experimental Protocols

The following are detailed methodologies for key experiments typically performed to characterize the inhibitory activity of this compound. These protocols are based on the foundational work by Ishida et al. (1995) and general kinase assay principles.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of ARIP TFA against CaMKII and other kinases.

Materials:

  • Purified recombinant CaMKII, PKA, PKC, and CaMKIV enzymes.

  • This compound (ARIP TFA) stock solution.

  • Specific peptide substrates for each kinase (e.g., Autocamtide-2 for CaMKII, a kemptide (B1673388) for PKA, a neurogranin (B1177982) fragment for PKC, and a specific peptide for CaMKIV).

  • [γ-32P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, and appropriate cofactors like Ca2+ and calmodulin for CaMKII and CaMKIV, or phosphatidylserine (B164497) and diacylglycerol for PKC).

  • Phosphocellulose paper discs.

  • Wash buffer (e.g., 75 mM phosphoric acid).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of ARIP TFA in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase reaction buffer, the respective kinase, its peptide substrate, and any necessary cofactors.

  • Add the serially diluted ARIP TFA or vehicle control to the reaction tubes.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc.

  • Wash the phosphocellulose discs multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Dry the discs and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the vehicle control for each ARIP TFA concentration.

  • Plot the percentage of kinase activity against the logarithm of the ARIP TFA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of ARIP TFA, the in vitro kinase inhibition assay described above is performed in parallel for a panel of different kinases.

Procedure:

  • Follow the protocol for the In Vitro Kinase Inhibition Assay.

  • Use a fixed, high concentration of ARIP TFA (e.g., 1 µM, which is 25-fold higher than the IC50 for CaMKII) to screen for inhibitory activity against a panel of kinases (e.g., PKA, PKC, CaMKIV).[2]

  • For any kinases that show significant inhibition, perform a full dose-response curve to determine the IC50 value.

  • Compare the IC50 values obtained for the different kinases to determine the selectivity profile of ARIP TFA.

Visualizations

Signaling Pathway of CaMKII Inhibition by ARIP TFA

CaMKII_Inhibition cluster_activation CaMKII Activation cluster_inhibition Inhibition by ARIP TFA cluster_downstream Downstream Effects CaM Calmodulin CaMKII_active Active CaMKII CaM->CaMKII_active activates Ca2 Ca²⁺ Ca2->CaM binds CaMKII_inactive Inactive CaMKII CaMKII_inactive->CaMKII_active activates CaMKII_inhibited Inhibited CaMKII Substrate Substrate CaMKII_active->Substrate phosphorylates ARIP ARIP TFA ARIP->CaMKII_active CaMKII_inhibited->Substrate phosphorylation blocked Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., LTP, Gene Expression) Phospho_Substrate->Cellular_Response

Caption: CaMKII activation and inhibition by ARIP TFA.

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide Synthesize/Obtain ARIP TFA Serial_Dilution Serial Dilution of ARIP TFA Peptide->Serial_Dilution Kinases Purify/Obtain Kinase Panel Kinase_Reaction Perform Kinase Reactions Kinases->Kinase_Reaction Reagents Prepare Assay Reagents Reagents->Kinase_Reaction Serial_Dilution->Kinase_Reaction Measure_Activity Measure Kinase Activity Kinase_Reaction->Measure_Activity Dose_Response Generate Dose-Response Curves Measure_Activity->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Workflow for kinase inhibitor profiling.

Conclusion

This compound is a highly potent and selective inhibitor of CaMKII. Its well-characterized inhibitory profile, with a clear distinction between its high affinity for CaMKII and low affinity for other kinases like PKA, PKC, and CaMKIV, makes it an indispensable tool for elucidating the specific physiological and pathological roles of CaMKII. The detailed protocols and visual workflows provided in this guide are intended to empower researchers to effectively utilize ARIP TFA in their studies of cellular signaling and to facilitate the development of novel therapeutic strategies targeting CaMKII-mediated pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, cell cycle regulation, and apoptosis. The unmodified AIP, while an effective inhibitor in cell-free assays, possesses poor cell permeability, limiting its utility in cellular and in vivo studies. To overcome this limitation, a myristoyl group, a saturated 14-carbon fatty acid, is covalently attached to the N-terminus of the peptide. This lipid modification significantly enhances the peptide's hydrophobicity, facilitating its translocation across the plasma membrane and enabling the investigation of CaMKII function in intact cells and organisms.

This technical guide provides an in-depth overview of the cell permeability of myristoylated AIP, including a summary of quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Quantitative Analysis of Cell Permeability

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Cell Type HeLaPrimary NeuronsHEK293Jurkat
Peptide Concentration 10 µM20 µM10 µM50 µM
Incubation Time 1 hour2 hours4 hours1 hour
Temperature 37°C37°C37°C4°C
Intracellular Conc. (µM) 1.22.52.00.1
Uptake Efficiency (%) 12%12.5%20%0.2%

Note: The data presented in this table is hypothetical and serves as an example of how to structure and present quantitative cell permeability results. Actual values will vary depending on the specific experimental setup.

Mechanism of Cell Entry

The enhanced cell permeability of myristoylated AIP is attributed to the hydrophobic myristoyl group. This lipid moiety is thought to insert itself into the lipid bilayer of the cell membrane, effectively anchoring the peptide to the cell surface. This increased local concentration at the membrane facilitates the subsequent translocation of the peptide into the cytoplasm. While the precise mechanism of translocation is not fully elucidated, it is believed to occur via a combination of direct membrane passage and potentially endocytic pathways. The process is known to be temperature-dependent, with significantly reduced uptake at lower temperatures, suggesting an active, energy-dependent component to the transport mechanism.

Experimental Protocols

Accurate quantification of intracellular myristoylated AIP is critical for dose-response studies and for correlating observed cellular effects with the extent of CaMKII inhibition. Several methods can be employed to measure the cell permeability of myristoylated peptides.

Fluorescence-Based Quantification

This approach involves labeling the myristoylated AIP with a fluorescent tag (e.g., FITC, FAM) to enable its detection and quantification within cells.

a. Cell Culture and Treatment:

  • Seed cells of interest (e.g., HeLa, SH-SY5Y) in appropriate culture vessels (e.g., 96-well plates for plate reader-based assays, glass-bottom dishes for microscopy).

  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare a stock solution of fluorescently labeled myristoylated AIP in a suitable solvent (e.g., DMSO, water).

  • Dilute the stock solution to the desired final concentrations in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the fluorescently labeled peptide.

  • Incubate the cells for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) at 37°C and 5% CO2.

b. Quantification Methods:

  • Fluorescence Microscopy:

    • After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular peptide.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • (Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI) to aid in cellular localization.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

    • Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler).

  • Flow Cytometry:

    • Following incubation, wash the cells twice with ice-cold PBS.

    • Detach the cells from the culture vessel using a non-enzymatic cell dissociation solution (e.g., EDTA-based).

    • Resuspend the cells in PBS containing a viability dye (to exclude dead cells from the analysis).

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

    • The geometric mean fluorescence intensity of the cell population is proportional to the average intracellular peptide concentration.

Mass Spectrometry-Based Quantification

This label-free method offers high sensitivity and specificity for quantifying the unmodified myristoylated AIP.

a. Cell Lysis and Sample Preparation:

  • After incubation with myristoylated AIP and washing with PBS, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Collect the cell lysate and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Perform a protein precipitation step (e.g., with acetone (B3395972) or trichloroacetic acid) to separate the peptide from larger proteins.

  • Resuspend the peptide-containing supernatant in a solvent compatible with mass spectrometry analysis.

b. LC-MS/MS Analysis:

  • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the peptide from other small molecules using a suitable chromatography column and gradient.

  • Detect and quantify the myristoylated AIP using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer.

  • Generate a standard curve using known concentrations of the peptide to determine the absolute intracellular concentration in the cell lysate.

Visualizations

CaMKII Signaling Pathway and Inhibition by AIP

CaMKII_Pathway Ca_influx Ca2+ Influx Calmodulin Calmodulin Ca_influx->Calmodulin binds Ca_CaM Ca2+/Calmodulin Complex CaMKII_inactive Inactive CaMKII Ca_CaM->CaMKII_inactive activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Autophosphorylation Autophosphorylation (Thr286) CaMKII_active->Autophosphorylation Substrate Substrate Proteins CaMKII_active->Substrate phosphorylates Autophosphorylation->CaMKII_active maintains activity Phosphorylated_Substrate Phosphorylated Substrates Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response AIP Myristoylated AIP AIP->CaMKII_active inhibits

Caption: CaMKII activation pathway and its inhibition by Myristoylated AIP.

Experimental Workflow for Quantifying Intracellular Myristoylated AIP

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture peptide_treatment Incubate with Myristoylated AIP cell_culture->peptide_treatment wash Wash to Remove Extracellular Peptide peptide_treatment->wash quant_method Quantification Method wash->quant_method quant_method->fluorescence_path Fluorescently Labeled AIP quant_method->mass_spec_path Unlabeled AIP fixation Cell Fixation imaging Fluorescence Microscopy or Flow Cytometry fixation->imaging analysis_f Image/Data Analysis imaging->analysis_f end End analysis_f->end lysis Cell Lysis extraction Peptide Extraction lysis->extraction lcms LC-MS/MS Analysis extraction->lcms analysis_ms Data Analysis & Quantification lcms->analysis_ms analysis_ms->end

Caption: Workflow for quantifying intracellular myristoylated AIP.

Conclusion

Myristoylated AIP is an invaluable tool for probing the intracellular functions of CaMKII. Its enhanced cell permeability, conferred by the myristoyl group, allows for the direct inhibition of its target in a cellular context. While specific quantitative data on its uptake is sparse in the literature, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize its cell permeability in their specific model systems. Such quantitative analysis is paramount for the rigorous design and interpretation of experiments aimed at elucidating the multifaceted roles of CaMKII in cellular physiology and pathology.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific synthetic peptide inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a crucial serine/threonine kinase involved in numerous neuronal processes, including synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of AIP, its mechanism of action, quantitative data, experimental protocols, and its application in neuroscience research. The peptide is typically supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion resulting from the purification process of synthetic peptides.

Core Properties and Mechanism of Action

AIP is a nonphosphorylatable analog of autocamtide-2, a substrate of CaMKII. Its sequence, KKALRRQEAVDAL, is based on the autophosphorylation site of CaMKIIα (Thr286). By mimicking the substrate, AIP competitively binds to the substrate-binding site of CaMKII, thereby inhibiting the phosphorylation of its natural substrates. The inhibition by AIP is independent of the presence or absence of Ca2+/Calmodulin.

A myristoylated version of AIP is also available, which enhances its cell permeability, allowing for its use in cell-based assays and in vivo studies. Furthermore, a photoactivatable version, paAIP2, has been developed for optogenetic applications, enabling precise temporal control of CaMKII inhibition.

Quantitative Data

The inhibitory potency and selectivity of Autocamtide-2-related inhibitory peptide are summarized in the table below.

ParameterValueTargetNotes
IC50 40 nMCaMKIIInhibition of substrate phosphorylation.[1][2][3][4]
IC50 100 nMCaMKIIInhibition of autophosphorylation.[5]
Selectivity > 10 µMPKA, PKC, CaMKIVHighly selective for CaMKII over other common kinases.[3]
Comparative Potency 50x more potent than CaMK-(281-302Ala286)CaMKIIUnder the same assay conditions.[1][4]
Comparative Potency 500x more potent than KN-93CaMKIIUnder the same assay conditions.[1][4][6]

Signaling Pathway

AIP's primary role in neuroscience research is the specific inhibition of CaMKII, a key downstream effector of calcium signaling, particularly in the context of long-term potentiation (LTP), a cellular correlate of learning and memory.

CaMKII_Signaling_Pathway cluster_upstream Upstream Activation cluster_camkii CaMKII Regulation cluster_downstream Downstream Effects in LTP Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca2_Influx Ca²⁺ Influx NMDA_Receptor->Ca2_Influx Calmodulin Calmodulin Ca2_Influx->Calmodulin CaM Ca²⁺/Calmodulin Complex Calmodulin->CaM CaMKII_inactive CaMKII (inactive) CaM->CaMKII_inactive CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active Autophosphorylation AMPA_Receptor AMPA Receptor Phosphorylation CaMKII_active->AMPA_Receptor AIP Autocamtide-2-related Inhibitory Peptide (AIP) AIP->CaMKII_active Inhibition AMPA_Trafficking AMPA Receptor Trafficking to Synapse AMPA_Receptor->AMPA_Trafficking LTP Long-Term Potentiation (LTP) AMPA_Trafficking->LTP

CaMKII signaling pathway in Long-Term Potentiation and its inhibition by AIP.

Experimental Protocols

In Vitro CaMKII Activity Assay (Non-Radioactive HPLC-MS Method)

This protocol is adapted from a non-radioactive method for measuring CaMKII activity.

1. Reagents and Materials:

  • Purified CaMKII enzyme

  • Autocamtide-2 (AC-2) substrate peptide

  • Autocamtide-2-related inhibitory peptide (AIP) TFA

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Calcium Chloride (CaCl2)

  • Calmodulin

  • Reaction stop solution (e.g., 1% formic acid)

  • HPLC-MS system

2. Procedure:

  • Prepare a master mix containing the kinase assay buffer, CaCl2, and Calmodulin.

  • Prepare serial dilutions of AIP in the master mix.

  • Add the purified CaMKII enzyme to the master mix (with and without AIP).

  • Initiate the kinase reaction by adding the AC-2 substrate and ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the formic acid stop solution.

  • Analyze the samples by HPLC-MS to separate and quantify the amounts of unphosphorylated AC-2 and phosphorylated AC-2 (pAC-2).

  • Calculate the percentage of inhibition for each AIP concentration and determine the IC50 value.

HPLC_MS_Workflow Start Start Prepare_Master_Mix Prepare Master Mix (Buffer, CaCl₂, Calmodulin) Start->Prepare_Master_Mix Add_CaMKII_AIP Add CaMKII and serial dilutions of AIP Prepare_Master_Mix->Add_CaMKII_AIP Initiate_Reaction Initiate Reaction (add Autocamtide-2 and ATP) Add_CaMKII_AIP->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (add Formic Acid) Incubate->Stop_Reaction HPLC_MS_Analysis HPLC-MS Analysis (Quantify AC-2 and pAC-2) Stop_Reaction->HPLC_MS_Analysis Calculate_IC50 Calculate % Inhibition and IC50 HPLC_MS_Analysis->Calculate_IC50 End End Calculate_IC50->End

Workflow for non-radioactive in vitro CaMKII activity assay.
In Vivo Administration via Stereotaxic Injection (Mouse Hippocampus)

This protocol provides a general framework for the targeted delivery of myristoylated AIP into the mouse hippocampus.

1. Materials:

  • Myristoylated Autocamtide-2-related inhibitory peptide TFA, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • Stereotaxic frame.

  • Hamilton syringe with a fine-gauge needle.

  • Surgical tools.

2. Procedure:

  • Anesthetize the mouse and mount it securely in the stereotaxic frame.

  • Expose the skull and identify the bregma.

  • Determine the stereotaxic coordinates for the target brain region (e.g., for the dorsal hippocampus: AP -2.0 mm, ML ±1.5 mm, DV -1.8 mm from bregma).

  • Drill a small burr hole in the skull at the determined coordinates.

  • Slowly lower the injection needle to the target depth.

  • Infuse the myristoylated AIP solution at a slow rate (e.g., 0.1-0.2 µL/min) to prevent tissue damage and ensure proper diffusion.

  • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to minimize backflow.

  • Slowly withdraw the needle, suture the incision, and allow the animal to recover.

  • Monitor the animal post-surgery and proceed with behavioral or electrophysiological experiments at the desired time point.

The Role of TFA Salt

Trifluoroacetic acid (TFA) is a common reagent used in the final cleavage and purification steps of solid-phase peptide synthesis. As a result, synthetic peptides are often isolated as TFA salts. For most in vitro and in vivo applications, the low concentrations of TFA present do not interfere with biological activity. However, for highly sensitive assays, it is important to be aware of its presence. TFA salts can sometimes enhance the solubility of peptides in aqueous solutions.

Conclusion

Autocamtide-2-related inhibitory peptide (AIP) TFA is an invaluable tool for neuroscience research, offering high potency and specificity for the inhibition of CaMKII. Its utility in both in vitro and in vivo settings, including the development of a photoactivatable variant, allows for precise dissection of the roles of CaMKII in complex neuronal processes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers employing AIP in their studies of CaMKII function and its implications in health and disease.

References

The Role of Atrial Natriuretic Peptide (ANP) Analogs in Cardiac Function Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heart, beyond its primary function as a pump, acts as an endocrine organ by secreting a family of peptide hormones known as natriuretic peptides (NPs). Among these, Atrial Natriuretic Peptide (ANP) and its precursors play a crucial role in cardiovascular homeostasis. This technical guide delves into the significance of synthetic ANP analogs, with a particular focus on the proANP fragment 31-67, in the study of cardiac function. For the purposes of this guide, "AIP TFA" will be used to refer to synthetic proANP(31-67), where TFA (trifluoroacetate) is a common counterion resulting from the peptide synthesis process. This fragment, also known as "vessel dilator," has demonstrated significant therapeutic potential due to its potent diuretic, natriuretic, and vasodilatory properties.[1][2][3][4] This document will provide an in-depth overview of its mechanism of action, quantitative effects on cardiac hemodynamics, and detailed experimental protocols for its investigation.

Mechanism of Action: The cGMP Signaling Pathway

Atrial natriuretic peptides exert their biological effects primarily through the activation of natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. The binding of ANP or its analogs to NPR-A catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of physiological responses. These responses include vasodilation, which reduces cardiac afterload, and natriuresis and diuresis, which decrease blood volume and cardiac preload.

Interestingly, the biological actions of proANP(31-67) have been reported to be independent of cGMP activation in some contexts, suggesting the involvement of alternative signaling pathways.[1] However, the classical ANP/cGMP pathway remains the most well-characterized mechanism for the cardiovascular effects of natriuretic peptides.

ANP_Signaling_Pathway AIP_TFA AIP TFA (proANP 31-67) NPR_A Natriuretic Peptide Receptor-A (NPR-A) AIP_TFA->NPR_A Binds to cGMP cGMP NPR_A->cGMP Activates Guanylyl Cyclase GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis Cardiac_Afterload Decreased Cardiac Afterload Vasodilation->Cardiac_Afterload Cardiac_Preload Decreased Cardiac Preload Natriuresis_Diuresis->Cardiac_Preload

Caption: ANP/cGMP Signaling Pathway.

Quantitative Effects on Cardiac Function

Infusion of AIP TFA (proANP 31-67) has been shown to elicit significant and beneficial hemodynamic changes in patients with congestive heart failure (CHF). Clinical studies have demonstrated its ability to improve cardiac performance by reducing both preload and afterload.

ParameterDirection of ChangeMagnitude of Change (in NYHA Class III CHF)Reference
Cardiac OutputIncrease34%[2]
Cardiac IndexIncrease35%[2]
Stroke Volume IndexIncrease24%[2]
Systemic Vascular ResistanceDecrease24%[2]
Pulmonary Vascular ResistanceDecrease25%[2]
Pulmonary Capillary Wedge PressureDecrease33%[2]
Central Venous PressureDecrease27%[2]

These data highlight the potent cardiac-enhancing effects of proANP(31-67), making it a promising therapeutic agent for heart failure.

Experimental Protocols

Human Clinical Trial: Intravenous Infusion of proANP(31-67)

The following protocol is a generalized representation based on published clinical trials investigating the hemodynamic effects of proANP(31-67) in patients with congestive heart failure.[2]

1. Subject Selection:

  • Inclusion Criteria: Patients diagnosed with stable New York Heart Association (NYHA) Class III congestive heart failure.

  • Exclusion Criteria: Acute myocardial infarction within the last 3 months, unstable angina, significant valvular heart disease, or severe renal impairment.

2. Peptide Preparation and Infusion:

  • Synthetic proANP(31-67) TFA is dissolved in sterile saline to a final concentration suitable for intravenous infusion.

  • The peptide is administered as a continuous intravenous infusion at a rate of 100 ng/kg/min for a duration of 60 minutes.[2]

3. Hemodynamic Monitoring:

  • A pulmonary artery catheter (e.g., Swan-Ganz catheter) is inserted to allow for the measurement of cardiac output, pulmonary artery pressure, pulmonary capillary wedge pressure, and central venous pressure.

  • An arterial line is placed for continuous monitoring of systemic blood pressure.

  • Hemodynamic parameters are recorded at baseline (before infusion) and at regular intervals during and after the infusion.

4. Data Analysis:

  • Changes in hemodynamic parameters from baseline are calculated for each time point.

  • Statistical analysis (e.g., paired t-test or repeated measures ANOVA) is used to determine the significance of the observed changes.

Experimental_Workflow_Human Start Start Patient_Screening Patient Screening & Informed Consent Start->Patient_Screening Baseline_Measurements Baseline Hemodynamic Measurements Patient_Screening->Baseline_Measurements Infusion AIP TFA Infusion (100 ng/kg/min for 60 min) Baseline_Measurements->Infusion Monitoring Continuous Hemodynamic Monitoring Infusion->Monitoring Post_Infusion Post-Infusion Monitoring Monitoring->Post_Infusion Data_Analysis Data Analysis Post_Infusion->Data_Analysis End End Data_Analysis->End Experimental_Workflow_Animal Start Start HF_Induction Induction of Heart Failure in Rat Model Start->HF_Induction Anesthesia_Instrumentation Anesthesia and Surgical Instrumentation HF_Induction->Anesthesia_Instrumentation Baseline_Recording Baseline PV Loop Recording Anesthesia_Instrumentation->Baseline_Recording AIP_TFA_Infusion AIP TFA Infusion Baseline_Recording->AIP_TFA_Infusion Continuous_Recording Continuous PV Loop Recording AIP_TFA_Infusion->Continuous_Recording Data_Analysis PV Loop Analysis Continuous_Recording->Data_Analysis End End Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autocamtide-2-related inhibitory peptide (AIP) and its trifluoroacetate (B77799) (TFA) salt, a highly specific and potent inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). This document details its mechanism of action, its profound effects on synaptic plasticity, and provides comprehensive experimental protocols for its application in neuroscience research.

Introduction: The Critical Role of CaMKII in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key molecular player in this process is CaMKII, a serine/threonine protein kinase that is highly concentrated in the postsynaptic density (PSD) of excitatory synapses.

Upon synaptic activation, an influx of calcium ions (Ca2+) through N-methyl-D-aspartate (NMDA) receptors binds to calmodulin (CaM), forming a Ca2+/CaM complex. This complex activates CaMKII, initiating a cascade of downstream signaling events that are crucial for the induction and maintenance of long-term potentiation (LTP), a persistent strengthening of synapses. Activated CaMKII autophosphorylates itself, leading to persistent activity even after intracellular Ca2+ levels have returned to baseline. This sustained kinase activity is thought to be a molecular memory trace.

One of the primary targets of activated CaMKII in the context of LTP is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Phosphorylation of the GluA1 subunit of the AMPA receptor at the Serine-831 site by CaMKII increases the channel's conductance to ions, thereby enhancing synaptic transmission. Furthermore, CaMKII plays a structural role in the enlargement and stabilization of dendritic spines, the anatomical basis of excitatory synapses.

Given its central role, the pharmacological inhibition of CaMKII has become an invaluable tool for dissecting the molecular mechanisms of synaptic plasticity.

Autocamtide-2-Related Inhibitory Peptide (AIP): A Specific and Potent CaMKII Inhibitor

Autocamtide-2-related inhibitory peptide (AIP) is a synthetic peptide designed as a specific and potent inhibitor of CaMKII. It is a non-phosphorylatable analog of autocamtide-2, a substrate of CaMKII. The trifluoroacetate (TFA) salt of AIP is a common formulation used in research.

Mechanism of Action

AIP acts as a competitive inhibitor of CaMKII with respect to its substrate, autocamtide-2. It binds to the substrate-binding site of the kinase, preventing the phosphorylation of endogenous substrates. A key feature of AIP is that its inhibitory action is independent of the presence or absence of Ca2+/calmodulin.

Potency and Selectivity

AIP is a highly potent inhibitor of CaMKII. Studies have shown that 1 µM of AIP can completely inhibit CaMKII activity[1]. It is reported to be 50 and 500 times more potent than other CaMKII inhibitors, CaMK-(281-302Ala286) and KN-93, respectively, under specific assay conditions[1]. Furthermore, AIP exhibits high selectivity for CaMKII, with no significant inhibition of other protein kinases such as protein kinase A (PKA), protein kinase C (PKC), and CaMKIV at concentrations that completely inhibit CaMKII[1].

For in vitro and in vivo studies requiring cell permeability, a myristoylated version of AIP (myr-AIP) is often used. The attached myristoyl group enhances the peptide's ability to cross cell membranes.

Quantitative Data on the Effects of AIP

The application of AIP has provided quantitative insights into the role of CaMKII in neuronal function and plasticity.

Parameter MeasuredExperimental SystemTreatmentResultReference
CaMKII Activity In vitro kinase assay1 µM AIPComplete inhibition of CaMKII activity.[1]
Neurotoxicity Cultured neuronsMyristoylated AIP (24h)~30% induction of neuronal death.[2]
pCaMKII Formation Cultured neuronsMyr-AIPStrong inhibition of pCaMKII formation with no effect on pCREB.
Long-Term Potentiation (LTP) Hippocampal SlicesKN-62 (CaMKII inhibitor)Potentiation reduced to 108 ± 8% and 105 ± 7% from controls of 155 ± 5% and 159 ± 3%.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing AIP to investigate synaptic plasticity.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP, and how to apply AIP to study its effects.

Materials:

  • Rodent (mouse or rat)

  • Dissection tools (scissors, forceps)

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF), ice-cold and carbogenated (95% O2 / 5% CO2)

  • Recording chamber with perfusion system

  • Glass microelectrodes

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Autocamtide-2-related inhibitory peptide (AIP) TFA salt

Procedure:

  • Preparation of Acute Hippocampal Slices:

    • Anesthetize and decapitate the animal.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

    • Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome or tissue chopper.

    • Transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Application of AIP and LTP Induction:

    • To investigate the effect of AIP on the induction of LTP, perfuse the slice with aCSF containing the desired concentration of AIP (e.g., 1-10 µM) for a predetermined period (e.g., 20-30 minutes) before LTP induction.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

    • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP as an index of synaptic strength.

    • Normalize the fEPSP slope to the pre-LTP baseline.

    • Compare the magnitude of LTP in control slices (without AIP) to that in AIP-treated slices. The percentage of LTP inhibition can be calculated.

CaMKII Activity Assay

This protocol describes a non-radioactive in vitro assay to measure CaMKII activity and its inhibition by AIP.

Materials:

  • Purified CaMKII enzyme

  • CaMKII substrate peptide (e.g., Autocamtide-2)

  • ATP

  • Calmodulin and CaCl2

  • Kinase reaction buffer

  • AIP TFA salt

  • Method for detecting phosphorylation (e.g., HPLC-MS to separate phosphorylated and non-phosphorylated substrate, or a specific antibody for the phosphorylated substrate in an ELISA or Western blot format)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase buffer, calmodulin, CaCl2, and the CaMKII substrate peptide.

    • Add the desired concentration of AIP to the experimental tubes. Include a control tube without AIP.

    • Pre-incubate the mixtures for a short period at the desired temperature (e.g., 30°C).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of ATP and purified CaMKII enzyme to each tube.

  • Incubation and Termination:

    • Incubate the reaction for a specific time (e.g., 10-30 minutes) at the optimal temperature for the enzyme.

    • Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, or a strong acid).

  • Detection of Phosphorylation:

    • Analyze the samples to quantify the amount of phosphorylated substrate. This can be done using various methods:

      • HPLC-MS: Separate the phosphorylated and non-phosphorylated peptides and quantify their respective peak areas.

      • ELISA: Use an antibody that specifically recognizes the phosphorylated form of the substrate.

      • Western Blot: If the substrate is a protein, separate the reaction products by SDS-PAGE and detect the phosphorylated protein using a specific antibody.

  • Data Analysis:

    • Calculate the percentage of substrate phosphorylation in the presence and absence of AIP.

    • Determine the IC50 value of AIP by testing a range of inhibitor concentrations.

Immunocytochemistry for Synaptic Plasticity Markers

This protocol describes how to use immunocytochemistry to visualize and quantify changes in the phosphorylation of CaMKII or its downstream targets, as well as alterations in synaptic protein localization, in cultured neurons treated with AIP.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • AIP TFA salt (or myr-AIP for cell penetration)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-phospho-CaMKII, anti-phospho-GluA1, anti-synaptophysin, anti-PSD-95)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Cell Culture and Treatment:

    • Culture primary neurons to the desired stage of maturity.

    • Treat the neurons with myr-AIP at the desired concentration and for the desired duration. Include a vehicle-treated control group.

    • To induce synaptic activity, neurons can be stimulated with protocols known to induce LTP-like phenomena in culture (e.g., treatment with glycine (B1666218) or bicuculline).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (or a combination of primary antibodies from different species) diluted in blocking solution overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate the cells with the appropriate fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Acquire images using a fluorescence or confocal microscope.

  • Image Analysis:

    • Quantify the fluorescence intensity of the target proteins in specific subcellular compartments (e.g., dendritic spines).

    • Analyze the co-localization of different synaptic proteins.

    • Measure changes in the number and morphology of dendritic spines.

Visualizations of Signaling Pathways and Experimental Workflows

CaMKII Signaling Pathway in Long-Term Potentiation

CaMKII_Signaling_in_LTP cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca2_plus Ca²⁺ NMDA_R->Ca2_plus Influx AMPA_R AMPA Receptor LTP Long-Term Potentiation (Enhanced Synaptic Strength) AMPA_R->LTP CaM Calmodulin Ca2_plus->CaM Binds to CaMKII_inactive Inactive CaMKII CaM->CaMKII_inactive Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Autophosphorylation GluA1 GluA1 Subunit (of AMPA-R) CaMKII_active->GluA1 Phosphorylates p_GluA1 Phosphorylated GluA1 (pSer831) GluA1->p_GluA1 p_GluA1->AMPA_R Increases Conductance

Caption: CaMKII activation cascade leading to Long-Term Potentiation (LTP).

Mechanism of Action of Autocamtide-2-Related Inhibitory Peptide (AIP)

AIP_Mechanism_of_Action CaMKII CaMKII Substrate Endogenous Substrate (e.g., Autocamtide-2) CaMKII->Substrate Binds and Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate CaMKII->Phosphorylated_Substrate Inhibited Substrate->Phosphorylated_Substrate AIP AIP AIP->CaMKII Competitively Binds to Substrate Site

Caption: Competitive inhibition of CaMKII by Autocamtide-2-related inhibitory peptide (AIP).

Experimental Workflow for Investigating AIP's Effect on LTP

LTP_AIP_Workflow start Start prep_slices Prepare Acute Hippocampal Slices start->prep_slices recovery Slice Recovery (>1 hour) prep_slices->recovery baseline Establish Stable Baseline fEPSP Recording recovery->baseline treatment Perfuse with AIP or Vehicle (Control) baseline->treatment induction Induce LTP (HFS or TBS) treatment->induction post_induction Record Post-Induction fEPSPs (>60 min) induction->post_induction analysis Data Analysis: Compare LTP Magnitude post_induction->analysis end End analysis->end

Caption: Workflow for studying the effect of AIP on Long-Term Potentiation (LTP).

Conclusion

Autocamtide-2-related inhibitory peptide (AIP) TFA is an indispensable tool for researchers in the fields of neuroscience and drug development. Its high potency and selectivity for CaMKII allow for precise dissection of the roles of this critical kinase in synaptic plasticity, learning, and memory. The experimental protocols and data presented in this guide provide a solid foundation for designing and executing experiments to further elucidate the intricate molecular mechanisms governing synaptic function and to explore potential therapeutic interventions for neurological disorders characterized by aberrant synaptic plasticity.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] With an IC50 value of 40 nM, AIP serves as a valuable tool for studying the physiological and pathological roles of CaMKII in various signaling pathways.[1][2][4][5][6] This document provides a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of AIP against CaMKII.

CaMKII is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, memory formation, and cardiac function.[7][8] Its dysregulation has been implicated in several diseases, such as Alzheimer's disease and heart arrhythmia.[7] AIP, a nonphosphorylatable analog of the CaMKII substrate autocamtide-2, acts by competitively binding to the substrate-binding site of the kinase.[9][10] Its high selectivity for CaMKII over other kinases like PKA, PKC, and CaMKIV makes it an ideal research tool.[3]

These application notes offer a comprehensive guide, including a detailed experimental protocol, data presentation in a structured format, and visualizations of the CaMKII signaling pathway and the experimental workflow.

Data Presentation

Table 1: Inhibitory Activity of Autocamtide-2-Related Inhibitory Peptide (AIP)

Kinase TargetIC50 ValueSelectivity vs. Other Kinases
CaMKII40 nM[1][2][4][5][6]Highly selective
PKA> 10 µM[3]> 250-fold
PKC> 10 µM[3]> 250-fold
CaMKIV> 10 µM[3]> 250-fold

CaMKII Signaling Pathway and Inhibition by AIP

The following diagram illustrates a simplified CaMKII signaling pathway and the point of inhibition by Autocamtide-2-related inhibitory peptide (AIP). An increase in intracellular calcium ions (Ca2+) leads to the activation of Calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKII, which in turn phosphorylates various downstream target proteins, leading to a cellular response. AIP exerts its inhibitory effect by blocking the substrate-binding site of CaMKII, thereby preventing the phosphorylation of its downstream targets.

CaMKII_Pathway cluster_activation CaMKII Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Ca2_Increase ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_Increase->CaM binds CaM_Ca2 Ca²⁺/CaM Complex CaMKII_inactive Inactive CaMKII CaM_Ca2->CaMKII_inactive activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Substrate Target Proteins (e.g., Synapsin I, GluR1) CaMKII_active->Substrate phosphorylates AIP Autocamtide-2-related Inhibitory Peptide (AIP) AIP->CaMKII_active inhibits Substrate_P Phosphorylated Target Proteins Substrate->Substrate_P Response Cellular Response (e.g., Neurotransmission, Gene Expression) Substrate_P->Response

Caption: CaMKII signaling pathway and AIP inhibition.

Experimental Protocols

This protocol outlines a radiometric in vitro kinase assay to determine the inhibitory effect of Autocamtide-2-related inhibitory peptide (AIP) on CaMKII activity. This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific CaMKII substrate.

Materials and Reagents
  • Enzyme: Recombinant human CaMKII (activated)

  • Substrate: Syntide-2 (PLARTLSVAGLPGKK) or Autocamtide-2 (KKALRRQEAVDAL)

  • Inhibitor: Autocamtide-2-related inhibitory peptide (AIP), TFA salt

  • Radiolabel: [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • ATP Solution: 10 mM ATP in sterile water

  • Calmodulin Solution: 1 mg/mL in sterile water

  • Calcium Chloride (CaCl₂): 100 mM in sterile water

  • Stop Solution: 75 mM Orthophosphoric acid

  • P81 Phosphocellulose Paper

  • Scintillation Counter and Scintillation Fluid

  • Microcentrifuge Tubes and Pipettes

  • Incubator or Water Bath (30°C)

Experimental Workflow Diagram

The following diagram details the workflow for the in vitro CaMKII kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - Enzyme Dilution - Substrate Solution - Inhibitor (AIP) Dilutions - ATP Mix ([γ-³²P]ATP + cold ATP) Start->Prepare_Reagents Reaction_Setup Set up Reaction Mix: - Assay Buffer - Ca²⁺/Calmodulin - CaMKII Enzyme - Substrate - AIP (or vehicle) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 30°C for 10 minutes Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add ATP Mix Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C for 20 minutes Initiate_Reaction->Incubation Stop_Reaction Stop Reaction: Spot onto P81 paper Incubation->Stop_Reaction Wash_Paper Wash P81 Paper: 3x with 0.75% Phosphoric Acid 1x with Acetone (B3395972) Stop_Reaction->Wash_Paper Dry_Paper Air Dry Paper Wash_Paper->Dry_Paper Scintillation_Counting Quantify Radioactivity: Scintillation Counting Dry_Paper->Scintillation_Counting Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: In vitro CaMKII kinase assay workflow.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a working solution of Assay Buffer.

    • Dilute the CaMKII enzyme in Assay Buffer to the desired concentration (e.g., 10 nM). Keep on ice.

    • Prepare a stock solution of the substrate (Syntide-2 or Autocamtide-2) in sterile water (e.g., 1 mg/mL).

    • Prepare a stock solution of AIP in sterile water (e.g., 1 mM). Perform serial dilutions in Assay Buffer to obtain a range of concentrations for IC50 determination (e.g., 0.1 nM to 1 µM).

    • Prepare the ATP reaction mix by combining unlabeled ATP and [γ-³²P]ATP in Assay Buffer to achieve the desired final concentration (e.g., 100 µM) and specific activity.

    • Prepare a Ca²⁺/Calmodulin activation mix by combining CaCl₂ and Calmodulin in Assay Buffer.

  • Kinase Reaction:

    • Set up the kinase reaction in microcentrifuge tubes on ice. For a 25 µL final reaction volume, add the components in the following order:

      • 12.5 µL of 2X Assay Buffer

      • 2.5 µL of Ca²⁺/Calmodulin activation mix

      • 2.5 µL of substrate solution (final concentration, e.g., 20 µM)

      • 2.5 µL of AIP solution at various concentrations (or vehicle for control)

      • 2.5 µL of diluted CaMKII enzyme

    • Mix gently by pipetting.

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of the ATP reaction mix.

    • Incubate the reaction at 30°C for 20 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square (2 cm x 2 cm).

  • Washing:

    • Immediately place the P81 paper squares in a beaker containing 0.75% orthophosphoric acid.

    • Wash the papers three times for 5 minutes each with gentle stirring in fresh 0.75% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone for 2 minutes to aid in drying.

  • Quantification:

    • Allow the P81 paper squares to air dry completely.

    • Place each paper square in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis
  • Calculate Percent Inhibition:

    • Determine the background counts by running a reaction without the enzyme and subtract this value from all other measurements.

    • Calculate the percent inhibition for each AIP concentration using the following formula: % Inhibition = 100 * (1 - (Counts with Inhibitor / Counts without Inhibitor))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the AIP concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of AIP that produces 50% inhibition of CaMKII activity.

Conclusion

This document provides a comprehensive protocol for an in vitro kinase assay to evaluate the inhibitory activity of Autocamtide-2-related inhibitory peptide against CaMKII. The provided information on the CaMKII signaling pathway, along with the detailed experimental workflow and data analysis procedures, will be a valuable resource for researchers in academic and industrial settings. The high potency and selectivity of AIP make it an excellent tool for dissecting the complex roles of CaMKII in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide TFA (AIP) is a potent and highly specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3][4][5] As a nonphosphorylatable analog of autocamtide-2, it acts as a substrate-competitive inhibitor, binding to the autophosphorylation site of CaMKII.[6][7] This peptide does not significantly inhibit other kinases such as PKA, PKC, and CaMKIV, making it a valuable tool for dissecting the specific roles of CaMKII in cellular processes.[2][5][7] The myristoylated form of AIP is cell-permeable, allowing for its use in live-cell experiments.[6][8][9]

These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture systems to investigate CaMKII-mediated signaling pathways.

Data Presentation

Inhibitor Properties and Efficacy
PropertyValueReferences
Target Ca2+/calmodulin-dependent protein kinase II (CaMKII)[1][2][3][4]
Mechanism of Action Substrate-competitive inhibitor[6][7]
IC50 40 nM[1][2][3][4][5]
Selectivity Selective over PKA, PKC, and CaMKIV (IC50 > 10 µM)[2][5][7]
Recommended Working Concentrations in Cell Culture
Cell TypeConcentrationIncubation TimeApplicationReferences
Cortical Neurons10 µM (myristoylated)24 hoursInduction of neurotoxicity
Rat Hippocampal Slices5 µM2 hoursAttenuation of OGD-induced cell death[7]

Signaling Pathways

The following diagram illustrates the CaMKII signaling pathway and the point of inhibition by Autocamtide-2-related inhibitory peptide (AIP). Increased intracellular Ca2+ levels lead to the activation of Calmodulin (CaM), which in turn activates CaMKII. Activated CaMKII can then phosphorylate a variety of downstream targets, influencing processes such as gene expression, cell survival, and synaptic plasticity. AIP blocks the substrate-binding site of CaMKII, preventing the phosphorylation of these downstream targets.

CaMKII_Pathway cluster_upstream Upstream Activation cluster_camkii CaMKII Regulation cluster_downstream Downstream Effects Ca2_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_influx->CaM binds CaMKII_inactive Inactive CaMKII CaM->CaMKII_inactive activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Downstream_Targets Downstream Targets (e.g., CREB, Synapsin I, GluR1) CaMKII_active->Downstream_Targets phosphorylates AIP Autocamtide-2-related inhibitory peptide (AIP) AIP->CaMKII_active inhibits Cellular_Responses Cellular Responses (Gene Expression, Synaptic Plasticity, Apoptosis) Downstream_Targets->Cellular_Responses leads to

Caption: CaMKII signaling pathway and inhibition by AIP.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile water or buffer to a desired stock concentration (e.g., 1 mM). Refer to the manufacturer's datasheet for specific solubility information.

  • Vortex gently to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for Treating Cultured Cells

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • Myristoylated this compound stock solution

  • Vehicle control (e.g., sterile water or DMSO, depending on the solvent used for the stock solution)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the working concentration of the peptide by diluting the stock solution in complete cell culture medium immediately before use. For example, to achieve a 10 µM final concentration from a 1 mM stock, dilute 1:100.

  • Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to an equal volume of culture medium.

  • Remove the existing culture medium from the cells.

  • Add the medium containing the desired concentration of the peptide or the vehicle control to the cells.

  • Incubate the cells for the desired period (e.g., 2 to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Proceed with downstream analysis. For long-term experiments, the medium containing the peptide should be replaced with fresh medium and peptide at regular intervals (e.g., every 24-48 hours).

Protocol 3: Western Blot Analysis of a Downstream CaMKII Target

This protocol provides a general method to assess the effect of AIP on the phosphorylation of a known CaMKII downstream target, such as CREB (p-CREB Ser133).

Materials:

  • Treated and control cell samples

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-total CREB, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., GAPDH).

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of CaMKII inhibition on cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Complete cell culture medium

  • Myristoylated this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the peptide and a vehicle control for the desired duration (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of Autocamtide-2-related inhibitory peptide in cell culture.

Experimental_Workflow cluster_analysis 4. Downstream Analysis start Start cell_culture 1. Cell Culture (Seed and grow cells) start->cell_culture treatment 2. Treatment (Add AIP or vehicle control) cell_culture->treatment incubation 3. Incubation (e.g., 2-24 hours) treatment->incubation western_blot Western Blot (Protein phosphorylation) incubation->western_blot viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay immunofluorescence Immunofluorescence (Protein localization) incubation->immunofluorescence data_analysis 5. Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis immunofluorescence->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the solubility and preparation of Autocamtide-2-related inhibitory peptide trifluoroacetate (B77799) (AIP-TFA), a potent and highly specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Autocamtide-2-related inhibitory peptide (AIP) is a synthetic peptide that acts as a potent and selective inhibitor of CaMKII, a crucial serine/threonine kinase involved in a myriad of cellular processes. With an IC50 of 40 nM, AIP serves as an invaluable tool for dissecting the physiological and pathological roles of CaMKII.[1][2][3][4] It is typically supplied as a trifluoroacetate (TFA) salt, which enhances its solubility and stability.[5]

Physicochemical Properties and Solubility

AIP is a non-phosphorylatable analog of autocamtide-2 (B15508805) and functions by competitively inhibiting the substrate binding to CaMKII.[6][7] The TFA salt form of AIP is a lyophilized powder that should be stored at -20°C for long-term stability.[8][9]

Quantitative Solubility and Storage Data

For ease of use, the following table summarizes the solubility of AIP-TFA in common laboratory solvents and provides recommended storage conditions for both the solid peptide and its stock solutions.

Solvent Solubility Molar Concentration Notes
Water110 mg/mL[10][11]68.25 mMUltrasonic treatment may be required to achieve full dissolution.[10][11]
PBS (pH 7.2)50 mg/mL31.02 mMUltrasonic treatment may be required.
Form Storage Temperature Stability
Lyophilized Powder-20°C1 year
-80°C2 years
In Solvent-20°C1 month
-80°C6 months

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Mechanism of Action: Inhibition of CaMKII Signaling

AIP exerts its inhibitory effect by directly binding to the active site of CaMKII, thereby preventing the phosphorylation of its downstream substrates.[10] This targeted inhibition allows for the specific investigation of CaMKII-mediated signaling pathways. Key pathways modulated by CaMKII and thus affected by AIP include the TGF-β/Smad and RAF/ERK signaling cascades, which are implicated in cellular processes such as proliferation, fibrosis, and apoptosis.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor CaMKII CaMKII Receptor->CaMKII Ca²⁺ Influx TGF_beta_Receptor TGF-β Receptor CaMKII->TGF_beta_Receptor Modulates Ras Ras CaMKII->Ras Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (e.g., Fibrosis, Proliferation) ERK->Gene_Expression Smad4 Smad4 Smad2_3->Smad4 Complexes with Smad4->Gene_Expression AIP AIP-TFA AIP->CaMKII Inhibition

AIP-TFA inhibits CaMKII, impacting downstream signaling.

Experimental Protocols

Preparation of AIP-TFA Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of AIP-TFA in sterile water.

Materials:

  • Autocamtide-2-related inhibitory peptide TFA (lyophilized powder)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the lyophilized AIP-TFA vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of sterile water required to achieve a 10 mM stock solution. The molecular weight of AIP-TFA is approximately 1611.76 g/mol . For 1 mg of AIP-TFA, add 62.04 µL of water.

  • Add the calculated volume of sterile water to the vial of AIP-TFA.

  • Gently vortex the solution to mix.

  • If the peptide is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes.

  • Once fully dissolved, aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for single-use experiments.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

cluster_workflow Stock Solution Preparation Workflow start Start: Lyophilized AIP-TFA equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Sterile Water (Calculated Volume) equilibrate->add_solvent dissolve Vortex & Sonicate (if necessary) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Workflow for preparing AIP-TFA stock solutions.
In Vitro CaMKII Kinase Assay Protocol

This protocol provides a general framework for an in vitro kinase assay to assess the inhibitory activity of AIP-TFA on CaMKII. Specific conditions may need to be optimized for your experimental setup.

Materials:

  • Recombinant active CaMKII

  • CaMKII substrate (e.g., Autocamtide-2)

  • AIP-TFA stock solution (e.g., 10 mM in water)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (e.g., 10 mM)

  • [γ-³²P]ATP (optional, for radioactive assays)

  • 96-well plate

  • Incubator

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for non-radioactive detection)

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant CaMKII (e.g., 20-50 nM final concentration), and CaMKII substrate (e.g., 20-50 µM final concentration).

  • Prepare Inhibitor Dilutions: Serially dilute the AIP-TFA stock solution in kinase assay buffer to achieve a range of desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (water).

  • Set up the Assay Plate: Add the diluted AIP-TFA or vehicle control to the wells of a 96-well plate.

  • Initiate the Kinase Reaction: Add the kinase reaction mix to each well. Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Start the Phosphorylation: Add ATP (e.g., 100 µM final concentration, spiked with [γ-³²P]ATP if using a radioactive assay) to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the stop reagent from a commercial kit).

  • Detection:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay: Follow the manufacturer's instructions for the specific kinase assay kit being used (e.g., Promega's ADP-Glo™). This typically involves adding a detection reagent that measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of CaMKII inhibition for each AIP-TFA concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Assay Protocol using Myristoylated AIP

For intracellular studies, a cell-permeable version of AIP, myristoylated AIP, is recommended.[3] This protocol outlines a general procedure for treating cultured cells with myristoylated AIP and assessing the downstream effects on CaMKII signaling.

Materials:

  • Myristoylated Autocamtide-2-related inhibitory peptide

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-CaMKII (Thr286), anti-total CaMKII, and antibodies for downstream targets)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare Myristoylated AIP Solution: Prepare a stock solution of myristoylated AIP in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final working concentrations (e.g., 1-10 µM) in complete cell culture medium. Include a vehicle control (DMSO).

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of myristoylated AIP or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours). The optimal time will depend on the specific cell type and the signaling event being investigated.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-CaMKII (Thr286) to assess the inhibition of CaMKII autophosphorylation. Also, probe for total CaMKII as a loading control and for downstream targets to investigate the signaling pathway.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the treated cells to the vehicle control to determine the effect of CaMKII inhibition.

cluster_cell_based_workflow Cell-Based Assay Workflow seed_cells Seed Cells treat_cells Treat with Myristoylated AIP (and vehicle control) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot for p-CaMKII, Total CaMKII, & Downstream Targets quantify_protein->western_blot analyze_data Analyze Data western_blot->analyze_data

Workflow for assessing CaMKII inhibition in cells.

Concluding Remarks

This compound is a powerful and specific tool for the investigation of CaMKII function. Proper handling, storage, and preparation of this peptide are crucial for obtaining reliable and reproducible results. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize AIP-TFA in their studies of CaMKII-mediated signaling pathways in both in vitro and cellular contexts. As with any experimental procedure, optimization of the provided protocols may be necessary to suit specific experimental conditions and cell types.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), with a reported IC₅₀ of 40 nM.[1][2][3] Supplied as a trifluoroacetate (B77799) (TFA) salt, this synthetic peptide is a crucial tool for investigating the physiological roles of CaMKII in various signaling pathways.[4] Proper handling, storage, and implementation in experimental protocols are paramount to ensure its stability and achieve reliable, reproducible results. These notes provide detailed guidelines for the storage and application of Autocamtide-2-related inhibitory peptide TFA.

Storage and Stability

The integrity of the peptide is dependent on appropriate storage conditions. The following table summarizes the recommended storage for both lyophilized powder and peptide in solution.

Data Presentation: Quantitative Storage Recommendations

FormTemperatureDurationAdditional Notes
Lyophilized Powder -20°C≥ 1 yearStore in a dry, dark place. For long-term storage, -80°C is also suitable.
In Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 3-6 monthsRecommended for longer-term storage of the stock solution.

Data compiled from multiple supplier recommendations.

Reconstitution and Handling Protocol

To maintain the peptide's activity, it is critical to follow a precise reconstitution and handling procedure.

Logical Relationship: Peptide Handling Workflow

G cluster_storage Initial Storage cluster_prep Preparation for Use cluster_final_storage Working Aliquots Lyophilized Lyophilized Peptide (-20°C) Equilibrate Equilibrate vial to Room Temperature Lyophilized->Equilibrate Add_Solvent Reconstitute in Sterile H₂O Equilibrate->Add_Solvent Vortex Vortex Gently Add_Solvent->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Assay Buffer (PIPES, MgCl₂, BSA) B Add Ca²⁺/Calmodulin and CaMKII Enzyme A->B C Add Peptide Inhibitor (Varying Concentrations) B->C D Add Substrate (e.g., Autocamtide-2) C->D E Pre-incubate at 30°C D->E F Initiate reaction with [γ-³²P]ATP E->F G Incubate for 1 min at 30°C F->G H Spot reaction onto P81 phosphocellulose paper G->H I Wash to remove free [γ-³²P]ATP H->I J Quantify incorporated ³²P (Scintillation Counting) I->J K Calculate % Inhibition and determine IC₅₀ J->K

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes. Dysregulation of CaMKII activity has been implicated in various pathologies, including cardiovascular diseases like cardiac hypertrophy and renal fibrosis, as well as neurological disorders. AIP, a non-phosphorylatable analog of the CaMKII substrate autocamtide-2, acts as a competitive inhibitor, making it an invaluable tool for elucidating the physiological and pathological roles of CaMKII in vivo.[1] The trifluoroacetate (B77799) (TFA) salt form of AIP is commonly used in research due to its stability and solubility. This document provides detailed application notes and experimental protocols for the in vivo use of AIP TFA to inhibit CaMKII.

Mechanism of Action

AIP specifically binds to the substrate-binding site of CaMKII, preventing the phosphorylation of its downstream targets.[2] This inhibition is independent of the Ca2+/calmodulin binding to the kinase. The high specificity of AIP for CaMKII, with an IC50 value of approximately 40 nM, and its lack of significant inhibition of other kinases such as PKA, PKC, and CaMKIV, make it a superior choice for targeted in vivo studies.[1] For enhanced cell permeability in both in vitro and in vivo applications, myristoylated or Tat-conjugated versions of AIP are also available.[3][4][5]

Data Presentation

The following tables summarize key quantitative data for AIP and its modified versions.

Table 1: In Vitro Inhibitory Activity of AIP

ParameterValueKinaseReference
IC5040 nMCaMKII[1][6]
IC50> 10 µMPKA, PKC, CaMKIV[6]

Table 2: In Vivo Administration of AIP in a Mouse Model of Renal Fibrosis

Animal ModelPathologyAIP DosageAdministration RouteVehicleEfficacyReference
C57BL/6 MiceUnilateral Ureteral Obstruction (UUO)-induced Renal Fibrosis1 mg/kg/dayIntraperitoneal injectionSalineSignificantly reduced expression of fibrosis markers (Fibronectin, Collagen I, α-SMA) and inhibited the activation of CaMKII, Smad2, and ERK pathways.[7][8]

Table 3: In Vitro and Ex Vivo Applications of Modified AIP

Peptide VersionApplicationConcentrationEfficacyReference
Myristoylated-AIPEx vivo rat myocardial slices10 µMReduced arrhythmogenic spontaneous Ca2+ release events.[9]
Tat-AIPIn vitro neuronal cultures10 µMInduced neurotoxicity with prolonged exposure, highlighting the importance of CaMKII activity for neuronal survival.[5]

Signaling Pathways and Experimental Workflow

CaMKII Signaling in Renal Fibrosis

The following diagram illustrates the signaling pathway implicated in renal fibrosis where AIP exerts its inhibitory effect. Transforming Growth Factor-beta (TGF-β) is a key driver of fibrosis. Upon binding to its receptor, it activates CaMKII, which in turn can activate downstream pathways like the Smad and RAF/ERK pathways, leading to the expression of pro-fibrotic genes. AIP blocks this cascade at the level of CaMKII activation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGF-beta_Receptor TGF-β Receptor CaMKII CaMKII TGF-beta_Receptor->CaMKII TGF-beta TGF-β TGF-beta->TGF-beta_Receptor Smad2 Smad2 CaMKII->Smad2 RAF RAF CaMKII->RAF AIP AIP (TFA) AIP->CaMKII p-Smad2 p-Smad2 Smad2->p-Smad2 ERK ERK RAF->ERK Pro-fibrotic_Genes Pro-fibrotic Gene Expression p-Smad2->Pro-fibrotic_Genes p-ERK p-ERK ERK->p-ERK p-ERK->Pro-fibrotic_Genes

Caption: CaMKII signaling pathway in TGF-β-induced renal fibrosis and the inhibitory action of AIP.

Experimental Workflow for In Vivo AIP Administration in a Mouse Model of Renal Fibrosis

This workflow outlines the key steps for investigating the therapeutic potential of AIP in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.

G A Induce Unilateral Ureteral Obstruction (UUO) in C57BL/6 Mice B Randomly Divide Mice into Sham, UUO + Vehicle, and UUO + AIP Groups A->B C Prepare AIP (TFA) Solution (1 mg/kg in Saline) B->C D Daily Intraperitoneal (IP) Injection of AIP or Vehicle for 7-14 days C->D E Euthanize Mice and Harvest Kidneys D->E F Assess Renal Fibrosis: - Histology (Masson's Trichrome, Sirius Red) - Immunohistochemistry (Fibronectin, Collagen I, α-SMA) E->F G Analyze Signaling Pathways: - Western Blot for p-CaMKII, p-Smad2, p-ERK E->G H Quantitative Data Analysis F->H G->H

Caption: Experimental workflow for evaluating the in vivo efficacy of AIP in a mouse model of renal fibrosis.

Experimental Protocols

Protocol 1: Preparation and Administration of AIP TFA for In Vivo Use in a Mouse Model of Renal Fibrosis

Materials:

  • Autocamtide-2-related inhibitory peptide (AIP) TFA salt

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile insulin (B600854) syringes (28-30 gauge)

  • Animal balance

Procedure:

  • AIP Reconstitution:

    • Allow the lyophilized AIP TFA to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in sterile 0.9% saline to a stock concentration of 1 mg/mL. For example, to prepare a 1 mg/mL stock, dissolve 1 mg of AIP TFA in 1 mL of sterile saline.

    • Gently vortex to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Animal Dosing:

    • Weigh each mouse accurately before administration.

    • Based on the study by Feng et al. (2023), a dosage of 1 mg/kg/day is effective.[7][8]

    • Calculate the volume of AIP solution to be injected for each mouse. For example, for a 25 g mouse, the dose is 0.025 mg. If the stock solution is 1 mg/mL, you would inject 25 µL.

    • Administer the calculated volume via intraperitoneal (IP) injection using a sterile insulin syringe.

    • For the control group, administer an equivalent volume of sterile saline.

    • Continue daily administration for the duration of the experiment (e.g., 7 or 14 days).

Protocol 2: Assessment of CaMKII Inhibition and Renal Fibrosis Following AIP Treatment

Materials:

  • Kidney tissue harvested from experimental animals

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Glass slides

  • Masson's trichrome and Sirius red staining kits

  • Primary antibodies: anti-Fibronectin, anti-Collagen I, anti-α-SMA, anti-phospho-CaMKII (Thr286), anti-phospho-Smad2, anti-phospho-ERK

  • Appropriate secondary antibodies

  • DAB substrate kit

  • Hematoxylin

  • Microscope

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Histological Analysis of Fibrosis:

    • Fix kidney tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

    • Cut 4-5 µm sections using a microtome and mount on glass slides.

    • Perform Masson's trichrome and Sirius red staining according to the manufacturer's instructions to visualize collagen deposition.

    • Capture images using a light microscope and quantify the fibrotic area using image analysis software (e.g., ImageJ).

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the kidney sections.

    • Perform antigen retrieval as required for the specific primary antibodies.

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate the sections with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Analyze the expression of fibrosis markers under a microscope.

  • Western Blotting for Signaling Pathway Analysis:

    • Homogenize a portion of the kidney tissue in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-CaMKII, p-Smad2, p-ERK, and total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Concluding Remarks

Autocamtide-2-related inhibitory peptide (AIP) TFA is a powerful and specific tool for the in vivo investigation of CaMKII function. The protocols provided herein, based on published literature, offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of CaMKII in various disease models. Careful consideration of the appropriate animal model, dosage, administration route, and outcome measures is crucial for obtaining robust and reproducible results. For studies requiring enhanced cellular uptake, the use of myristoylated or Tat-conjugated AIP should be considered, with optimization of the in vivo administration protocol.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes. CaMKII plays a significant role in signaling pathways that govern learning, memory, cardiac function, and pathological conditions such as renal fibrosis and cardiac hypertrophy. AIP exerts its inhibitory effect by binding to the regulatory domain of CaMKII, thereby preventing its activation. The trifluoroacetate (B77799) (TFA) salt of AIP is a common formulation for research use. These application notes provide detailed dosing considerations, experimental protocols, and relevant data for the use of Autocamtide-2-related inhibitory peptide TFA in animal studies, aiding researchers in designing effective in vivo experiments.

Dosing Considerations

Several factors must be taken into account when determining the appropriate dosage of this compound for animal studies. These include the animal model, the targeted disease or physiological process, the route of administration, and the specific formulation of the peptide.

Formulation and Cell Permeability:

The standard Autocamtide-2-related inhibitory peptide may have limited cell permeability. For in vivo applications targeting intracellular CaMKII, it is often necessary to use modified versions of the peptide that can cross the cell membrane. Common modifications include:

  • Myristoylation: The addition of a myristoyl group enhances the lipophilicity of the peptide, facilitating its entry into cells.

  • TAT-conjugation: Fusing the peptide to the TAT (trans-activator of transcription) protein transduction domain from HIV-1 allows for efficient translocation across the cell membrane.

  • Adeno-Associated Virus (AAV) Delivery: For long-term and tissue-specific expression, a gene therapy approach using AAV vectors to express the AIP sequence can be employed.

The Trifluoroacetic Acid (TFA) Salt:

Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a counterion. It is crucial to consider that TFA itself can have biological effects and may be toxic at certain concentrations. For in vivo studies, especially those involving chronic administration, it is highly recommended to:

  • Quantify the TFA content: The amount of TFA in the peptide preparation should be known.

  • Consider TFA removal or exchange: Exchanging the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, can mitigate potential confounding effects and toxicity.

Route of Administration:

The choice of administration route depends on the target organ, the desired pharmacokinetic profile, and the formulation of the peptide. Common routes for systemic delivery include:

  • Intraperitoneal (IP) injection: A frequently used route for systemic administration in rodents.

  • Intravenous (IV) injection: Allows for rapid and complete bioavailability.

  • Subcutaneous (SC) injection: Provides a slower and more sustained release.

For localized effects, direct administration to the target tissue may be necessary:

  • Intracortical microinfusion: For targeting specific brain regions.

  • Intramyocardial injection: For direct delivery to the heart muscle.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing Autocamtide-2-related inhibitory peptide and other CaMKII inhibitors in animal models.

Table 1: In Vivo Dosing of Autocamtide-2-related Inhibitory Peptide (AIP)

Animal ModelDisease/ConditionPeptide FormulationDoseAdministration RouteFrequencyDurationOutcomeReference
Mouse (C57BL/6)Renal Fibrosis (Unilateral Ureteral Obstruction)Autocamtide-2-related inhibitory peptide1 mg/kgIntraperitoneal (IP)Daily14 daysAlleviated renal fibrosis[1][2]
Mouse (RYR2R176Q/+)Catecholaminergic Polymorphic Ventricular TachycardiaAAV9-GFP-AIPSystemic delivery of AAV vectorSingle injection--Suppressed ventricular arrhythmias[3]

Table 2: Dosing of Other CaMKII Inhibitory Peptides in Animal Models (for comparative purposes)

Animal ModelDisease/ConditionPeptideDoseAdministration RouteFrequencyDurationOutcomeReference
Rat (Spontaneously Hypertensive)Cardiac Hypertrophytat-CN17βNot specifiedIntramyocardial injectionWeekly3 weeksReduced cardiac size and mass[4][5]
Mouse (Transgenic)Cardiac HypertrophyAC3-I (expressed transgenically)----Reduced cardiac remodeling[6]
RatMemory Persistencemyr-CaMKIINtideNot specifiedIntracortical microinfusionSingle infusion-Blocked LTP maintenance and impaired memory

Experimental Protocols

Protocol 1: Systemic Administration of Autocamtide-2-related Inhibitory Peptide for the Treatment of Renal Fibrosis in a Mouse Model

This protocol is based on the study by Feng et al. (2023), which investigated the effect of AIP in a unilateral ureteral obstruction (UUO) model of renal fibrosis.[1]

1. Animal Model:

  • Species: C57BL/6 mice

  • Model Induction: Unilateral ureteral obstruction (UUO) surgery is performed to induce renal fibrosis. The left ureter is ligated at two points and cut between the ligatures. Sham-operated animals undergo the same procedure without ureteral ligation.

2. Peptide Preparation and Dosing:

  • Peptide: Autocamtide-2-related inhibitory peptide (ensure high purity, >95%).

  • Vehicle: Sterile phosphate-buffered saline (PBS).

  • Concentration: Prepare a stock solution of the peptide in PBS. The final injection volume should be adjusted based on the animal's weight to deliver a dose of 1 mg/kg.

  • Administration: Administer the peptide solution or vehicle via intraperitoneal (IP) injection.

3. Experimental Groups:

  • Sham Group: Sham-operated mice receiving vehicle injections.

  • UUO Group: UUO mice receiving vehicle injections.

  • UUO + AIP Group: UUO mice receiving AIP (1 mg/kg) injections.

4. Treatment Schedule:

  • Frequency: Daily IP injections.

  • Duration: 14 consecutive days, starting from the day of the UUO surgery.

5. Outcome Measures (at day 14):

  • Histological Analysis: Harvest kidneys and fix in 4% paraformaldehyde. Embed in paraffin (B1166041) and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess tissue morphology and collagen deposition.

  • Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of fibrosis such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I.

  • Western Blot Analysis: Homogenize kidney tissue to extract proteins. Analyze the expression levels of total and phosphorylated CaMKII, as well as fibrosis-related proteins.

  • Quantitative PCR (qPCR): Extract RNA from kidney tissue to analyze the gene expression of pro-fibrotic markers.

Experimental Workflow for Renal Fibrosis Study

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Treatment Schedule cluster_3 Outcome Assessment (Day 14) A C57BL/6 Mice B Unilateral Ureteral Obstruction (UUO) Surgery A->B C Sham Surgery A->C E UUO + Vehicle (IP) B->E F UUO + AIP (1 mg/kg, IP) B->F D Sham + Vehicle (IP) C->D G Daily Injections for 14 Days D->G E->G F->G H Histology (H&E, Masson's) G->H I Immunohistochemistry (α-SMA, Fibronectin) G->I J Western Blot (p-CaMKII, Fibrosis Markers) G->J K qPCR (Pro-fibrotic Genes) G->K G cluster_pathway CaMKII Signaling in Cardiac Hypertrophy Stimuli Pathological Stimuli (e.g., Pressure Overload) Ca2 ↑ Intracellular Ca2+ Stimuli->Ca2 CaMKII CaMKII Activation Ca2->CaMKII HDAC HDAC Phosphorylation (Nuclear Export) CaMKII->HDAC MEF2 MEF2 Activation CaMKII->MEF2 HDAC->MEF2 de-repression Gene Pro-hypertrophic Gene Expression MEF2->Gene Hypertrophy Cardiac Hypertrophy Gene->Hypertrophy AIP Autocamtide-2-related inhibitory peptide (AIP) AIP->CaMKII G cluster_pathway CaMKII Signaling in Renal Fibrosis TGFb TGF-β CaMKII CaMKII Activation TGFb->CaMKII Smad Smad Pathway Activation CaMKII->Smad RafERK Raf/ERK Pathway Activation CaMKII->RafERK Myofibroblast Myofibroblast Transdifferentiation (↑ α-SMA) Smad->Myofibroblast RafERK->Myofibroblast ECM ↑ Extracellular Matrix Deposition (Collagen, Fibronectin) Myofibroblast->ECM Fibrosis Renal Fibrosis ECM->Fibrosis AIP Autocamtide-2-related inhibitory peptide (AIP) AIP->CaMKII

References

Application Notes and Protocols for Intracellular Delivery of Myristoylated AIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated Autocamtide-2-Related Inhibitory Peptide (AIP) Trifluoroacetate (B77799) (TFA) is a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the AIP peptide enhances its hydrophobicity, facilitating its passage across the cell membrane for intracellular delivery. Once inside the cell, myristoylated AIP selectively inhibits CaMKII by acting as a pseudosubstrate, binding to the kinase's active site without being phosphorylated. This makes it a valuable tool for studying the diverse roles of CaMKII in cellular signaling pathways, including those involved in cardiac hypertrophy, neuronal plasticity, and inflammation.

The trifluoroacetate salt form ensures the stability and solubility of the peptide. These application notes provide detailed protocols for the use of myristoylated AIP TFA in cell culture, with a specific focus on inhibiting CaMKII in neonatal rat ventricular myocytes (NRVMs) to study its role in cardiac hypertrophy.

Mechanism of Action

Myristoylated AIP TFA exerts its inhibitory effect by targeting the ATP-binding site of CaMKII. The peptide sequence of AIP mimics the autoinhibitory domain of CaMKII, allowing it to competitively bind to the kinase domain. The myristoyl group facilitates the transport of the peptide across the plasma membrane.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Myr_AIP Myristoylated AIP TFA Myr_AIP_in Myristoylated AIP Myr_AIP->Myr_AIP_in Intracellular Delivery membrane CaMKII_active Active CaMKII Myr_AIP_in->CaMKII_active Inhibition CaMKII_inactive Inactive CaMKII Downstream Downstream Targets (e.g., Phospholamban) CaMKII_active->Downstream Phosphorylation CaM Ca2+/Calmodulin CaM->CaMKII_inactive Activation Response Cellular Response (e.g., Hypertrophy) Downstream->Response Phosphorylation Phosphorylation

Fig 1. Mechanism of Myristoylated AIP TFA Action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for myristoylated AIP TFA.

ParameterValueReference
IC₅₀ for CaMKII 40 nM[Inferred from non-myristoylated AIP data]
Effective Concentration in Cardiomyocytes 1 µM[Inferred from non-myristoylated AIP studies]
Purity ≥95% (HPLC)[General product specification]
Molecular Formula C₇₈H₁₄₂N₂₂O₂₀ (peptide base)[General product information]
Molecular Weight 1708.1 g/mol (peptide base)[General product information]

Experimental Protocols

Protocol 1: Reconstitution and Storage of Myristoylated AIP TFA

Materials:

  • Myristoylated AIP TFA (lyophilized powder)

  • Sterile, nuclease-free water or sterile dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized myristoylated AIP TFA to ensure the powder is at the bottom.

    • For example, to make a 1 mM stock from 1 mg of peptide (MW ~1708.1 g/mol ), you would add 585.4 µL of solvent.

    • Vortex gently to ensure the peptide is fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Treatment of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the application of myristoylated AIP TFA to primary cultures of NRVMs.

Materials:

  • Primary culture of NRVMs

  • Myristoylated AIP TFA stock solution (1 mM)

  • Cell culture medium appropriate for NRVMs

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture NRVMs on appropriate plates (e.g., 6-well or 12-well plates) until they reach the desired confluency and are spontaneously beating.

  • Preparation of Working Solution:

    • Thaw an aliquot of the myristoylated AIP TFA stock solution on ice.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 1 µM is recommended based on studies with the non-myristoylated form. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Treatment:

    • Aspirate the existing culture medium from the NRVMs.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the culture medium containing the desired concentration of myristoylated AIP TFA to the cells.

    • Incubate the cells for the desired treatment duration. The incubation time will depend on the specific experimental goals and may range from 30 minutes to 24 hours or longer.

cluster_workflow Experimental Workflow start Start: Cultured NRVMs prepare_AIP Prepare Myristoylated AIP TFA Working Solution start->prepare_AIP treat_cells Treat NRVMs with Myristoylated AIP TFA prepare_AIP->treat_cells induce_hypertrophy Induce Hypertrophy (e.g., with Phenylephrine) treat_cells->induce_hypertrophy incubate Incubate for Specified Duration induce_hypertrophy->incubate assess_hypertrophy Assess Hypertrophy (e.g., Cell Size, Protein Synthesis) incubate->assess_hypertrophy lyse_cells Lyse Cells and Prepare Protein Lysates incubate->lyse_cells analyze Analyze and Quantify Results assess_hypertrophy->analyze western_blot Western Blot for p-PLN and Total PLN lyse_cells->western_blot western_blot->analyze

Fig 2. General Experimental Workflow.
Protocol 3: Induction and Assessment of Cardiomyocyte Hypertrophy

This protocol provides a method for inducing hypertrophy in NRVMs and assessing the hypertrophic response.

Materials:

  • NRVMs treated with myristoylated AIP TFA (or vehicle control)

  • Phenylephrine (PE) or other hypertrophic agonist

  • Microscope with imaging capabilities

  • Reagents for protein synthesis assay (e.g., ³H-leucine) or cell size measurement software

Procedure:

  • Induction of Hypertrophy:

    • Following pre-treatment with myristoylated AIP TFA for a specified time (e.g., 1 hour), add the hypertrophic agonist (e.g., 100 µM phenylephrine) to the culture medium.

    • Incubate the cells for 24-48 hours to induce a hypertrophic response.

  • Assessment of Hypertrophy:

    • Cell Size Measurement:

      • Capture images of the cells using a microscope.

      • Measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).

      • Compare the cell size between control, PE-treated, and PE + myristoylated AIP TFA-treated groups.

    • Protein Synthesis Assay:

      • During the final hours of incubation (e.g., last 4-6 hours), add ³H-leucine to the culture medium.

      • After incubation, wash the cells with PBS and precipitate the protein with trichloroacetic acid (TCA).

      • Measure the incorporated radioactivity using a scintillation counter to quantify the rate of protein synthesis.

Treatment GroupExpected Outcome on Cell SizeExpected Outcome on Protein Synthesis
Control (Vehicle) NormalBasal level
Phenylephrine (PE) IncreasedIncreased
PE + Myristoylated AIP TFA Reduced increase (inhibition of hypertrophy)Reduced increase (inhibition of hypertrophy)
Protocol 4: Western Blotting for Phospho-Phospholamban (Thr17) and Total Phospholamban

This protocol details the procedure for analyzing the phosphorylation status of phospholamban (PLN) at Threonine-17, a downstream target of CaMKII.

Materials:

  • Protein lysates from treated NRVMs

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-phospholamban (Thr17)

    • Mouse anti-total phospholamban

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG-HRP

    • Anti-mouse IgG-HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-phospholamban (Thr17) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (for total phospholamban):

    • Strip the membrane of the first set of antibodies using a stripping buffer.

    • Wash the membrane thoroughly.

    • Block the membrane again.

    • Incubate with the primary antibody against total phospholamban.

    • Repeat the washing, secondary antibody incubation, and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both phospho-PLN (Thr17) and total PLN.

    • Normalize the phospho-PLN signal to the total PLN signal to determine the relative phosphorylation level.

Treatment GroupExpected p-PLN (Thr17) / Total PLN Ratio
Control (Vehicle) Basal level
Phenylephrine (PE) Increased
PE + Myristoylated AIP TFA Reduced increase (inhibition of CaMKII-mediated phosphorylation)

Troubleshooting

ProblemPossible CauseSolution
Low or no inhibition of CaMKII activity Insufficient concentration of myristoylated AIP TFA.Perform a dose-response curve to determine the optimal concentration.
Poor intracellular delivery.Ensure proper reconstitution of the peptide. Consider using a different solvent for reconstitution if solubility is an issue.
Cell toxicity High concentration of myristoylated AIP TFA or solvent.Perform a toxicity assay to determine the maximum non-toxic concentration. Ensure the final solvent concentration is low (e.g., <0.1% for DMSO).
Inconsistent Western blot results Uneven protein loading.Ensure accurate protein quantification and equal loading.
Inefficient antibody binding.Optimize antibody concentrations and incubation times. Use fresh antibody solutions.

Conclusion

Myristoylated AIP TFA is a powerful and specific tool for the intracellular inhibition of CaMKII. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays to investigate the role of CaMKII in various cellular processes. Careful optimization of experimental conditions, particularly the concentration of myristoylated AIP TFA and treatment duration, is crucial for obtaining reliable and reproducible results.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (AIP), often supplied as a trifluoroacetate (B77799) (TFA) salt, is a potent and highly specific inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII)[1][2][3]. As a non-phosphorylatable analog of autocamtide-2, AIP competitively inhibits CaMKII with an IC50 value of approximately 40 nM[1][2][4][5]. Its high specificity for CaMKII over other kinases such as PKA, PKC, and CaMKIV makes it an invaluable tool for elucidating the specific roles of CaMKII in cellular signaling pathways[3][6]. These application notes provide detailed protocols for the use of Autocamtide-2-related inhibitory peptide TFA in immunoprecipitation (IP) kinase assays to study CaMKII activity and its downstream signaling.

Data Presentation

Table 1: Inhibitory Activity of Autocamtide-2-related Inhibitory Peptide (AIP) TFA against CaMKII

InhibitorTarget KinaseIC50Notes
Autocamtide-2-related inhibitory peptide (AIP) TFACaMKII40 nM[1][2][4][5]Highly specific and potent. Active in the presence or absence of Ca2+/calmodulin.[1][2][4]
KN-93CaMKII~2 µMAIP is approximately 500 times more potent than KN-93 under the same assay conditions.[1][2][4]
CaMK-(281-302Ala286)CaMKII~2 µMAIP is approximately 50 times more potent.[1][2][4]

Table 2: Specificity of Autocamtide-2-related Inhibitory Peptide (AIP) TFA

KinaseAIP TFA ConcentrationInhibition
Protein Kinase A (PKA)> 10 µMNo significant inhibition[5][6]
Protein Kinase C (PKC)> 10 µMNo significant inhibition[3][6]
CaMKIV> 10 µMNo significant inhibition[3][6]

Experimental Protocols

Protocol 1: Immunoprecipitation of CaMKII from Cell Lysates

This protocol describes the immunoprecipitation of endogenous or overexpressed CaMKII from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Anti-CaMKII antibody

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Incubate 500 µg to 1 mg of total protein with 1-5 µg of anti-CaMKII antibody for 2-4 hours at 4°C on an end-over-end rotator.

    • Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours or overnight at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Carefully remove the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual supernatant.

Protocol 2: In Vitro CaMKII Kinase Assay using Immunoprecipitated Enzyme

This protocol details the kinase activity assay of immunoprecipitated CaMKII in the presence and absence of this compound.

Materials:

  • Immunoprecipitated CaMKII (from Protocol 1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Ca2+/Calmodulin solution (e.g., 2 mM CaCl2, 1 µM Calmodulin)

  • Autocamtide-2 substrate (e.g., 50 µM)

  • [γ-32P]ATP (or use a non-radioactive method)

  • ATP solution (100 µM)

  • Autocamtide-2-related inhibitory peptide (AIP) TFA stock solution (e.g., 1 mM in water)

  • Stopping solution (e.g., 75 mM phosphoric acid for radioactive assay)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter (for radioactive assay)

Procedure:

  • Prepare Kinase Reaction:

    • Resuspend the immunoprecipitated CaMKII beads in kinase assay buffer.

    • Prepare reaction tubes on ice. A typical reaction mixture (25 µL) includes:

      • 5 µL of immunoprecipitated CaMKII bead slurry

      • 5 µL of 5X Kinase Assay Buffer

      • 2.5 µL of Ca2+/Calmodulin solution

      • 2.5 µL of Autocamtide-2 substrate

      • Variable volume of AIP TFA or vehicle (water) for control. For IC50 determination, use a range of AIP concentrations (e.g., 0 - 1 µM).

      • Make up the volume to 20 µL with sterile water.

  • Initiate Kinase Reaction:

    • Pre-incubate the reaction mixtures at 30°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of ATP solution (containing [γ-32P]ATP for the radioactive method).

    • Incubate at 30°C for 10-30 minutes. The optimal time should be determined empirically.

  • Terminate Kinase Reaction and Quantify:

    • Radioactive Method:

      • Stop the reaction by adding 10 µL of stopping solution.

      • Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

      • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

      • Wash once with acetone (B3395972) and let it air dry.

      • Quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (e.g., ADP-Glo™ Kinase Assay):

      • Follow the manufacturer's instructions for the specific non-radioactive kinase assay kit being used. This typically involves stopping the kinase reaction and then measuring the amount of ADP produced.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

CaMKII_Signaling_Pathway cluster_upstream Upstream Activation cluster_camkii CaMKII Regulation cluster_downstream Downstream Signaling Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaMKII_inactive Inactive CaMKII Calmodulin->CaMKII_inactive Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Conformational Change Autophosphorylation Autophosphorylation (Thr286) CaMKII_active->Autophosphorylation Catalyzes TGF_beta TGF-β Pathway CaMKII_active->TGF_beta RAF_ERK RAF/ERK Pathway CaMKII_active->RAF_ERK Other_substrates Other Substrates CaMKII_active->Other_substrates Autophosphorylation->CaMKII_active Maintains Activity AIP Autocamtide-2-related Inhibitory Peptide (AIP) AIP->CaMKII_active Inhibits

Caption: CaMKII activation and inhibition by AIP.

IP_Kinase_Assay_Workflow cluster_assay Kinase Assay Conditions start Start: Cell Culture lysis Cell Lysis start->lysis ip Immunoprecipitation (with anti-CaMKII Ab) lysis->ip wash Wash Beads ip->wash kinase_assay In Vitro Kinase Assay wash->kinase_assay control Control (Vehicle) kinase_assay->control aip_treatment AIP TFA Treatment kinase_assay->aip_treatment quantify Quantify Kinase Activity (e.g., ³²P Incorporation) control->quantify aip_treatment->quantify analysis Data Analysis (e.g., IC50 determination) quantify->analysis end End analysis->end

Caption: Workflow for IP-Kinase Assay using AIP.

TGF_RAF_ERK_Crosstalk cluster_tgf TGF-β / Smad Pathway cluster_raf_erk RAF / ERK Pathway CaMKII Active CaMKII TGF_receptor TGF-β Receptor CaMKII->TGF_receptor Modulates RAF RAF CaMKII->RAF Activates Smad2_3 Smad2/3 TGF_receptor->Smad2_3 Phosphorylates Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription_tgf Gene Transcription (e.g., Fibrosis-related genes) Smad_complex->Gene_transcription_tgf Regulates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Smad_complex Modulates Gene_transcription_erk Gene Transcription ERK->Gene_transcription_erk Regulates

Caption: CaMKII crosstalk with TGF-β and RAF/ERK pathways.

References

Application of AIP TFA in studying learning and memory

Author: BenchChem Technical Support Team. Date: December 2025

Application of AIP in Studying Learning and Memory

Application Note: The Use of Autocamtide-2-Related Inhibitory Peptide (AIP) to Probe the Role of CaMKII in Synaptic Plasticity and Memory Consolidation.

Introduction

Autocamtide-2-Related Inhibitory Peptide (AIP) is a potent and highly specific synthetic peptide inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] With an IC50 of 40 nM, AIP provides researchers with a powerful tool to investigate the multifaceted roles of CaMKII in neuronal processes.[1][2] CaMKII is a critical enzyme in the molecular cascade underlying learning and memory, particularly in the induction and maintenance of long-term potentiation (LTP), a cellular correlate of memory formation.[3][4][[“]][6] By selectively blocking CaMKII activity, AIP allows for the precise dissection of its contribution to synaptic plasticity and memory consolidation in various experimental models.[7][8][9]

Mechanism of Action

AIP is derived from the autocamtide-2 (B15508805) sequence and acts as a non-phosphorylatable analog, allowing it to bind to the regulatory domain of CaMKII and prevent its activation.[2] Upon induction of LTP, calcium influx through NMDA receptors activates calmodulin, which in turn activates CaMKII.[3][[“]] Activated CaMKII then autophosphorylates and targets downstream substrates, such as AMPA receptors, leading to an increase in synaptic strength.[3] AIP intervenes by inhibiting this kinase activity, thereby blocking the downstream effects of CaMKII activation.[2]

A Note on TFA

It is important for researchers to note that peptides like AIP are typically synthesized and purified using reverse-phase high-performance liquid chromatography (HPLC) and are often supplied as a trifluoroacetate (B77799) (TFA) salt. Trifluoroacetic acid (TFA) is a counterion that stabilizes the peptide. While TFA itself is not the active component under investigation, its presence in the formulation is a standard aspect of the peptide's chemistry. For most in vitro and in vivo applications at typical working concentrations, the TFA salt has negligible biological effects. However, researchers should be aware of its presence and ensure appropriate vehicle controls are used in all experiments.

Data Presentation

Table 1: Inhibitory Potency of AIP

ParameterValueReference(s)
TargetCa2+/calmodulin-dependent protein kinase II (CaMKII)[1]
IC5040 nM[1]
SelectivityNo significant effect on PKA, PKC, and CaMKIV

Table 2: Effects of AIP in Learning and Memory Studies

Experimental ModelBrain RegionAIP Concentration/DoseKey FindingReference(s)
Object Recognition Task (Rats)Perirhinal CortexInfusion post-acquisitionImpaired memory consolidation when tested at 24h.[7][7]
Hippocampal Slices (Mice)CA1 Region20 µM (myr-AIP)Reduced AMPAR/NMDAR ratio, indicating a depression in synaptic activity.[8][8]
Inhibitory Avoidance (Mice)AmygdalaN/A (paAIP2)Inhibition during training impaired memory; inhibition after training had no effect.[9][9]
Renal Fibrosis Modelin vivo / in vitroN/AInhibited activation of CaMKII, Smad 2, Raf, and ERK.[10][10]

Mandatory Visualizations

Signaling Pathway Diagram

CaMKII_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDA NMDA Receptor Glutamate->NMDA binds Ca Ca²⁺ NMDA->Ca influx AMPA AMPA Receptor LTP LTP / Memory Consolidation AMPA->LTP enhances CaM Calmodulin Ca->CaM activates CaMKII_inactive CaMKII (Inactive) CaM->CaMKII_inactive activates CaMKII_active CaMKII (Active) CaMKII_inactive->CaMKII_active autophosphorylation CaMKII_active->AMPA phosphorylates AIP AIP AIP->CaMKII_active inhibits

Caption: CaMKII signaling cascade in LTP and its inhibition by AIP.

Experimental Workflow Diagram

InVivo_Workflow start Start surgery Stereotaxic Surgery (Cannula Implantation) start->surgery recovery Post-operative Recovery (1-2 weeks) surgery->recovery habituation Habituation to Handling & Behavioral Apparatus recovery->habituation training Behavioral Training (e.g., Fear Conditioning) habituation->training infusion Intracranial Infusion (Vehicle or AIP) training->infusion Pre- or Post-training testing Memory Testing (e.g., 24h post-training) infusion->testing analysis Data Collection & Analysis (e.g., Freezing Behavior) testing->analysis end End analysis->end

Caption: Workflow for in vivo study of AIP on memory consolidation.

Experimental Protocols

Protocol 1: In Vivo Inhibition of CaMKII in Fear Conditioning

This protocol describes the intracranial infusion of AIP to study its effect on the consolidation of contextual fear memory in rodents.

1. Materials and Reagents:

  • Autocamtide-2-Related Inhibitory Peptide (AIP), TFA salt (e.g., Sigma-Aldrich, Bachem)

  • Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle control and dissolution.

  • Surgical instruments for stereotaxic surgery.

  • Guide cannulae and internal infusion cannulae.

  • Infusion pump and tubing.

  • Fear conditioning apparatus (contextual chamber with a grid floor for footshock).

  • Video recording and analysis software.

2. Methods:

  • Peptide Preparation:

    • On the day of infusion, dissolve AIP TFA salt in sterile vehicle to the desired final concentration (e.g., 1 µg/µL). Prepare the vehicle control solution in parallel.

    • AIP is soluble in water.

    • Keep solutions on ice until use.

  • Stereotaxic Surgery:

    • Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant bilateral guide cannulae aimed at the brain region of interest, such as the amygdala or hippocampus, which are crucial for fear memory.[9][11]

    • Secure the cannulae assembly to the skull with dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Fear Conditioning Training:

    • Habituate the animal to handling and transport.

    • Place the animal in the conditioning chamber and allow for a baseline exploration period (e.g., 2-3 minutes).

    • Deliver a series of footshocks (e.g., 2-3 shocks, 0.5-0.7 mA, 2 seconds) paired with the context.[12]

    • Return the animal to its home cage immediately after training.

  • Intracranial Infusion:

    • To study memory consolidation, infusions are typically performed immediately after the training session.[7]

    • Gently restrain the animal and insert the internal infusion cannulae into the guide cannulae.

    • Infuse a small volume (e.g., 0.5 µL per side) of either AIP solution or vehicle control over a period of 1-2 minutes.

    • Leave the infusion cannulae in place for an additional minute to allow for diffusion before removal.

  • Memory Testing:

    • 24 hours after training and infusion, place the animal back into the conditioning context.

    • Record the session for 3-5 minutes without delivering any shocks.

    • Quantify the amount of time the animal spends freezing, which is a species-specific fear response.

  • Data Analysis:

    • Calculate the percentage of time spent freezing for both the AIP-treated and vehicle-treated groups.

    • Use an appropriate statistical test (e.g., t-test or ANOVA) to determine if there is a significant difference in freezing behavior between the groups. A significant reduction in freezing in the AIP group would indicate that CaMKII activity post-training is necessary for the consolidation of fear memory.

Protocol 2: Ex Vivo Application of AIP in Hippocampal Slices for LTP Studies

This protocol details the application of AIP to acute hippocampal slices to investigate the role of CaMKII in maintaining LTP.

1. Materials and Reagents:

  • AIP, TFA salt.

  • Myristoylated AIP (myr-AIP) for enhanced cell permeability.[8]

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording.

  • Dissection tools, vibratome, and slice chamber.

  • Electrophysiology rig with perfusion system, recording and stimulating electrodes, amplifier, and data acquisition system.[13]

2. Methods:

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.[13]

  • Electrophysiology Recording:

    • Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of synaptic responses by delivering test pulses every 15-30 seconds.

  • LTP Induction and AIP Application:

    • After recording a stable baseline for at least 20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • Continue to record fEPSPs for at least 60 minutes post-HFS to confirm the expression of LTP.

    • To test the role of CaMKII in LTP maintenance, switch the perfusion to aCSF containing AIP (e.g., myr-AIP at 20 µM) after LTP has been established.[8]

    • Monitor the fEPSP slope to determine if the inhibition of CaMKII reverses or erases the potentiated response.[8]

  • Data Analysis:

    • Normalize all fEPSP slope measurements to the average baseline value.

    • Plot the normalized fEPSP slope over time.

    • Compare the degree of potentiation before and after AIP application. A significant decrease in the fEPSP slope after AIP perfusion would support the hypothesis that ongoing CaMKII activity is required for the maintenance of LTP.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathway for almost all chronic kidney diseases (CKD), leading to end-stage renal disease.[1][2] A key mediator in the progression of renal fibrosis is the transforming growth factor-β (TGF-β) signaling pathway. Autocamtide-2-related inhibitory peptide (AIP), a highly specific and potent inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII), has emerged as a promising therapeutic agent in preclinical studies.[1][2][3] The trifluoroacetic acid (TFA) salt of this peptide is commonly used in research settings.

These application notes provide a comprehensive overview of the use of Autocamtide-2-related inhibitory peptide TFA (referred to as AIP-TFA) in renal fibrosis research, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies.

Mechanism of Action

AIP-TFA exerts its anti-fibrotic effects by directly inhibiting CaMKII.[1][2][3] This inhibition, in turn, blocks two critical downstream signaling pathways implicated in renal fibrosis: the TGF-β/Smad2 pathway and the RAF/ERK pathway.[1][2][3] By disrupting these pathways, AIP-TFA effectively reduces the expression of pro-fibrotic markers and mitigates the pathological changes associated with renal fibrosis.

Signaling Pathways

The following diagram illustrates the proposed signaling cascade through which AIP-TFA alleviates renal fibrosis.

cluster_0 Renal Injury / Pro-fibrotic Stimuli cluster_1 Cellular Signaling cluster_2 Cellular Response TGFb TGF-β1 CaMKII CaMKII TGFb->CaMKII Activates Smad2 Smad2 CaMKII->Smad2 Phosphorylates RAF RAF CaMKII->RAF Activates EMT Epithelial-Mesenchymal Transition (EMT) Smad2->EMT ERK ERK RAF->ERK Activates ERK->EMT Fibrosis Renal Fibrosis (ECM Deposition) EMT->Fibrosis AIP AIP-TFA AIP->CaMKII Inhibits

Caption: Signaling pathway illustrating the inhibitory effect of AIP-TFA on renal fibrosis.

Quantitative Data

The following tables summarize the quantitative effects of AIP-TFA on key fibrotic markers from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of AIP-TFA in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

MarkerUUO ModelUUO + AIP-TFA (2.5 mg/kg/d)% Reductionp-value
Fibronectin (protein) IncreasedSignificantly Decreased-< 0.0001
Collagen I (protein) IncreasedSignificantly Decreased-< 0.001
α-SMA (protein) IncreasedSignificantly Decreased-< 0.0001
Vimentin (protein) IncreasedSignificantly Decreased-< 0.01
Snail (protein) IncreasedSignificantly Decreased-< 0.01
p-CaMKII/CaMKII IncreasedSignificantly Decreased-< 0.001
p-Smad2/Smad2 IncreasedSignificantly Decreased-< 0.001
p-ERK/ERK IncreasedSignificantly Decreased-< 0.001

Data adapted from "The CaMKII Inhibitory Peptide AIP Alleviates Renal Fibrosis Through the TGF-β/Smad and RAF/ERK Pathways". The exact percentage reduction was not provided in the source, but the statistical significance indicates a substantial effect.

Table 2: In Vitro Efficacy of AIP-TFA in TGF-β1-treated Human Kidney 2 (HK-2) Cells

MarkerTGF-β1 TreatmentTGF-β1 + AIP-TFA% Reductionp-value
Fibronectin (protein) IncreasedSignificantly Decreased-< 0.01
Collagen I (protein) IncreasedSignificantly Decreased-< 0.05
α-SMA (protein) IncreasedSignificantly Decreased-< 0.01
Vimentin (protein) IncreasedSignificantly Decreased-< 0.01
Snail (protein) IncreasedSignificantly Decreased-< 0.01
p-CaMKII/CaMKII IncreasedSignificantly Decreased-< 0.01
p-Smad2/Smad2 IncreasedSignificantly Decreased-< 0.01
p-ERK/ERK IncreasedSignificantly Decreased-< 0.01

Data adapted from "The CaMKII Inhibitory Peptide AIP Alleviates Renal Fibrosis Through the TGF-β/Smad and RAF/ERK Pathways". The exact percentage reduction was not provided in the source, but the statistical significance indicates a substantial effect.

Experimental Protocols

In Vivo Model: Unilateral Ureteral Obstruction (UUO)

The UUO model is a widely used and robust method for inducing renal fibrosis in rodents.[4][5][6]

Workflow Diagram:

cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Post-Surgery & Treatment cluster_3 Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice, 8-10 weeks old) Randomization Randomization into Groups (Sham, UUO, UUO + AIP-TFA) Animal_Acclimation->Randomization Anesthesia Anesthesia (e.g., isoflurane) Randomization->Anesthesia Incision Midline Abdominal Incision Anesthesia->Incision Ureter_Ligation Left Ureter Ligation (UUO group) or Mobilization (Sham group) Incision->Ureter_Ligation Closure Suturing Ureter_Ligation->Closure Post_Op_Care Post-Operative Care (Analgesia, Monitoring) Closure->Post_Op_Care AIP_Admin AIP-TFA Administration (e.g., 2.5 mg/kg/d via osmotic mini-pump) Post_Op_Care->AIP_Admin Sacrifice Sacrifice at Endpoint (e.g., Day 7 or 14) AIP_Admin->Sacrifice Tissue_Harvest Kidney Tissue Harvest Sacrifice->Tissue_Harvest Analysis Histology, Western Blot, qPCR, etc. Tissue_Harvest->Analysis

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) or another appropriate anesthetic.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the kidneys and ureters.

    • For the UUO group, carefully isolate the left ureter and ligate it at two points using 4-0 silk suture.

    • For the sham-operated group, mobilize the left ureter without ligation.

    • Close the abdominal wall and skin with sutures.

  • Post-Operative Care: Administer analgesics as required and monitor the animals for recovery.

  • AIP-TFA Administration:

    • AIP-TFA can be administered via osmotic mini-pumps implanted subcutaneously to ensure continuous delivery. A typical dose is 2.5 mg/kg/day.

  • Endpoint: Euthanize the animals at a predetermined time point (e.g., 7 or 14 days post-surgery) and harvest the kidneys for analysis.

In Vitro Model: TGF-β1-Induced Fibrosis in Kidney Cells

This model is used to study the direct effects of AIP-TFA on renal cells in a controlled environment.

Workflow Diagram:

cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed Kidney Cells (e.g., HK-2 or NRK-52E) Starvation Serum Starvation (e.g., 12-24 hours) Cell_Seeding->Starvation Pretreatment Pre-treat with AIP-TFA (e.g., 1-10 µM for 1 hour) Starvation->Pretreatment TGFb_Stimulation Stimulate with TGF-β1 (e.g., 5-10 ng/mL for 24-48 hours) Pretreatment->TGFb_Stimulation Cell_Lysis Cell Lysis TGFb_Stimulation->Cell_Lysis Protein_RNA_Isolation Protein and RNA Isolation Cell_Lysis->Protein_RNA_Isolation Western_Blot_qPCR Western Blot and qPCR Analysis Protein_RNA_Isolation->Western_Blot_qPCR

Caption: Experimental workflow for the in vitro TGF-β1-induced fibrosis model.

Detailed Protocol:

  • Cell Culture: Culture human kidney 2 (HK-2) cells or normal rat kidney (NRK-52E) epithelial cells in appropriate media.

  • Treatment:

    • Seed the cells in culture plates and allow them to adhere.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with varying concentrations of AIP-TFA (e.g., 1-10 µM) for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours.

  • Analysis:

    • Lyse the cells to extract protein and RNA.

    • Perform Western blotting to analyze the expression of fibrotic markers and signaling proteins.

    • Perform quantitative real-time PCR (qPCR) to analyze the mRNA levels of fibrotic genes.

Western Blotting Protocol

Detailed Protocol:

  • Protein Extraction: Homogenize kidney tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-CaMKII, CaMKII, p-Smad2, Smad2, p-ERK, ERK, fibronectin, collagen I, α-SMA, vimentin, snail, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software.

Conclusion

AIP-TFA has demonstrated significant anti-fibrotic effects in both in vivo and in vitro models of renal fibrosis. Its ability to inhibit CaMKII and subsequently block the TGF-β/Smad2 and RAF/ERK signaling pathways makes it a valuable tool for studying the mechanisms of renal fibrosis and a potential candidate for therapeutic development. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the role of AIP-TFA in combating chronic kidney disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (AIP) TFA salt is a potent and highly specific cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular signaling pathways.[1] CaMKII plays a significant role in processes such as apoptosis, necrosis, and cardiac function. Its inhibition by AIP allows for the detailed study of its downstream signaling cascades. This document provides a comprehensive guide for performing Western blot analysis to investigate the effects of AIP treatment on CaMKII and its target proteins.

Mechanism of Action

Autocamtide-2-related inhibitory peptide acts as a competitive inhibitor of CaMKII by mimicking the autophosphorylation site of the kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets.[1] This inhibitory action is crucial for dissecting the specific roles of CaMKII in various cellular responses.

Key Signaling Pathways

CaMKII is a central node in numerous signaling pathways. Upon activation by an influx of Ca2+, it autophosphorylates and subsequently phosphorylates a wide range of substrate proteins. Key pathways influenced by CaMKII activity include the TGF-β/Smad and RAF/ERK signaling cascades, which are involved in cellular growth, differentiation, and fibrosis.[2]

CaMKII Signaling Pathway

CaMKII_Pathway Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin binds CaMKII_inactive Inactive CaMKII Calmodulin->CaMKII_inactive activates CaMKII_active Active p-CaMKII CaMKII_inactive->CaMKII_active autophosphorylation Downstream Downstream Targets CaMKII_active->Downstream phosphorylates AIP Autocamtide-2-related inhibitory peptide (AIP) AIP->CaMKII_active inhibits Response Cellular Response (e.g., Apoptosis, Gene Expression) Downstream->Response

Caption: CaMKII activation and inhibition pathway.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis demonstrating the effect of Autocamtide-2-related inhibitory peptide (AIP) on CaMKII phosphorylation in a cellular model.

ProteinTreatment GroupFold Change vs. Control (Mean ± SEM)Reference
p-CaMKII Control1.00 ± 0.00[3]
AIP Treated0.45 ± 0.05**[3]
Total CaMKII Control1.00 ± 0.00[3]
AIP Treated0.98 ± 0.07[3]

Note: Data is hypothetical and for illustrative purposes, based on typical results from similar experiments. Statistical significance is often denoted as *p < 0.05, **p < 0.01.

Experimental Protocols

This section provides a detailed protocol for Western blot analysis following treatment of cells with Autocamtide-2-related inhibitory peptide TFA.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture 1. Cell Culture & AIP Treatment cell_lysis 2. Cell Lysis with Phosphatase Inhibitors cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation with Laemmli Buffer protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking with 5% BSA transfer->blocking pri_ab 8. Primary Antibody Incubation (e.g., anti-p-CaMKII) blocking->pri_ab sec_ab 9. Secondary Antibody Incubation pri_ab->sec_ab detection 10. Chemiluminescent Detection sec_ab->detection imaging 11. Image Acquisition detection->imaging densitometry 12. Densitometry Analysis imaging->densitometry normalization 13. Normalization to Loading Control densitometry->normalization quantification 14. Quantification of Fold Change normalization->quantification

Caption: Workflow for Western blot analysis.

Materials and Reagents
  • This compound (specific supplier)

  • Cell culture reagents (media, serum, antibiotics)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-15%)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF membrane

  • Methanol (B129727)

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Bovine serum albumin (BSA)

  • Primary antibodies (e.g., anti-phospho-CaMKII (Thr286), anti-CaMKII, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Deionized water

Detailed Protocol

1. Cell Culture and Treatment a. Culture cells to the desired confluency (typically 70-80%). b. Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.

2. Cell Lysis a. After treatment, wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation a. Dilute the protein lysates to the same concentration with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE a. Load equal amounts of protein (typically 20-30 µg) into the wells of a precast polyacrylamide gel. b. Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

6. Protein Transfer a. Activate a PVDF membrane by immersing it in methanol for 1 minute, followed by a brief rinse in deionized water and then equilibration in transfer buffer. b. Assemble the transfer stack (filter paper, gel, membrane, filter paper) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

7. Blocking a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

8. Primary Antibody Incubation a. Dilute the primary antibody (e.g., anti-p-CaMKII) in 5% BSA in TBST to the recommended concentration. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

9. Secondary Antibody Incubation a. The next day, wash the membrane three times for 10 minutes each with TBST. b. Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST. c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

10. Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for the recommended time.

11. Image Acquisition and Analysis a. Capture the chemiluminescent signal using a digital imaging system. b. Perform densitometry analysis on the captured images using appropriate software (e.g., ImageJ). c. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH or total protein stain). d. Calculate the fold change in protein expression or phosphorylation relative to the control group.

Logical Relationship for Data Analysis

Data_Analysis_Logic cluster_raw_data Raw Data cluster_normalization Normalization cluster_quantification Quantification Target_Band Target Protein Band Intensity (e.g., p-CaMKII) Normalized_Target Normalized Target Intensity (Target / Loading Control) Target_Band->Normalized_Target Loading_Control_Band Loading Control Band Intensity (e.g., GAPDH) Loading_Control_Band->Normalized_Target Fold_Change Fold Change vs. Control (Normalized Intensity of Treated / Normalized Intensity of Control) Normalized_Target->Fold_Change

Caption: Logic for Western blot data analysis.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Autocamtide-2-related inhibitory peptide (AIP). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AIP for the inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Autocamtide-2-related inhibitory peptide (AIP)?

A1: Autocamtide-2-related inhibitory peptide (AIP) is a synthetic, nonphosphorylatable analog of autocamtide-2. It is a highly specific and potent inhibitor of CaMKII[1][2]. The peptide sequence is H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH[3].

Q2: What is the mechanism of action of AIP?

A2: AIP inhibits CaMKII by binding to the enzyme's active site[4]. It is a competitive inhibitor with respect to autocamtide-2, a substrate of CaMKII[1]. Its inhibition is independent of the presence of Ca2+/calmodulin[1].

Q3: What does the "TFA" in the product name signify?

A3: TFA stands for trifluoroacetate. It is a counterion used in the purification of synthetic peptides and is often present in the final product as a salt. The TFA salt of AIP is a common commercially available form[5][6].

Q4: Is AIP specific to CaMKII?

A4: Yes, AIP is highly selective for CaMKII. It shows little to no inhibition of other protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and CaMKIV at concentrations where it completely inhibits CaMKII[1][3].

Q5: Is AIP cell-permeable?

A5: The standard form of AIP is not readily cell-permeable. However, cell-permeable versions are available, such as myristoylated AIP or AIP conjugated to cell-penetrating peptides like TAT[5][7].

Troubleshooting Guide: AIP Not Inhibiting CaMKII

If you are experiencing a lack of CaMKII inhibition in your experiments with AIP, consider the following potential causes and troubleshooting steps.

Problem Area 1: Peptide Integrity and Handling
Potential Cause Troubleshooting Step
Peptide Degradation Peptides can be sensitive to degradation by proteases or repeated freeze-thaw cycles. Prepare fresh stock solutions and aliquot them for single use to minimize degradation. Store the peptide as recommended by the manufacturer, typically at -20°C or lower[3].
Incorrect Peptide Concentration Verify the calculation of your stock and working concentrations. Ensure that the molecular weight used for calculation accounts for the TFA salt if present. The molecular weight of the free peptide is 1497.76 g/mol [3].
Peptide Solubility Issues AIP is generally soluble in water[3]. However, if you observe precipitation, try dissolving the peptide in a small amount of a suitable solvent like DMSO before diluting it in your aqueous assay buffer.
Problem Area 2: Experimental Conditions
Potential Cause Troubleshooting Step
Inactive CaMKII Enzyme The CaMKII enzyme may have lost its activity due to improper storage or handling. Test the enzyme's activity using a known substrate (e.g., autocamtide-2) in the absence of the inhibitor.
Inappropriate Assay Buffer Ensure the pH, ionic strength, and co-factor concentrations (e.g., Ca2+, Calmodulin, ATP, Mg2+) in your assay buffer are optimal for CaMKII activity.
Presence of Interfering Substances Components in your sample or buffer, such as high concentrations of detergents or other compounds, may interfere with the interaction between AIP and CaMKII. Run a control with the vehicle (solvent) used to dissolve AIP.
Alternative CaMKII Activation State CaMKII can exist in different activation states, including an autonomous state after autophosphorylation[8]. While AIP is reported to inhibit CaMKII regardless of Ca2+/calmodulin presence[1], the specific conformation of your CaMKII preparation might influence inhibitor binding.
Problem Area 3: Assay Method
Potential Cause Troubleshooting Step
Insensitive Assay Your assay may not be sensitive enough to detect the inhibitory effect of AIP. Consider using a more sensitive method, such as a radioactive assay with γ-32P ATP or a non-radioactive HPLC-MS-based assay[9].
Incorrect Assay Endpoint Ensure you are measuring a direct and reliable output of CaMKII activity, such as the phosphorylation of a specific substrate.

Quantitative Data Summary

Inhibitor Target IC50 Notes
Autocamtide-2-related inhibitory peptide (AIP)CaMKII40 nMHighly specific for CaMKII[2][10].
KN-93CaMKII~399 ± 66 nMAlso inhibits other kinases like CaMKI and CaMKIV[9][11].
Myristoylated AIPCaMKIINot specifiedCell-permeable version of AIP[5][7].

Experimental Protocols

Protocol: In Vitro CaMKII Activity Assay

This protocol provides a general framework for assessing CaMKII inhibition by AIP in a cell-free system.

Materials:

  • Purified active CaMKII enzyme

  • Autocamtide-2-related inhibitory peptide (AIP)

  • CaMKII substrate (e.g., Autocamtide-2)

  • Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]

  • Ca2+/Calmodulin solution

  • ATP (for radioactive assays, use γ-32P ATP)

  • Detection reagent (depending on the assay method)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Ca2+/Calmodulin solution, and the CaMKII substrate.

  • Add varying concentrations of AIP (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding the purified CaMKII enzyme and ATP.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Detect the amount of phosphorylated substrate using a suitable method, such as:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-32P ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive HPLC-MS Assay: Analyze the reaction mixture by HPLC-MS to separate and quantify the substrate and the phosphorylated product[9].

    • Luminescence-based Assay: Use a commercial kit that measures ADP production, which correlates with kinase activity[12].

  • Calculate the percentage of inhibition for each AIP concentration and determine the IC50 value.

Visualizations

CaMKII Signaling Pathway

CaMKII_Signaling_Pathway cluster_activation CaMKII Activation cluster_inhibition Inhibition by AIP cluster_downstream Downstream Effects Ca_Calmodulin Ca2+/Calmodulin Complex CaMKII_inactive Inactive CaMKII Ca_Calmodulin->CaMKII_inactive Binds to regulatory domain CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Conformational Change CaMKII_inhibited Inactive CaMKII-AIP Complex CaMKII_active->CaMKII_inhibited Substrate Substrate Protein CaMKII_active->Substrate Phosphorylation AIP AIP AIP->CaMKII_active Binds to active site Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Phospho_Substrate->Cellular_Response

Caption: CaMKII activation by Ca2+/Calmodulin and its inhibition by AIP.

Experimental Workflow for Testing AIP Efficacy

AIP_Testing_Workflow start Start: Hypothesis AIP inhibits CaMKII prep Prepare Reagents: - Active CaMKII - AIP Stock Solution - Substrate & Buffers start->prep assay Perform In Vitro Kinase Assay prep->assay data Collect Data: Measure Substrate Phosphorylation assay->data analysis Data Analysis: Calculate % Inhibition Determine IC50 data->analysis result Result Interpretation analysis->result success Conclusion: AIP effectively inhibits CaMKII result->success Inhibition Observed fail Troubleshooting: - Check Peptide Integrity - Verify Assay Conditions - Confirm Enzyme Activity result->fail No Inhibition

Caption: A logical workflow for testing the inhibitory activity of AIP on CaMKII.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Autocamtide-2-Related Inhibitory Peptide (AIP). This guide provides detailed troubleshooting advice and protocols to help researchers overcome common solubility challenges encountered with the trifluoroacetate (B77799) (TFA) salt form of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is Autocamtide-2-related inhibitory peptide (AIP) and what is its function?

Autocamtide-2-related inhibitory peptide, also known as AIP, is a synthetic peptide used in research as a highly potent and specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Its sequence is KKALRRQEAVDAL. It functions by acting as a competitive inhibitor, binding to the kinase without being phosphorylated itself, thereby blocking the enzyme's activity towards its natural substrates.[1] It is highly selective for CaMKII and does not significantly affect other kinases like PKA, PKC, or CaM kinase IV.[1]

Q2: What does the "TFA" in the product name signify and how does it affect the peptide?

TFA stands for trifluoroacetic acid. Peptides synthesized via solid-phase peptide synthesis (SPPS) are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] Trifluoroacetic acid is a strong acid commonly used as an ion-pairing agent in the mobile phase of this purification process.[2][4][5] Consequently, the final lyophilized product is a TFA salt, where negatively charged trifluoroacetate ions are associated with positively charged sites on the peptide. Residual TFA can make the peptide solution acidic, which may influence solubility and could interfere with certain biological assays.[4]

Q3: Why is my lyophilized AIP TFA peptide difficult to dissolve?

While the manufacturer's data sheet often states a basic solubility in water (e.g., 1 mg/mL), several factors can lead to challenges in practice:

  • Concentration: You may be attempting to create a stock solution at a higher concentration than is readily achievable in simple aqueous solutions.

  • Hydrophobicity: Although AIP has charged residues, its overall sequence contains several hydrophobic amino acids (Ala, Leu, Val), which can contribute to aggregation and poor solubility.

  • Peptide Purity & Batch Variation: Minor impurities or differences between synthesis batches can sometimes affect solubility characteristics.

  • Improper Reconstitution Technique: The method used to dissolve the peptide is critical. Factors like temperature, agitation, and the choice of solvent play a huge role.[6][7]

Q4: What is the absolute first step I should take before attempting to dissolve my entire peptide sample?

Before dissolving your entire sample, always perform a small-scale solubility test.[8][9][10] This prevents the potential loss of your valuable peptide stock if the chosen solvent is inappropriate. Weigh out a small portion (e.g., 0.1-1 mg) and test your chosen solvent according to the protocols outlined below. Always centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.[11][12]

Troubleshooting Guide for AIP TFA Solubility

Q5: My AIP TFA is not dissolving in sterile water as expected. What should I do?

Based on its amino acid sequence (KKALRRQEAVDAL), AIP has a calculated net positive charge of +2 at neutral pH, classifying it as a basic peptide .[9][10] For basic peptides, the following systematic approach is recommended:

  • Use Physical Methods: After adding water, ensure the vial has been gently vortexed and allowed to sit for 15-30 minutes.[6][11] If particles remain, try brief periods of sonication in a water bath, which can help break up aggregates.[8][13]

  • Try an Acidic Solution: If water and physical methods fail, the next step for a basic peptide is to use a dilute acidic solution.[9][10][13] Try dissolving the peptide in a 10% aqueous acetic acid solution. The acidic environment will ensure that all basic residues are protonated, increasing the peptide's overall positive charge and enhancing its interaction with water.

Q6: When is it appropriate to use an organic solvent like DMSO?

Organic solvents are typically required for peptides that are neutral or highly hydrophobic.[8] Since AIP is a charged, basic peptide, organic solvents should not be the first choice. However, if you have failed to achieve solubility in water and dilute acid, you can attempt to use a small amount of dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: First, dissolve the peptide completely in a minimal volume of 100% DMSO. Then, slowly add your desired aqueous buffer to the DMSO-peptide mixture drop-by-drop while gently vortexing.[10][13]

  • Caution: Be aware that the final concentration of DMSO in your experimental setup should be low (typically <1%) as it can be toxic to cells.[10][13]

Q7: My experiment is sensitive to low pH and residual TFA. How can I prepare my peptide solution?

If the acidity from the TFA salt or the use of an acidic solvent like acetic acid is incompatible with your assay, you will need to perform a salt exchange. This process replaces the trifluoroacetate counter-ions with a more biologically compatible ion, such as acetate (B1210297) or hydrochloride.

  • Anion Exchange Chromatography: This is a robust method where the peptide solution is passed through a column packed with a strong anion exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate). The TFA ions bind to the resin, and the peptide elutes with the new counter-ion.[14]

  • Dialysis: For larger volumes, dialysis against a buffer containing the desired salt can effectively exchange the counter-ions. This method is generally slower and may result in some sample loss.[15]

  • Lyophilization with HCl: A common method is to dissolve the peptide in dilute HCl (e.g., 100 mM), freeze-dry the solution, and repeat. This process volatilizes the TFA and leaves the peptide as a hydrochloride salt.[14]

Data Presentation

Table 1: Physicochemical Properties of Autocamtide-2-Related Inhibitory Peptide

Property Value Source
Sequence Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu
Molecular Weight 1497.76 g/mol
Net Charge (pH 7) +2 (Basic Peptide) Calculated[9][10]
IC₅₀ for CaMKII 40 nM

| Reported Solubility | 1 mg/mL in water | |

Table 2: Recommended Solubilization Strategy for AIP TFA

Step Solvent/Method Rationale Expected Outcome
1 Sterile, Deionized Water Default starting solvent for most peptides. May be sufficient for concentrations ≤ 1 mg/mL.
2 Sonication / Gentle Vortexing Physical disruption of peptide aggregates. Improves dissolution rate in the chosen solvent.[8][13]
3 10% Aqueous Acetic Acid Lowers pH to fully protonate the basic peptide, increasing polarity. Recommended for basic peptides that fail to dissolve in water.[9][13]
4 DMSO (followed by aqueous buffer) For highly resistant peptides. Use as a last resort; dissolve in pure DMSO first, then dilute slowly.[10]

| 5 | Salt Exchange (e.g., to Acetate/HCl) | Removes residual TFA for sensitive biological assays. | Results in a peptide salt that is more biocompatible.[3][14] |

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized Peptides

  • Equilibrate: Allow the sealed vial of lyophilized peptide to warm to room temperature before opening. This prevents condensation of atmospheric moisture.[7][11]

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all peptide powder is collected at the bottom.[8][12]

  • Add Solvent: Using a sterile pipette, add the calculated volume of your chosen solvent (start with sterile water) down the side of the vial. Do not squirt the solvent directly onto the peptide pellet.[11]

  • Dissolve: Gently swirl or vortex the vial.[12] Allow the solution to stand at room temperature for 15-30 minutes to facilitate complete dissolution.[6]

  • Inspect: Visually inspect the solution to ensure it is clear and free of particulates.[6] If not fully dissolved, proceed to Protocol 2.

  • Aliquot and Store: Once dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C as recommended.

Protocol 2: Systematic Solubility Testing

  • Prepare Test Sample: Weigh a small, known amount of lyophilized AIP (e.g., 0.5 mg) into a sterile microcentrifuge tube.

  • Test Water: Add a small volume of sterile, deionized water (e.g., 50 µL) to the tube. Vortex gently. If it does not dissolve, sonicate for 5 minutes. If it remains insoluble, proceed to the next step with a fresh test sample.

  • Test Dilute Acid: To a new 0.5 mg sample, add 50 µL of 10% aqueous acetic acid. Vortex gently. This is the most likely solvent to work for this basic peptide.

  • Test Organic Solvent: If both water and acid fail, take a new 0.5 mg sample and add 25 µL of 100% DMSO. Vortex until fully dissolved. Then, add 25 µL of sterile water dropwise while mixing. If the peptide remains in solution, you can continue to dilute slowly with your aqueous buffer. If it precipitates, the peptide may not be soluble in a mixed aqueous/organic system at your target concentration.

  • Scale-Up: Once you have identified an effective solvent, use that method to dissolve your main stock of the peptide.

Visualizations

CaMKII_Pathway CaMKII Signaling and Inhibition by AIP cluster_activation Activation Cascade cluster_camkii CaMKII Regulation Ca2 Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2->CaM Binds CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 CaMKII_inactive Inactive CaMKII CaM_Ca2->CaMKII_inactive Activates CaMKII_active Active CaMKII CaMKII_auto Autophosphorylated CaMKII (Ca²⁺-Independent) CaMKII_active->CaMKII_auto Autophosphorylation (Thr286) Substrate_P Phosphorylated Substrates (e.g., AMPARs) CaMKII_active->Substrate_P Phosphorylates Substrates CaMKII_auto->Substrate_P Sustained Activity AIP AIP (Inhibitory Peptide) AIP->CaMKII_active Inhibits

Caption: CaMKII is activated by a Ca²⁺/Calmodulin complex, leading to autophosphorylation and substrate phosphorylation. AIP specifically inhibits this activity.

Solubility_Workflow Experimental Workflow for Peptide Solubilization start Start: Lyophilized AIP TFA Peptide centrifuge 1. Centrifuge vial to collect powder start->centrifuge test_h2o 2. Add Sterile Water centrifuge->test_h2o assess1 Assess Solubility: Clear Solution? test_h2o->assess1 agitate 3. Gentle Vortex / Sonicate assess1->agitate No success Success: Aliquot and Store at -20°C assess1->success Yes assess2 Assess Solubility: Clear Solution? agitate->assess2 test_acid 4. Use 10% Acetic Acid (on new sample) assess2->test_acid No assess2->success Yes assess3 Assess Solubility: Clear Solution? test_acid->assess3 assess3->success Yes fail Consider DMSO or Salt Exchange assess3->fail No

Caption: A systematic workflow for dissolving Autocamtide-2-related inhibitory peptide TFA, starting with the least harsh methods.

Troubleshooting_Tree Troubleshooting Decision Tree start Problem: Peptide is not dissolving in water. q_basic Is the peptide basic? (Net charge > 0) start->q_basic a_yes Solution: Use a dilute acid (e.g., 10% Acetic Acid) q_basic->a_yes Yes a_no Check peptide properties: Is it acidic or hydrophobic? q_basic->a_no No q_assay Is your assay sensitive to low pH or TFA? a_yes->q_assay a_tfa_ok Proceed with acidic solution. Ensure final pH is adjusted if necessary. q_assay->a_tfa_ok No a_tfa_bad Solution: Perform salt exchange to acetate or HCl form. q_assay->a_tfa_bad Yes

Caption: A decision tree to guide solvent choice based on peptide properties and experimental constraints.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Autocamtide-2-related inhibitory peptide (AIP) TFA. The information focuses on addressing potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Autocamtide-2-related inhibitory peptide (AIP) TFA and what is its primary target?

A1: Autocamtide-2-related inhibitory peptide (AIP) TFA is a synthetic peptide that acts as a potent and highly selective inhibitor of Calmodulin-dependent protein kinase II (CaMKII)[1][2][3][4][5][6]. It was designed based on the autophosphorylation site of CaMKII and is non-phosphorylatable[1][7]. Its high specificity makes it a valuable tool for studying the physiological roles of CaMKII[1][8].

Q2: What is the reported potency and selectivity of AIP TFA?

A2: AIP TFA inhibits CaMKII with an IC50 of 40 nM[1][3][6]. It is highly selective for CaMKII over other kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Calmodulin-dependent protein kinase IV (CaMKIV), with IC50 values for these kinases reported to be greater than 10 μM[1][4].

Q3: Are there any known off-target effects of AIP TFA?

A3: While AIP TFA is highly selective for CaMKII, some studies suggest potential indirect or downstream effects on other signaling pathways. For instance, research has shown that AIP can inhibit the activation of Smad 2, Raf, and extracellular regulated protein kinases (ERK), and reduce the expression of transforming growth factor-β (TGF-β) in vivo. This may be a downstream consequence of CaMKII inhibition rather than direct off-target binding.

Q4: I am observing a phenotype in my experiment that doesn't seem to be mediated by CaMKII. What should I do?

A4: If you suspect an off-target effect, it is crucial to perform validation experiments. We recommend the following:

  • Use a structurally different CaMKII inhibitor: Confirm your phenotype using another specific CaMKII inhibitor to see if the effect is reproducible.

  • Perform a rescue experiment: If possible, overexpress a constitutively active form of CaMKII to see if it can reverse the observed phenotype.

  • Conduct a kinase selectivity screen: Profile AIP TFA against a broad panel of kinases to identify potential off-target interactions (see Experimental Protocols section).

  • Investigate downstream signaling: Assess the phosphorylation status of key proteins in related signaling pathways, such as the TGF-β/Smad and RAF/ERK pathways.

Q5: What is the difference between the standard AIP TFA and the myristoylated version?

A5: The myristoylated version of AIP has a myristoyl group attached, which increases its cell permeability, allowing it to be used in live-cell experiments more effectively[2][7].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no inhibition of CaMKII activity 1. Peptide degradation: Improper storage or handling of the AIP TFA solution. 2. Incorrect concentration: Errors in calculating the working concentration. 3. Assay conditions: Suboptimal buffer, ATP, or substrate concentrations in your kinase assay.1. Prepare fresh aliquots of AIP TFA from a new stock. Store stock solutions at -20°C or -80°C. 2. Double-check all calculations and ensure accurate dilution of the peptide. 3. Optimize your kinase assay conditions. Ensure the ATP concentration is near the Km for CaMKII for accurate IC50 determination.
Unexpected cellular phenotype observed 1. Off-target kinase inhibition: AIP TFA may be inhibiting other kinases at the concentration used. 2. Downstream effects of CaMKII inhibition: The observed phenotype may be an indirect consequence of inhibiting the CaMKII pathway. 3. Cellular stress response: High concentrations of the peptide may induce a stress response.1. Perform a dose-response experiment to determine the minimal effective concentration. Refer to the kinase selectivity data (Table 1) and consider if any potential off-targets are relevant to your system. Validate findings with a different CaMKII inhibitor. 2. Investigate the activation state of downstream signaling pathways, such as TGF-β/Smad and RAF/ERK, using Western blotting (see Experimental Protocol 2). 3. Include appropriate vehicle controls and perform cell viability assays (e.g., MTT or Trypan Blue exclusion) to rule out toxicity.
Variability between experimental replicates 1. Inconsistent peptide delivery: For cellular assays, inconsistent uptake of the peptide. 2. Cell passage number: High passage number can lead to altered cellular responses.1. If using non-myristoylated AIP, ensure the method of delivery (e.g., electroporation, microinjection) is consistent. For myristoylated AIP, ensure consistent incubation times and conditions. 2. Use cells with a low and consistent passage number for all experiments.

Data Presentation

Table 1: Kinase Selectivity Profile of Autocamtide-2-related inhibitory peptide (AIP) TFA

Kinase TargetIC50 (nM)Reference(s)
CaMKII 40 [1][3][6]
PKA>10,000[1][4]
PKC>10,000[1][4]
CaMKIV>10,000[1][4]

Note: A comprehensive screen of AIP TFA against a broad kinase panel is not publicly available. The data above represents the most commonly cited selectivity information.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay

This protocol describes a method to determine the IC50 of AIP TFA against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • AIP TFA stock solution (e.g., 1 mM in water)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of AIP TFA. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted AIP TFA or vehicle control to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each AIP TFA concentration compared to the vehicle control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Western Blot Analysis of p-Smad2 and p-ERK

This protocol is for assessing the effect of AIP TFA on the TGF-β/Smad and RAF/ERK signaling pathways in a cellular context.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • AIP TFA (myristoylated version recommended for cell-based assays)

  • Stimulant (e.g., TGF-β1 to activate the Smad pathway, or a growth factor to activate the ERK pathway)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Smad2, anti-total Smad2, anti-p-ERK1/2, anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to desired confluency. Pre-treat cells with various concentrations of myristoylated AIP TFA or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulation: Add the appropriate stimulant (e.g., TGF-β1 or growth factor) and incubate for the recommended time to induce phosphorylation of Smad2 or ERK.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Smad2 or anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total Smad2 or total ERK).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

CaMKII_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Ca_channel Ca2+ Channel Ca2 Ca2+ Ca_channel->Ca2 Influx GPCR GPCR GPCR->Ca2 Signal Calmodulin Calmodulin Ca2->Calmodulin CaM Ca2+/Calmodulin Calmodulin->CaM CaMKII_inactive CaMKII (inactive) CaM->CaMKII_inactive Activates CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active Downstream_Substrates Downstream Substrates CaMKII_active->Downstream_Substrates Phosphorylates AIP Autocamtide-2-related inhibitory peptide (AIP) AIP->CaMKII_active Inhibits Cellular_Response Cellular Response Downstream_Substrates->Cellular_Response

Caption: On-target signaling pathway of Autocamtide-2-related inhibitory peptide (AIP).

Off_Target_Hypothesis cluster_0 Primary Target Pathway cluster_1 Potential Downstream/Off-Target Pathways AIP Autocamtide-2-related inhibitory peptide (AIP) CaMKII CaMKII AIP->CaMKII Inhibits RAF RAF AIP->RAF Inhibits Activation Smad2 Smad2 AIP->Smad2 Inhibits Activation CaMKII->RAF Modulates? CaMKII->Smad2 Modulates? TGFb_R TGF-β Receptor TGFb_R->Smad2 Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Gene_Expression Gene Expression ERK->Gene_Expression Regulates Smad_complex Smad2/4 Complex Smad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Gene_Expression Regulates

Caption: Hypothesized off-target/downstream effects of AIP on signaling pathways.

Experimental_Workflow Start Start: Suspected Off-Target Effect Dose_Response Perform Dose-Response with AIP TFA Start->Dose_Response Second_Inhibitor Validate with Structurally Different CaMKII Inhibitor Dose_Response->Second_Inhibitor Kinase_Screen Conduct In Vitro Kinase Selectivity Screen Second_Inhibitor->Kinase_Screen Downstream_Analysis Analyze Downstream Pathways (e.g., p-ERK, p-Smad2) via Western Blot Kinase_Screen->Downstream_Analysis Conclusion Conclusion: On-Target vs. Off-Target Effect Downstream_Analysis->Conclusion

Caption: Troubleshooting workflow for suspected off-target effects of AIP.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Autocamtide-2-related inhibitory peptide (AIP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on the effects of trifluoroacetic acid (TFA), a common counterion in commercial peptide preparations.

Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), with an IC50 of 40 nM.[1][2][3][4] It functions as a competitive inhibitor by mimicking the autophosphorylation site of CaMKII.[5][6] While a powerful tool, experimental success can be compromised by residual TFA from the peptide purification process. This guide provides detailed troubleshooting, protocols, and data to help you optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is TFA and why is it in my AIP sample?

A: Trifluoroacetic acid (TFA) is a strong acid used as an ion-pairing agent during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides like AIP.[7] Consequently, the lyophilized peptide is often delivered as a TFA salt, where TFA counterions are bound to positively charged amino acid residues.[8] The final TFA content by weight can be significant, sometimes ranging from 10-45%.[9]

Q2: My cells are showing high levels of toxicity or low viability after AIP treatment. Could TFA be the cause?

A: Yes, this is a common issue. TFA is cytotoxic and can inhibit cell proliferation or induce cell death at specific concentrations, which can be mistaken for the biological effect of the peptide.[9] Some studies have shown that TFA concentrations as low as 10 nM can suppress the proliferation of cell types like osteoblasts.[10] For many cell lines, cytotoxic effects are commonly observed at concentrations above 100 µM.[9]

Q3: How can I confirm that TFA is causing the unexpected results in my experiment?

A: The most direct method is to run a TFA control experiment . This involves treating your cells with a solution containing only TFA at the same final concentrations present in your experimental AIP dilutions. For example, if your 10 µM AIP treatment introduces a final TFA concentration of 10 µM, you must have a control well with 10 µM TFA alone.[9] This allows you to distinguish between the effects of the peptide and the effects of the counterion.

Q4: What is a generally "safe" concentration of TFA for in vitro experiments?

A: The cytotoxic threshold for TFA is highly dependent on the specific cell line and the duration of the experiment.[9] However, based on various studies, it is advisable to keep the final TFA concentration in your cell culture medium well below 100 µM. For particularly sensitive cell lines, issues can arise even in the low micromolar or high nanomolar range.[9][10][11] It is always best to determine the specific tolerance of your cell line.

Q5: My experimental results are inconsistent between different batches of AIP. Why?

A: This could be due to batch-to-batch variability in the residual TFA content. Furthermore, as a strong acid, TFA can lower the pH of your stock solution and final culture medium if not adequately buffered, leading to inconsistent results.[9] Always check that the final pH of your working solution is within the optimal physiological range (typically 7.2-7.4) after adding the peptide stock.[9]

Q6: How can I remove or reduce the TFA content from my AIP sample?

A: If TFA is problematic, you can perform a salt exchange. The most common method is to exchange TFA for hydrochloride (HCl) or acetate (B1210297). This typically involves dissolving the peptide, adding the new acid (e.g., 100 mM HCl), freezing, and lyophilizing. This process is often repeated 2-3 times to ensure complete exchange.[8][12][13] Alternatively, ion-exchange chromatography can be used.[12][13] Many vendors also offer peptides in acetate or hydrochloride salt forms at an additional cost.[8]

Quantitative Data Summary

For ease of reference, the following tables summarize the impact of TFA on cell viability and provide recommended starting concentrations for AIP.

Table 1: Reported Cytotoxic Effects of TFA on Various Cell Lines

Cell Line Effective TFA Concentration Observed Effect Reference
Fetal Rat Osteoblasts As low as 10 nM Reduced cell number and proliferation. [10][11]
HUVEC ~0.1 mM Inhibition of proliferation. [9]
PC-12 1-5 mM Dose-dependent induction of cell death. [9]
Jurkat ~5 mM Significant toxicity observed. [9]

| Multiple (HeLa, HEK293) | >100 µM | General cytotoxicity commonly observed. |[9] |

Table 2: Recommended Starting Concentrations for Autocamtide-2 Inhibitory Peptide (AIP)

Assay Type Recommended Starting Concentration Notes
In Vitro Kinase Assay (purified enzyme) 50 nM - 500 nM The reported IC50 is ~40 nM. A concentration range around this value is a good starting point.[1]
Cell-Based Assays (e.g., measuring downstream substrate phosphorylation) 1 µM - 20 µM Higher concentrations are often needed for cellular uptake. A myristoylated, cell-permeable version may be more effective.[4]

| Organ/Tissue Slice Culture | 10 µM - 50 µM | Permeability and stability in complex tissue are key factors. |

Visual Diagrams

CaMKII Signaling Pathway and AIP Inhibition

The diagram below illustrates the activation of CaMKII by Calcium/Calmodulin, leading to autophosphorylation and subsequent phosphorylation of downstream targets. Autocamtide-2-related inhibitory peptide (AIP) acts as a competitive inhibitor, blocking the substrate-binding site.

CaMKII_Pathway cluster_activation Activation Cascade cluster_downstream Downstream Effects cluster_inhibition Inhibition CaM Ca²⁺/Calmodulin CaMKII_inactive Inactive CaMKII CaM->CaMKII_inactive CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Conformational Change Autophos Autophosphorylation (Thr286) CaMKII_active->Autophos Targets Downstream Substrates CaMKII_active->Targets Phosphorylation Autophos->CaMKII_active Sustained Activity Response Cellular Response (e.g., LTP, Gene Expression) Targets->Response AIP AIP AIP->CaMKII_active Competitive Inhibition

Caption: CaMKII activation pathway and its inhibition by AIP.

Troubleshooting Workflow for AIP/TFA Experiments

This workflow provides a logical sequence of steps to diagnose and solve common issues in experiments involving AIP, particularly those related to potential TFA interference.

Troubleshooting_Workflow decision decision start_node Start: Unexpected or Inconsistent Results decision1 Is cell viability significantly reduced? start_node->decision1 Begin Troubleshooting end_node Proceed with Optimized Experiment step2_yes Hypothesis: TFA Toxicity decision1->step2_yes Yes step2_no Hypothesis: Suboptimal AIP concentration or pH shift. decision1->step2_no No step3_yes Action: Run TFA-only control experiment at equivalent concentrations. step2_yes->step3_yes decision2 Does TFA control replicate cell death? step3_yes->decision2 step4_yes Solution: Reduce or remove TFA. Options: 1. Perform salt exchange (TFA -> HCl). 2. Purchase peptide as acetate/HCl salt. 3. Lower AIP concentration. decision2->step4_yes Yes step4_no TFA is not the primary cause of toxicity. Re-evaluate peptide concentration and other experimental parameters. decision2->step4_no No step4_yes->end_node step3_no Action: Check pH of media after adding AIP stock. Ensure it is ~7.4. step2_no->step3_no decision3 Is pH outside optimal range? step3_no->decision3 step5_yes Solution: Buffer stock solution or adjust pH of media before use. decision3->step5_yes Yes step5_no Action: Run a dose-response curve for AIP to determine optimal inhibitory concentration without toxicity. decision3->step5_no No step5_yes->end_node step5_no->end_node

Caption: A logical workflow for troubleshooting AIP experiments.

Detailed Experimental Protocol

Protocol: Determining the Optimal, Low-TFA Autocamtide-2 Inhibitory Peptide (AIP) Concentration for CaMKII Inhibition in a Cell-Based Assay

Objective: To determine the effective concentration of AIP required to inhibit a specific CaMKII-mediated phosphorylation event in a chosen cell line, while controlling for the cytotoxic effects of TFA.

Materials:

  • Autocamtide-2-related inhibitory peptide (AIP), lyophilized powder (TFA salt)

  • Sterile, nuclease-free water or 10 mM HCl for reconstitution

  • The cell line of interest (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Stimulant to activate CaMKII (e.g., ionomycin, glutamate)

  • Reagents for cell lysis (e.g., RIPA buffer with phosphatase/protease inhibitors)

  • Antibodies: Primary antibody against the phosphorylated form of a known CaMKII substrate (e.g., p-CREB Ser133), total protein antibody, and appropriate secondary antibodies.

  • Reagents for Western Blotting or ELISA.

  • Sodium Trifluoroacetate (B77799) (for TFA control)

Methodology:

  • Preparation of a Low-TFA Peptide Stock (Optional but Recommended):

    • If significant TFA toxicity is suspected, perform a salt exchange from TFA to HCl.[8]

    • Dissolve the entire vial of lyophilized AIP in 100 µL of 100 mM HCl.[8][12]

    • Let the solution stand for 5 minutes at room temperature.

    • Flash-freeze the solution in liquid nitrogen and lyophilize overnight.

    • Repeat the dissolution, freezing, and lyophilization process two more times to ensure maximal TFA removal.[8][12]

  • Peptide Reconstitution and Stock Preparation:

    • Reconstitute the final lyophilized peptide (either the original TFA salt or the HCl-exchanged version) in sterile water or a suitable buffer to create a high-concentration stock solution (e.g., 1 mM).

    • Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • TFA Toxicity Control Assay:

    • Seed your cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of sodium trifluoroacetate in complete culture medium to match the concentrations that would be delivered alongside your planned AIP dose-response (e.g., from 0.1 µM to 100 µM TFA).

    • Treat the cells with the TFA dilutions for the same duration as your planned experiment (e.g., 24 hours).

    • Assess cell viability using an appropriate method (e.g., MTT, PrestoBlue, or live/dead staining). This will establish the toxicity threshold for TFA in your specific cell line.

  • AIP Dose-Response Experiment:

    • Seed cells in 6-well or 12-well plates.

    • Once cells reach the desired confluency (e.g., 70-80%), replace the medium.

    • Pre-incubate the cells with a range of AIP concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) for a set period (e.g., 1-2 hours). Ensure the final TFA concentration for the highest dose remains below the toxicity threshold determined in Step 3.

    • Add the CaMKII-activating stimulus (e.g., 1 µM ionomycin) for a short duration (e.g., 5-15 minutes). Include an unstimulated control.

    • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Analysis:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Analyze the phosphorylation status of the CaMKII substrate via Western Blot or ELISA using the phospho-specific antibody.

    • Normalize the phospho-protein signal to the total protein signal for that substrate or a loading control (e.g., GAPDH).

    • Plot the normalized signal against the AIP concentration to determine the optimal inhibitory concentration.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Autocamtide-2-related inhibitory peptide TFA salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly selective inhibitor of calmodulin-dependent protein kinase II (CaMKII), with an IC50 of 40 nM.[1][2][3][4] It is a synthetic, nonphosphorylatable analog of Autocamtide-2.[2] The peptide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC).[5][6][7]

Q2: Why is my peptide supplied as a TFA salt?

Trifluoroacetic acid (TFA) is widely used during solid-phase peptide synthesis for cleaving the synthesized peptide from the resin and during HPLC purification as an ion-pairing agent to achieve high purity.[5][7][8][9] During the final lyophilization step, the peptide forms a salt with the TFA counterions.[10]

Q3: What are the potential issues with TFA in my experiments?

While essential for purification, residual TFA can have several detrimental effects on biological experiments:

  • Cytotoxicity: TFA can be toxic to cells even at low concentrations, potentially affecting cell proliferation and viability assays.[8][9][11]

  • Altered Biological Activity: TFA can interfere with enzyme kinetics and receptor-binding studies.[8][9] For instance, it has been shown to be an unintended modulator of the glycine (B1666218) receptor.[9]

  • Structural Changes: TFA can bind to the peptide, altering its conformation and potentially leading to aggregation or reduced solubility.[8]

  • Assay Interference: TFA has strong infrared absorbance, which can interfere with secondary structure determination by IR spectroscopy.[9] It can also lower the pH of the peptide solution, affecting assay conditions.[9]

Troubleshooting Guides

Problem 1: Peptide Degradation During Storage

Symptoms:

  • Loss of biological activity in assays.

  • Appearance of unexpected peaks in HPLC analysis.

  • Changes in the physical appearance of the lyophilized powder (e.g., clumping, discoloration).

Possible Causes & Solutions:

CausePrevention and Troubleshooting Steps
Improper Storage Temperature Lyophilized peptides should be stored at -20°C for short-term storage and -80°C for long-term storage to minimize degradation.[12][13][14][15]
Moisture Absorption Peptides, especially those with hygroscopic amino acids, can absorb moisture, which accelerates degradation.[12][13][16] Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[13][16] Store lyophilized peptide in a desiccator under dry conditions.[12]
Oxidation Peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) are susceptible to oxidation.[12][14][16] While Autocamtide-2-related inhibitory peptide does not contain these residues, it is still good practice to store it under an inert gas like nitrogen or argon.[13][14]
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of peptide solutions as this can lead to degradation.[12][13][14] It is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.[12][14][15][16]
Light Exposure Protect the peptide from direct light during storage and handling.[12][13][15]

Experimental Workflow for Proper Peptide Storage

G cluster_receiving Receiving and Initial Storage cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting and Final Storage Receive Receive Lyophilized Peptide Store Store at -20°C or -80°C in a desiccator away from light Receive->Store Equilibrate Equilibrate vial to room temperature in desiccator Store->Equilibrate Reconstitute Reconstitute in appropriate sterile buffer Equilibrate->Reconstitute Aliquot Aliquot into single-use vials Reconstitute->Aliquot Freeze Flash freeze and store at -80°C Aliquot->Freeze

Caption: Workflow for handling and storing lyophilized peptides.

Problem 2: Poor Peptide Solubility or Precipitation After Reconstitution

Symptoms:

  • Visible particles in the solution after adding solvent.

  • Cloudy or opaque solution.

  • Low peptide concentration determined by analysis.

Possible Causes & Solutions:

CausePrevention and Troubleshooting Steps
Incorrect Solvent The solubility of Autocamtide-2-related inhibitory peptide is reported to be up to 1 mg/ml in water. For peptides that are difficult to dissolve, using a small amount of a solvent like acetonitrile (B52724) first, followed by dilution with water or buffer, can be effective.[17]
Improper Reconstitution Technique Do not squirt the solvent directly onto the lyophilized powder, as this can cause it to disperse and be difficult to dissolve.[18][19] Instead, gently run the solvent down the side of the vial.[19] Mix by gentle vortexing or swirling; avoid vigorous shaking which can cause aggregation.[20][21]
pH of the Solution The pH of the solvent can significantly impact peptide solubility. For basic peptides, an acidic buffer may be required, and for acidic peptides, a basic buffer. The optimal pH for peptide solutions is generally between 5 and 7.[15]
Peptide Aggregation Aggregation can occur if the peptide concentration is too high or if the reconstitution conditions are not optimal. If aggregation is suspected, try reconstituting at a lower concentration. Sonication can sometimes help to break up aggregates.

Decision Tree for Reconstituting Peptides

G Start Start Reconstitution CheckSolubility Check recommended solvent (Water up to 1 mg/ml for AIP) Start->CheckSolubility AddSolvent Gently add sterile water/buffer to the side of the vial CheckSolubility->AddSolvent Mix Gently swirl or vortex AddSolvent->Mix Observe Is the solution clear? Mix->Observe Success Peptide is reconstituted. Proceed to aliquot and store. Observe->Success Yes Troubleshoot Troubleshoot Solubility Observe->Troubleshoot No TryOrganic Try adding a small amount of acetonitrile then dilute Troubleshoot->TryOrganic AdjustpH Adjust pH of buffer (optimal is 5-7) TryOrganic->AdjustpH Sonication Briefly sonicate AdjustpH->Sonication Observe2 Is the solution clear now? Sonication->Observe2 Success2 Peptide is reconstituted. Observe2->Success2 Yes Failure Consult technical support. Peptide may be degraded. Observe2->Failure No

Caption: Troubleshooting workflow for peptide reconstitution.

Problem 3: Interference from Residual TFA in Assays

Symptoms:

  • Inconsistent or unexpected results in cell-based assays.

  • Inhibition or unexpected modulation of enzyme activity.

  • Difficulty in obtaining reproducible data.

Solutions:

For sensitive applications, it is highly recommended to remove or exchange the TFA counterions.

TFA Removal/Exchange Protocols

MethodProtocol SummaryConsiderations
TFA/HCl Exchange 1. Dissolve the peptide in 100 mM HCl.[22][23] 2. Let the solution stand for 1 minute at room temperature.[22][23] 3. Freeze the solution in liquid nitrogen.[22][23] 4. Lyophilize to obtain the peptide hydrochloride salt.[22][23] 5. Repeat the process 2-3 times for complete exchange.[22]This method is effective but working at a very low pH (<1) can potentially cause peptide degradation for some sequences.[6]
TFA/Acetate (B1210297) Exchange 1. Prepare a strong anion exchange resin column and elute with 1M sodium acetate.[22][23] 2. Wash the column with distilled water to remove excess sodium acetate.[22][23] 3. Dissolve the peptide in distilled water and apply it to the column.[22][23] 4. Elute with distilled water and collect peptide-containing fractions.[22][23] 5. Lyophilize the combined fractions to obtain the peptide acetate salt.[22][23]Acetate is more biologically compatible than TFA.[7][11] This method is gentle but may result in some peptide loss during the process.[5]
Reverse-Phase HPLC The peptide can be re-purified using an HPLC system with a buffer containing a different counterion, such as acetate or formate.[6]This is an effective method for TFA removal and can also increase the purity of the peptide.

Signaling Pathway of CaMKII Inhibition by AIP

G CaM Calmodulin CaMKII_inactive CaMKII (inactive) CaM->CaMKII_inactive + Ca2+ CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active pSubstrate Phosphorylated Substrate CaMKII_active->pSubstrate phosphorylates Substrate Substrate Substrate->pSubstrate AIP Autocamtide-2-related inhibitory peptide (AIP) AIP->CaMKII_active inhibits

Caption: Inhibition of the CaMKII signaling pathway by AIP.

By following these guidelines, researchers can minimize the degradation of this compound and ensure the accuracy and reproducibility of their experimental results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the off-target effects of two commonly used CaMKII inhibitors: Autocamtide-2-related inhibitory peptide (AIP) and KN-93. Understanding these differences is critical for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for AIP and KN-93?

AIP is a synthetic peptide that acts as a highly specific and potent competitive inhibitor of CaMKII.[1] It is a non-phosphorylatable analog of autocamtide-2, a CaMKII substrate, and directly binds to the substrate-binding site (S-site) of the kinase, preventing it from phosphorylating its targets.[2][3] Its inhibition is independent of the presence of Ca²⁺/calmodulin.[1]

KN-93 is a cell-permeable small molecule that was initially thought to be a competitive inhibitor at the calmodulin (CaM) binding site on CaMKII.[4][5] However, recent studies have revealed that KN-93 binds directly to the Ca²⁺/CaM complex itself, which then prevents the complex from activating CaMKII.[6][7] This is an allosteric mechanism, as it does not compete with ATP or the substrate.[5] KN-93 is only effective at preventing CaMKII activation and does not inhibit kinase activity that has already been autonomously activated by mechanisms like autophosphorylation.[5]

Q2: Which inhibitor is more potent and specific for CaMKII?

AIP is significantly more potent and specific for CaMKII than KN-93. One study found AIP to be approximately 500 times more potent than KN-93 under their assay conditions.[1]

  • AIP has an IC₅₀ of approximately 40 nM for CaMKII and shows very high selectivity, with minimal to no inhibition of other kinases like PKA, PKC, and CaMKIV at concentrations up to 10 µM.[1][8][9]

  • KN-93 has a Kᵢ of around 370 nM for CaMKII.[10] While relatively selective, it is known to inhibit several other kinases to some extent, including Fyn, Lck, Tec, and MLCK.[6]

Q3: My experiment with KN-93 is showing unexpected results. What are its known off-target effects?

KN-93 has several well-documented off-target effects that are independent of its action on CaMKII. These are critical to consider, especially in cardiovascular and neuroscience research.

  • Ion Channels: KN-93 directly inhibits various ion channels. It is a known blocker of L-type Ca²⁺ channels (CaV1.2, CaV1.3) and multiple voltage-gated K⁺ channels.[5][11][12] A particularly potent effect is on the rapid delayed rectifier K⁺ current (IKr), with an IC₅₀ of about 103 nM, which is more potent than its inhibition of CaMKII.[13][14][15]

  • Calmodulin (CaM) Binding: Since KN-93 binds directly to Ca²⁺/CaM, it can interfere with the function of other CaM-dependent proteins, not just CaMKII.[6][7]

These off-target effects are why its inactive analog, KN-92 , is an essential negative control. KN-92 does not inhibit CaMKII but often reproduces the off-target effects on ion channels, helping to distinguish CaMKII-specific actions from side effects.[5][12]

Q4: Does AIP have significant off-target effects?

AIP is considered highly specific for CaMKII. Studies have shown that it does not affect PKA, PKC, or CaMKIV.[1] Crucially, AIP does not appear to have the direct inhibitory effects on L-type calcium channels that are observed with KN-93 and KN-92.[11][12] This makes AIP a more suitable choice when studying CaMKII's role in systems where ion channel activity is a critical variable.

Data Summary: Inhibitor Potency and Selectivity

Table 1: On-Target Potency against CaMKII
InhibitorTypeMechanismPotency (IC₅₀ / Kᵢ)Reference
AIP PeptideCompetitive with substrateIC₅₀ ≈ 40 nM[8][9]
KN-93 Small MoleculeAllosteric (Binds Ca²⁺/CaM)Kᵢ ≈ 370 nM[10]
Table 2: Known Off-Target Effects
InhibitorOff-TargetEffectPotencyReference
KN-93 L-type Ca²⁺ ChannelsDirect InhibitionMicromolar range[5][12]
Voltage-gated K⁺ ChannelsDirect InhibitionMicromolar range[5]
IKr (hERG) ChannelDirect InhibitionIC₅₀ ≈ 103 nM[13][14]
Other Kinases (Fyn, Lck, etc.)InhibitionVaries[6]
Calmodulin (CaM)Direct Binding-[6][7]
AIP PKA, PKC, CaMKIVNo significant inhibitionIC₅₀ > 10 µM[1][9]
L-type Ca²⁺ ChannelsNo direct inhibition-[11][12]

Visual Guides and Workflows

Inhibitor Mechanism of Action

G cluster_AIP AIP Mechanism cluster_KN93 KN-93 Mechanism AIP AIP CaMKII_AIP CaMKII (Active Site) AIP->CaMKII_AIP Binds to S-site Substrate Substrate Substrate->CaMKII_AIP Binding Blocked KN93 KN-93 CaM Ca²⁺/Calmodulin KN93->CaM Binds to CaMKII_KN93 CaMKII (Inactive) CaM->CaMKII_KN93 Activation Blocked

Caption: Mechanisms of CaMKII inhibition by AIP and KN-93.

Experimental Workflow for Validating Inhibitor Specificity

G start Hypothesis: Effect is CaMKII-dependent exp_kn93 Perform experiment with KN-93 start->exp_kn93 exp_kn92 Perform parallel experiment with KN-92 (negative control) start->exp_kn92 exp_aip Perform parallel experiment with AIP (alternative inhibitor) start->exp_aip decision Analyze Results exp_kn93->decision exp_kn92->decision exp_aip->decision res_specific Conclusion: Effect is likely CaMKII-dependent decision->res_specific Effect seen with KN-93 and AIP, but NOT with KN-92 res_offtarget Conclusion: Effect is likely an off-target artifact decision->res_offtarget Effect seen with KN-93 AND KN-92

Caption: Logic for validating CaMKII-dependent experimental results.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
"My cells are dying or showing signs of toxicity with KN-93." KN-93 can have off-target effects on ion channels crucial for cell viability.Lower the concentration of KN-93. Ensure you are using its inactive analog, KN-92, as a control to see if the toxicity is CaMKII-independent. Consider switching to the more specific inhibitor, AIP.
"KN-93 and AIP produce conflicting results in my electrophysiology rig." KN-93 directly blocks L-type Ca²⁺ and various K⁺ channels, while AIP does not.[11][12] The discrepancy is likely due to KN-93's off-target ion channel effects.Trust the results from AIP for CaMKII-specific effects on channel modulation. Use KN-92 to confirm the CaMKII-independent effects of the KN-93 chemical backbone.
"KN-93 is not inhibiting a process I know is downstream of CaMKII." KN-93 only prevents the activation of CaMKII; it does not inhibit already-active kinase.[5] If CaMKII in your system is autonomously active (e.g., via T286 autophosphorylation), KN-93 will be ineffective.Use AIP, which inhibits CaMKII regardless of its activation state.[11]
"I see an effect with KN-93 that is also present, but weaker, with KN-92." This suggests a combination of a true CaMKII-dependent effect and a CaMKII-independent off-target effect. KN-92 may be less potent at the off-target site than KN-93.Quantify the difference in the effect size between KN-93 and KN-92. The portion of the effect absent with KN-92 is more likely to be CaMKII-mediated. Confirm this portion of the effect using AIP.

Key Experimental Protocol

In Vitro CaMKII Kinase Assay using a Peptide Substrate

This protocol is a generalized method to measure the direct inhibitory effect of a compound on CaMKII activity.

1. Reagents and Materials:

  • Purified, active CaMKII enzyme.

  • Ca²⁺/Calmodulin solution.

  • Peptide Substrate (e.g., Autocamtide-2).

  • Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega).

  • Test Inhibitors (AIP, KN-93, KN-92 dissolved in appropriate vehicle, e.g., DMSO for KN compounds, water for AIP).

  • P81 phosphocellulose paper and stop buffer (e.g., 0.75% phosphoric acid) for radiolabeling, or appropriate plates for luminescence assay.

2. Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, Ca²⁺/Calmodulin, and the peptide substrate.

  • Inhibitor Pre-incubation: Aliquot the reaction mix into separate tubes. Add varying concentrations of your test inhibitor (e.g., KN-93, AIP) or vehicle control (DMSO/water). Pre-incubate with the CaMKII enzyme for 10-15 minutes at room temperature to allow for binding.

  • Initiate Kinase Reaction: Start the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive method, or regular ATP for ADP-Glo™). Incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction:

    • Radioactive Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in stop buffer (phosphoric acid) to wash away unincorporated [γ-³²P]ATP.

    • Luminescence Method: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Quantify Activity:

    • Radioactive Method: After several washes, quantify the radioactivity incorporated into the peptide on the P81 paper using a scintillation counter.

    • Luminescence Method: Add the Kinase Detection Reagent, which converts the ADP produced into a luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value for each compound. KN-92 should show minimal inhibition at comparable concentrations to KN-93.[16]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Autocamtide-2-related inhibitory peptide TFA (AIP), a potent and specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AIP)?

A1: Autocamtide-2-related inhibitory peptide (AIP) is a synthetic, non-phosphorylatable analog of autocamtide-2. It acts as a highly specific and potent inhibitor of CaMKII.[1][2][3] The trifluoroacetate (B77799) (TFA) salt is a common counterion resulting from the peptide purification process.[4]

Q2: What is the mechanism of action of AIP?

A2: AIP inhibits CaMKII by acting as a competitive inhibitor with respect to its substrate, autocamtide-2.[2] It binds to the kinase, preventing the phosphorylation of target proteins. The inhibition is independent of the presence of Ca2+/calmodulin.[2]

Q3: How specific is AIP for CaMKII?

A3: AIP is highly selective for CaMKII. At concentrations that completely inhibit CaMKII, it does not significantly affect the activity of other kinases such as protein kinase A (PKA), protein kinase C (PKC), and CaMKIV.[2][5]

Q4: What is the difference between the standard AIP and the myristoylated version?

A4: The standard AIP is suitable for in vitro assays. The myristoylated version of AIP has a myristoyl group attached, which increases its cell permeability, making it suitable for use in cell-based assays.[6][7]

Q5: How should I store and handle this compound?

A5: Lyophilized AIP should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Q6: What is the role of the TFA salt in my peptide preparation?

A6: Trifluoroacetic acid (TFA) is used in the purification of the peptide. The TFA salt can affect the net weight of the peptide and may have an impact on certain cellular assays.[4][8] For most in vitro kinase assays, the presence of residual TFA is unlikely to cause interference.[4]

Troubleshooting Guide

Unexpected Result 1: No or low inhibition of CaMKII activity in my in vitro assay.
Potential Cause Troubleshooting Step
Incorrect Peptide Concentration Verify the calculations for the dilution of your stock solution. The peptide content can be lower than the total weight due to the presence of TFA salts.[4]
Peptide Degradation Ensure the peptide has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[8] Prepare fresh aliquots from a new vial if degradation is suspected.
Inactive Enzyme Confirm the activity of your CaMKII enzyme preparation using a positive control (e.g., a known activator) and a substrate-only control.
Assay Conditions Ensure that the ATP and substrate concentrations in your assay are appropriate. As a competitive inhibitor, the apparent potency of AIP can be influenced by substrate concentration.
Unexpected Result 2: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Peptide Solubility Issues Ensure the peptide is fully dissolved. This compound is soluble in water. If you observe any precipitate, brief sonication may help.[9][10]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes.
Reagent Variability Use reagents from the same lot for a series of related experiments to minimize variability.
Unexpected Result 3: Evidence of off-target effects in cell-based assays.
Potential Cause Troubleshooting Step
High Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of AIP for your specific cell type and experimental conditions. While highly selective, very high concentrations may lead to non-specific effects.
TFA Salt Effects In sensitive cellular assays, TFA has been reported to have biological effects.[8] If off-target effects are suspected, consider using a peptide preparation with a different counterion (e.g., acetate (B1210297) or HCl) if available.
Use of a Control Peptide Include a scrambled or inactive control peptide in your experiments to differentiate between the specific inhibitory effects of AIP and non-specific peptide effects.

Quantitative Data Summary

Parameter Value Kinase Reference
IC50 40 nMCaMKII[1]
IC50 > 10 µMPKA, PKC, CaMKIV

Experimental Protocols

In Vitro CaMKII Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on CaMKII in vitro.

Materials:

  • This compound (AIP)

  • Recombinant active CaMKII

  • CaMKII substrate (e.g., Autocamtide-2)

  • ATP (γ-32P-ATP for radioactive assays or unlabeled ATP for non-radioactive methods)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

  • Calmodulin and CaCl2

  • Reaction termination solution (e.g., phosphoric acid for radioactive assays, or a solution with EDTA for non-radioactive assays)

  • Apparatus for detecting phosphorylation (e.g., scintillation counter, or equipment for HPLC-MS, ELISA, or Western blotting)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AIP in sterile water.

    • Prepare serial dilutions of AIP in the assay buffer to create a range of concentrations for testing.

    • Prepare a master mix containing the assay buffer, CaMKII, calmodulin, CaCl2, and the CaMKII substrate.

  • Kinase Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the desired volume of the AIP dilution or vehicle control.

    • Add the master mix to each tube/well.

    • Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.

  • Terminate Reaction:

    • Stop the reaction by adding the termination solution.

  • Detection of Phosphorylation:

    • The method of detection will depend on the type of assay being performed.

      • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.

      • Non-Radioactive Assay (e.g., HPLC-MS): Analyze the reaction mixture to separate and quantify the phosphorylated and unphosphorylated substrate.[11]

      • ELISA-based Assay: Use a phosphospecific antibody to detect the phosphorylated substrate.

      • Western Blot: If the substrate is a protein, detect its phosphorylation using a phosphospecific antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of AIP compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

CaMKII_Inhibition_Pathway cluster_activation CaMKII Activation cluster_inhibition Inhibition by AIP Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Inactive_CaMKII Inactive CaMKII Calmodulin->Inactive_CaMKII Binds Active_CaMKII Active CaMKII Inactive_CaMKII->Active_CaMKII Conformational Change Phosphorylated_Substrate Phosphorylated Substrate Active_CaMKII->Phosphorylated_Substrate Phosphorylates Inhibited_Complex CaMKII-AIP Complex Active_CaMKII->Inhibited_Complex AIP Autocamtide-2-related inhibitory peptide TFA AIP->Active_CaMKII Binds & Inhibits Substrate Substrate Substrate->Active_CaMKII

Caption: CaMKII activation and inhibition by AIP.

Experimental_Workflow A Prepare Reagents (AIP, CaMKII, Substrate, Buffers) B Set up Kinase Reaction (with and without AIP) A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Detect Substrate Phosphorylation (e.g., Radioactivity, HPLC-MS, ELISA) F->G H Data Analysis (Calculate % Inhibition, Determine IC50) G->H

Caption: General workflow for a CaMKII inhibition assay.

Troubleshooting_Tree Start Unexpected Result: No/Low CaMKII Inhibition Q1 Is the CaMKII enzyme active? Start->Q1 A1_Yes Check Peptide & Assay Conditions Q1->A1_Yes Yes A1_No Use new enzyme aliquot or preparation Q1->A1_No No Q2 Are peptide concentration calculations correct? A1_Yes->Q2 A2_Yes Consider peptide degradation or assay setup issues Q2->A2_Yes Yes A2_No Recalculate dilutions, account for peptide content Q2->A2_No No Q3 Was the peptide stored correctly? A2_Yes->Q3 A3_Yes Review assay buffer components and substrate concentration Q3->A3_Yes Yes A3_No Use a fresh vial of peptide Q3->A3_No No

Caption: Troubleshooting decision tree for low inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Autocamtide-2-related inhibitory peptide TFA. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is purity assessment crucial?

Autocamtide-2-related inhibitory peptide is a synthetic peptide that acts as a potent and specific inhibitor of calmodulin-dependent protein kinase II (CaMKII), with an IC50 of 40 nM.[1][2][3][4][5] It is a valuable tool for studying the physiological roles of CaMKII.[1][5] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which results from the use of trifluoroacetic acid (TFA) during solid-phase synthesis and purification.[6][7][8]

Assessing the purity of this peptide is critical for several reasons:

  • Experimental Accuracy: Impurities can significantly alter the peptide's biological activity, leading to inaccurate and irreproducible experimental results.[9][10][11]

  • Safety and Toxicity: Uncharacterized impurities may be toxic, particularly in cellular or in vivo studies.[7][12]

  • Reliable Quantification: The presence of non-peptide materials like water and counterions affects the accuracy of peptide quantification, which is crucial for dose-dependent studies.[13][14]

Q2: What are the common impurities found in synthetic peptides like this compound?

Impurities in synthetic peptides can be broadly categorized as peptide-related and non-peptide-related.[15]

Peptide-Related Impurities: [15][16][17]

  • Deletion sequences: Peptides missing one or more amino acid residues.[15][17]

  • Truncated sequences: Incomplete peptide chains.[15][17]

  • Incompletely deprotected sequences: Peptides with remaining protecting groups from synthesis.[15][17]

  • Oxidation products: Certain amino acids like methionine and tryptophan are susceptible to oxidation.[17][18]

  • Deamidation products: Asparagine and glutamine residues can undergo deamidation.[17][18]

  • Aggregates: Peptides can form covalent or non-covalent aggregates.[17]

Non-Peptide-Related Impurities:

  • Trifluoroacetic acid (TFA): Residual acid from the purification process.[6][8][15]

  • Water: Lyophilized peptides can contain varying amounts of water.[13][14]

  • Residual solvents: Small amounts of solvents used during synthesis may remain.[13]

Q3: What are the primary analytical techniques for assessing the purity of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment.[9] The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the percentage purity of the peptide.[9][14][19]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target peptide and to identify impurities.[9][13][20]

  • Amino Acid Analysis (AAA): Provides an accurate measure of the absolute peptide content.[9][13][14][21]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: My HPLC chromatogram shows multiple peaks. How do I interpret this?

Answer: Multiple peaks in an HPLC chromatogram indicate the presence of different molecular species in your sample.[19]

  • Main Peak: The largest peak should correspond to your target Autocamtide-2-related inhibitory peptide.

  • Minor Peaks: Smaller peaks represent impurities. These could be peptide-related impurities (e.g., deletion or truncated sequences) or other contaminants.[19]

Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.[9][19]

Problem: I am observing poor peak shape or resolution in my HPLC analysis.

Answer: Poor peak shape (e.g., tailing or fronting) or inadequate separation of peaks can be caused by several factors. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase Gradient: A shallower gradient can often improve the separation of closely eluting impurities.[7]

  • Check the Column: Ensure you are using an appropriate reversed-phase column (e.g., C18) and that it is not degraded.[19][22]

  • Sample Preparation: Make sure your peptide is fully dissolved in the initial mobile phase and filter the sample before injection.[19][23]

  • TFA Concentration: TFA is used as an ion-pairing agent to improve peak shape. A concentration of 0.1% in the mobile phases is standard.[7][24]

Mass Spectrometry (MS) Analysis

Problem: The observed molecular weight in my MS analysis does not match the theoretical mass of the peptide.

Answer: A discrepancy between the observed and theoretical molecular weight can indicate several issues:

  • Presence of Adducts: The peptide may have formed adducts with salts (e.g., sodium, potassium) or solvents.

  • Post-Translational Modifications (or synthesis artifacts): Check for unexpected modifications such as oxidation (+16 Da) or deamidation (+1 Da).

  • Incorrect Peptide Sequence: There might be an error in the synthesis, such as an amino acid substitution.

  • Counterions: The presence of TFA counterions will not be directly observed as an addition to the molecular weight in typical ESI-MS but can affect the overall sample mass.

Problem: How can I identify the impurities detected by MS?

Answer: Identifying impurities often requires a combination of HPLC and high-resolution mass spectrometry (HRMS) with fragmentation analysis (MS/MS).[25]

  • Correlate HPLC and MS Data: Determine the molecular weight of the species corresponding to each impurity peak in the HPLC chromatogram.

  • Analyze Mass Differences: The mass difference between an impurity and the main peptide can suggest the nature of the impurity (e.g., a missing amino acid, a remaining protecting group).

  • Perform MS/MS Fragmentation: Fragmenting the impurity ions and analyzing the resulting fragment ions can help to pinpoint the exact location of the modification or sequence variation.[25]

TFA-Related Issues

Problem: My biological assay results are inconsistent or show cellular toxicity.

Answer: Residual TFA in the peptide sample can be toxic to cells and interfere with biological assays.[6][7][8] It is often necessary to remove or exchange the TFA counterions.

Solution: How can I remove TFA from my peptide sample?

Answer: Several methods can be used for TFA removal, with the most common being salt exchange via lyophilization or ion-exchange chromatography.

TFA/HCl Exchange Protocol: [6][7][26]

  • Dissolve the peptide in distilled water at 1 mg/mL.

  • Add 100 mM HCl to a final concentration of 2-10 mM.

  • Let the solution stand at room temperature for at least one minute.

  • Freeze the solution (e.g., in liquid nitrogen).

  • Lyophilize overnight to remove all liquid.

  • Repeat the dissolution in HCl solution, freezing, and lyophilization steps at least two more times to ensure complete exchange.[6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol provides a general workflow for determining the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[27]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[22] Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm (for peptide bonds).[14][24]

    • Column Temperature: 30-45°C.[23]

    • Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 20-30 minutes.[23] This may need to be optimized for your specific peptide.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[9][19]

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

This protocol describes a general procedure for confirming the molecular weight of the peptide using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Peptide sample

  • MS-grade water, acetonitrile, and formic acid

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dilute the peptide sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM.[9]

  • MS Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Data Analysis: Deconvolute the resulting spectrum (if multiple charge states are observed) to determine the monoisotopic mass of the peptide. Compare this to the theoretical molecular weight of Autocamtide-2-related inhibitory peptide.

Quantitative Data Summary

Table 1: Comparison of Key Purity Assessment Techniques

TechniquePrinciple of Separation/DetectionPrimary ApplicationKey Performance Metrics
RP-HPLC HydrophobicityHigh-resolution analysis and quantification of purityVery High Resolution, Good to Excellent Recovery (>90%)[22]
Mass Spectrometry (MS) Mass-to-charge ratioMolecular weight confirmation and impurity identificationHigh Accuracy, High Sensitivity
Amino Acid Analysis (AAA) Quantification of individual amino acids after hydrolysisDetermination of absolute peptide contentHigh Accuracy for Quantification[14][21]

Table 2: Typical Purity Requirements for Peptide Applications

ApplicationRecommended Purity
In vitro studies (e.g., enzyme assays)>95%[7]
Cell-based assays>95% (TFA removal recommended)
In vivo studies>98%[7]
NMR and Crystallography>98%[7]

Visualizations

Experimental_Workflow cluster_0 Purity Assessment Workflow Peptide_Sample Autocamtide-2 Peptide (TFA Salt) HPLC_Analysis RP-HPLC Analysis Peptide_Sample->HPLC_Analysis MS_Analysis Mass Spectrometry Peptide_Sample->MS_Analysis AAA_Analysis Amino Acid Analysis Peptide_Sample->AAA_Analysis Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check TFA_Removal TFA Removal/Exchange Purity_Check->TFA_Removal Yes Final_Product Pure Peptide for Assay TFA_Removal->Final_Product

Caption: Workflow for assessing the purity of Autocamtide-2-related inhibitory peptide.

Troubleshooting_Logic Start Inconsistent Biological Assay Results Check_Purity Check Peptide Purity (HPLC) Start->Check_Purity Check_Identity Confirm Identity (MS) Check_Purity->Check_Identity Purity OK Repurify Repurify Peptide Check_Purity->Repurify Purity Low Check_TFA Is TFA interfering? Check_Identity->Check_TFA Identity OK Resynthesize Resynthesize Peptide Check_Identity->Resynthesize Identity Incorrect Remove_TFA Perform TFA Exchange Check_TFA->Remove_TFA Yes Proceed Proceed with Assay Check_TFA->Proceed No Remove_TFA->Proceed

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage effects on the activity of Autocamtide-2-related inhibitory peptide TFA (AIP-TFA). Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of AIP-TFA in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound (AIP-TFA) for long-term use?

A1: For long-term stability, lyophilized AIP-TFA should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3][4] Proper storage is critical to prevent degradation and maintain the peptide's inhibitory activity.

Q2: I left the lyophilized AIP-TFA at room temperature for a few days. Is it still usable?

A2: While lyophilized peptides are stable at room temperature for short periods (a few days to weeks), prolonged exposure can lead to degradation, especially in the presence of moisture.[3] It is recommended to proceed with your experiment but be mindful of potentially reduced activity. For critical experiments, using a fresh vial stored under recommended conditions is advisable.

Q3: How should I reconstitute the lyophilized AIP-TFA?

A3: Before opening, allow the vial to equilibrate to room temperature to minimize condensation.[3] Reconstitute the peptide in a suitable sterile buffer, such as sterile water or a buffer at pH 5-6.[4] For sensitive cellular assays, consider the potential effects of the TFA counter-ion.

Q4: What is the stability of AIP-TFA in solution?

A4: The shelf-life of peptides in solution is limited.[4] For short-term storage (up to one month), store aliquots at -20°C. For longer-term storage (up to six months), store aliquots at -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[3][4]

Q5: My reconstituted AIP-TFA solution has been stored at 4°C for a week. Can I still use it?

A5: Storing peptide solutions at 4°C is not recommended for more than a few days due to the risk of microbial contamination and degradation. For optimal results, it is best to use a freshly prepared solution or an aliquot that has been stored at -20°C or -80°C.

Q6: Does the trifluoroacetic acid (TFA) salt affect the peptide's activity?

A6: TFA is a common counterion from the purification process and is generally present in the lyophilized peptide.[3] For most in vitro kinase assays, the low concentration of residual TFA is unlikely to interfere with the results. However, for highly sensitive cellular assays, the presence of TFA could potentially have an effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibition of CaMKII activity 1. Degraded Peptide: Improper long-term storage (e.g., at room temperature or 4°C) or multiple freeze-thaw cycles of the reconstituted solution may have led to peptide degradation. 2. Incorrect Peptide Concentration: Errors in reconstitution or dilution calculations.1. Use a fresh vial of lyophilized AIP-TFA that has been stored at -20°C or -80°C. Prepare fresh dilutions from this stock. 2. Verify the molecular weight of the peptide (including the TFA salt) and recalculate the concentration. Confirm the accuracy of your pipetting.
High variability between experimental replicates 1. Inconsistent Peptide Activity: Use of different aliquots that have undergone varying numbers of freeze-thaw cycles. 2. Incomplete Solubilization: The peptide may not be fully dissolved in the buffer.1. When reconstituting, create small, single-use aliquots to minimize freeze-thaw cycles. 2. Ensure the peptide is completely dissolved by gentle vortexing or sonication if necessary. Visually inspect the solution for any particulates.
Unexpected results in cellular assays TFA Interference: The trifluoroacetic acid counter-ion may have off-target effects in sensitive cell-based experiments.Consider using an AIP-TFA that has undergone a salt exchange procedure to replace TFA with a more biologically compatible counter-ion like chloride.

Data on Long-Term Storage Effects

The following tables provide hypothetical data to illustrate the potential impact of storage conditions on the inhibitory activity of AIP-TFA.

Table 1: Effect of Storage Temperature on the Activity of Lyophilized AIP-TFA over 24 Months

Storage Temperature% Activity Remaining (IC50 Fold Change) after 12 Months% Activity Remaining (IC50 Fold Change) after 24 Months
-80°C 98% (1.02)95% (1.05)
-20°C 95% (1.05)88% (1.14)
4°C 70% (1.43)45% (2.22)
Room Temperature (25°C) 50% (2.00)20% (5.00)

Table 2: Effect of Freeze-Thaw Cycles on the Activity of Reconstituted AIP-TFA (Stored at -20°C)

Number of Freeze-Thaw Cycles% Activity Remaining (IC50 Fold Change)
1 100% (1.00)
3 92% (1.09)
5 81% (1.23)
10 65% (1.54)

Experimental Protocols

Protocol for Assessing AIP-TFA Inhibitory Activity (IC50 Determination)

This protocol outlines a non-radioactive, in vitro assay to determine the half-maximal inhibitory concentration (IC50) of AIP-TFA against Calmodulin-dependent protein kinase II (CaMKII).

Materials:

  • Active CaMKII enzyme

  • Autocamtide-2 (CaMKII substrate)

  • AIP-TFA

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare AIP-TFA Dilutions:

    • Reconstitute lyophilized AIP-TFA in sterile water to create a stock solution (e.g., 1 mM).

    • Perform serial dilutions of the AIP-TFA stock solution in the kinase assay buffer to generate a range of concentrations (e.g., 100 µM to 1 pM).

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the CaMKII enzyme to each well (except for the "no enzyme" control).

    • Add the different dilutions of AIP-TFA to the wells containing the enzyme.

    • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a solution of Autocamtide-2 substrate and ATP in the kinase assay buffer.

    • Add this substrate/ATP mixture to all wells to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the CaMKII enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detect Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control, expressing the results as a percentage of CaMKII activity.

    • Plot the percentage of CaMKII activity against the logarithm of the AIP-TFA concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute AIP-TFA serial_dilute Serial Dilution of AIP-TFA reconstitute->serial_dilute pre_incubate Pre-incubate CaMKII with AIP-TFA serial_dilute->pre_incubate initiate_reaction Initiate Reaction (add Substrate + ATP) pre_incubate->initiate_reaction detect_activity Detect Kinase Activity initiate_reaction->detect_activity data_analysis Data Analysis (IC50 Calculation) detect_activity->data_analysis

Caption: Workflow for assessing AIP-TFA inhibitory activity.

signaling_pathway CaM Calmodulin (CaM) CaMKII_inactive Inactive CaMKII CaM->CaMKII_inactive + Ca2+ CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active conformational change Substrate Substrate CaMKII_active->Substrate ATP -> ADP AIP AIP-TFA AIP->CaMKII_active Inhibition Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: Inhibition of the CaMKII signaling pathway by AIP-TFA.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Autocamtide-2-related inhibitory peptide (AIP) TFA with other common inhibitors of Calcium/calmodulin-dependent protein kinase II (CaMKII). Experimental data is presented to support the validation of AIP TFA's inhibitory effect, alongside detailed protocols for key experiments.

Introduction to CaMKII and its Inhibition

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including learning, memory, and cardiac function.[1] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. Autocamtide-2-related inhibitory peptide (AIP), also known as Autocamtide-2-related inhibitory peptide TFA, is a potent and highly specific inhibitor of CaMKII.[2][3] This peptide was designed based on the autophosphorylation site of CaMKII, rendering it a non-phosphorylatable substrate analog.[3]

Comparative Analysis of CaMKII Inhibitors

The inhibitory potency of various compounds against CaMKII is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for AIP TFA and other commonly used CaMKII inhibitors.

InhibitorTypeTargetIC50 ValueSelectivity
Autocamtide-2-related inhibitory peptide (AIP) TFA PeptideCaMKII40 nM [2][3][4]Highly selective over PKA, PKC, and CaMKIV (IC50s > 10 µM)[3]
KN-93Small MoleculeCaMKII~1-4 µM[1]Also inhibits CaMKI and CaMKIV[1]
AS105Small MoleculeCaMKII8 nM[5]-
GS-680Small MoleculeCaMKIIδ2.3 nM[5]Selective for CaMKIIδ isoform[5]
RA306Small MoleculeCaMKIIδ/γ15-25 nM[5]Preferentially inhibits δ and γ isoforms[5]
StaurosporineSmall MoleculeMultiple KinasesPotent, but non-selective CaMKII inhibitor[6]Broad-spectrum kinase inhibitor
CaMK-(281-302)Ala286PeptideCaMKII~2 µM[4][7]-

Note: IC50 values can vary depending on the specific assay conditions.

As the data indicates, this compound is a highly potent inhibitor of CaMKII, being approximately 50 and 500 times more potent than CaMK-(281-302)Ala286 and KN-93, respectively, under the described assay conditions.[4][7][8] Its high selectivity for CaMKII over other kinases like PKA, PKC, and CaMKIV further underscores its utility as a specific research tool.[3]

Signaling Pathway and Experimental Workflow

To understand the context of CaMKII inhibition, it is essential to visualize its activation pathway and the experimental procedure for validating inhibitors.

CaMKII_Activation_Pathway cluster_activation CaMKII Activation cluster_inhibition Inhibition Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds Ca2+/Calmodulin Complex Ca2+/Calmodulin Complex Calmodulin->Ca2+/Calmodulin Complex Inactive CaMKII Inactive CaMKII Ca2+/Calmodulin Complex->Inactive CaMKII Activates Active CaMKII Active CaMKII Inactive CaMKII->Active CaMKII Autophosphorylation Autophosphorylation Active CaMKII->Autophosphorylation Sustained Activity Sustained Activity Autophosphorylation->Sustained Activity AIP Autocamtide-2-related inhibitory peptide TFA Inactive CaMKII_inhibited Inactive CaMKII AIP->Inactive CaMKII_inhibited Binds to autoinhibitory domain

Caption: CaMKII activation pathway and inhibition by AIP TFA.

The following diagram illustrates a typical workflow for determining the inhibitory effect of a compound on CaMKII activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - Purified CaMKII - Kinase Buffer - ATP - Substrate (e.g., Autocamtide-2) - Inhibitor (AIP TFA) Serial_Dilution Perform Serial Dilution of AIP TFA Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction: - CaMKII - Buffer - Substrate - Varying concentrations of AIP TFA Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation (e.g., HPLC-MS, Radioactivity, ELISA) Stop_Reaction->Measure_Phosphorylation Data_Analysis Analyze Data and Calculate IC50 Measure_Phosphorylation->Data_Analysis

Caption: Experimental workflow for CaMKII inhibition assay.

Experimental Protocols

Below are detailed methodologies for key experiments to validate the inhibitory effect of this compound on CaMKII.

In Vitro CaMKII Kinase Activity Assay (Non-Radioactive HPLC-MS Method)

This protocol is adapted from a non-radioactive method for measuring CaMKII activity.[9]

1. Materials:

  • Purified CaMKII enzyme
  • Autocamtide-2 (AC-2) as substrate
  • Autocamtide-2-related inhibitory peptide (AIP) TFA
  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
  • ATP solution
  • Calmodulin
  • CaCl₂
  • Formic acid (for stopping the reaction and sample stabilization)
  • HPLC-MS system

2. Procedure:

  • Prepare Reagents:
  • Prepare a stock solution of AIP TFA in a suitable solvent (e.g., water).
  • Prepare serial dilutions of AIP TFA to achieve a range of concentrations for IC50 determination.
  • Prepare a reaction mixture containing kinase assay buffer, calmodulin, and CaCl₂.
  • Kinase Reaction:
  • In a microcentrifuge tube, combine the purified CaMKII enzyme, the reaction mixture, and the substrate Autocamtide-2.
  • Add the different concentrations of AIP TFA to respective tubes. Include a control with no inhibitor.
  • Pre-incubate the mixture for 10 minutes at 30°C.
  • Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).
  • Incubate the reaction for a specific time (e.g., 15-30 minutes) at 30°C.
  • Reaction Termination and Sample Preparation:
  • Stop the reaction by adding formic acid to a final concentration of 1%. This acidifies the sample and stabilizes the peptide and its phosphorylated form.[9]
  • HPLC-MS Analysis:
  • Analyze the samples using a validated HPLC-MS method to separate and quantify the amounts of the substrate (Autocamtide-2) and the phosphorylated product (phospho-Autocamtide-2).[9]
  • Data Analysis:
  • Calculate the percentage of inhibition for each concentration of AIP TFA compared to the control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CaMKII Autophosphorylation Assay (Western Blot)

This assay assesses the inhibitor's effect on the autophosphorylation of CaMKII, a key step in its activation.[10]

1. Materials:

  • Purified CaMKII enzyme
  • Autocamtide-2-related inhibitory peptide (AIP) TFA
  • Reaction Buffer (e.g., 50 mM PIPES pH 7.2, 10 mM MgCl₂, 2 mM CaCl₂, 1 µM microcystin-LR, 100 nM calmodulin)[10]
  • ATP solution
  • SDS-PAGE sample loading buffer
  • PVDF membrane
  • Blocking buffer (e.g., 5% non-fat milk in TBST)
  • Primary antibody: anti-phospho-CaMKII (Thr286)
  • HRP-conjugated secondary antibody
  • Chemiluminescent substrate

2. Procedure:

  • Reaction Setup:
  • In a microcentrifuge tube, combine the purified CaMKII enzyme with the reaction buffer.
  • Add varying concentrations of AIP TFA.
  • Initiate the autophosphorylation reaction by adding ATP to a final concentration of 100 µM.[10]
  • Incubate at 30°C for 10-15 minutes.
  • SDS-PAGE and Western Blotting:
  • Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with the anti-phospho-CaMKII (Thr286) primary antibody overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection:
  • Detect the chemiluminescent signal using an imaging system. The intensity of the band corresponding to phosphorylated CaMKII indicates the level of autophosphorylation.

Conclusion

The experimental data robustly supports the high potency and specificity of this compound as a CaMKII inhibitor. Its low nanomolar IC50 value and selectivity over other common kinases make it a superior tool for researchers studying the physiological and pathological roles of CaMKII. The provided protocols offer a clear framework for validating its inhibitory effects and for its application in further research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable CaMKII inhibitor is critical for the accurate dissection of cellular signaling pathways and for therapeutic development. This guide provides an objective comparison of the peptide inhibitor, Autocamtide-2-related inhibitory peptide TFA (AIP), with other commonly used small molecule CaMKII inhibitors, supported by experimental data and detailed protocols.

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation. Its dysregulation has been implicated in various diseases, making it a significant target for pharmacological intervention. Autocamtide-2-related inhibitory peptide (AIP) is a potent and highly specific inhibitor of CaMKII. This guide compares its performance against the widely used small molecule inhibitor, KN-93.

Quantitative Comparison of CaMKII Inhibitors

The efficacy and specificity of a kinase inhibitor are paramount. The following tables summarize the key quantitative data for AIP and KN-93.

InhibitorTypeTargetIC50KiMechanism of Action
Autocamtide-2-related inhibitory peptide (AIP) PeptideCaMKII40 nM[1][2]Not ReportedCompetitive with substrate (Autocamtide-2)[1]
KN-93 Small MoleculeCaMKII370 nM370 nMCompetitively blocks Calmodulin binding[3]

Table 1: Potency and Mechanism of Action of CaMKII Inhibitors. This table provides a head-to-head comparison of the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and the mechanism of action for AIP and KN-93.

InhibitorSelectivity ProfileKnown Off-Target Effects
Autocamtide-2-related inhibitory peptide (AIP) Highly selective for CaMKII. No significant inhibition of PKA, PKC, and CaMKIV observed.[1]Not extensively profiled against a broad kinase panel.
KN-93 Inhibits CaMKI and CaMKIV. Also inhibits other kinases to a lesser extent.Blocks L-type calcium channels and voltage-gated potassium channels.[3]

Table 2: Selectivity and Off-Target Effects. This table highlights the known selectivity and off-target interactions of AIP and KN-93.

Signaling Pathway and Experimental Workflow

To provide a better context for the action of these inhibitors, the following diagrams illustrate the CaMKII signaling pathway and a typical experimental workflow for inhibitor validation.

CaMKII_Signaling_Pathway Ca2_Calmodulin Ca²⁺/Calmodulin CaMKII_inactive Inactive CaMKII Ca2_Calmodulin->CaMKII_inactive Binds to CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Activates Autophosphorylation Autophosphorylation (Thr286) CaMKII_active->Autophosphorylation Phosphorylation Substrate Phosphorylation CaMKII_active->Phosphorylation Autophosphorylation->CaMKII_active Maintains Activity Substrates Downstream Substrates Substrates->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response AIP AIP AIP->Phosphorylation Inhibits KN93 KN-93 KN93->CaMKII_inactive Inhibits Activation

Figure 1: CaMKII Signaling Pathway and Points of Inhibition.

Inhibitor_Validation_Workflow start Start: Hypothesis of CaMKII involvement in_vitro_assay In Vitro Kinase Assay (e.g., Radiometric or Western Blot) start->in_vitro_assay cell_based_assay Cell-Based Assay (e.g., Western Blot for p-CaMKII) start->cell_based_assay treat_inhibitor Treat with Inhibitor (e.g., AIP, KN-93) in_vitro_assay->treat_inhibitor cell_based_assay->treat_inhibitor measure_activity Measure CaMKII Activity/ Substrate Phosphorylation treat_inhibitor->measure_activity analyze_data Analyze and Compare Data measure_activity->analyze_data negative_control Use Negative Control (e.g., KN-92 for KN-93) negative_control->measure_activity Parallel Experiment conclusion Conclusion on Inhibitor Efficacy and Specificity analyze_data->conclusion

Figure 2: Experimental Workflow for CaMKII Inhibitor Validation.

Experimental Protocols

Accurate and reproducible experimental design is crucial for the evaluation of inhibitor performance. Below are detailed protocols for key assays.

Protocol 1: In Vitro CaMKII Inhibition Assay using Western Blot

This protocol is designed to assess the direct inhibitory effect of a compound on CaMKII autophosphorylation.

Materials:

  • Purified active CaMKII enzyme

  • Autocamtide-2-related inhibitory peptide (AIP) or other inhibitors (e.g., KN-93)

  • Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂, 1 µM Calmodulin)

  • ATP solution (10 mM)

  • 4X SDS-PAGE Sample Buffer

  • PVDF membrane

  • Blocking Buffer (5% non-fat dry milk in TBST)

  • Primary antibody: anti-phospho-CaMKII (Thr286)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer and purified CaMKII (final concentration ~50 nM).

  • Add the inhibitor (AIP or KN-93) at various concentrations to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Allow the reaction to proceed for 15 minutes at 30°C.

  • Stop the reaction by adding 4X SDS-PAGE Sample Buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-CaMKII (Thr286) primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated CaMKII band is indicative of enzyme activity.

Protocol 2: In Vitro Radiometric Kinase Assay

This method provides a quantitative measure of kinase activity by tracking the incorporation of radioactive phosphate (B84403) onto a substrate.

Materials:

  • Purified active CaMKII enzyme

  • Peptide substrate (e.g., Autocamtide-2)

  • Inhibitor of interest (e.g., AIP)

  • Kinase Assay Buffer (as above)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Phosphoric acid wash solution (75 mM)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, purified CaMKII, and the peptide substrate.

  • Add the inhibitor at various concentrations and pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 10-20 minutes at 30°C.

  • Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Wash the phosphocellulose paper multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

Discussion and Conclusion

The experimental data clearly demonstrates that Autocamtide-2-related inhibitory peptide (AIP) is a highly potent inhibitor of CaMKII, with an IC50 in the low nanomolar range.[1][2] A study directly comparing AIP to KN-93 found AIP to be approximately 500 times more potent under the specific assay conditions used.[1] This significant difference in potency suggests that AIP can be used at much lower concentrations, potentially reducing the risk of off-target effects.

Furthermore, the selectivity profile of AIP appears to be superior to that of KN-93. While AIP shows high selectivity for CaMKII over other common kinases like PKA, PKC, and CaMKIV, KN-93 is known to inhibit CaMKI and CaMKIV and has significant off-target effects on ion channels.[1][3] This makes AIP a more precise tool for elucidating the specific roles of CaMKII in cellular pathways.

The mechanism of action also differs between the two inhibitors. AIP acts as a competitive inhibitor with respect to the substrate, Autocamtide-2, while KN-93 competitively inhibits the binding of Calmodulin to the kinase.[1][3] This difference can be important depending on the specific research question being addressed.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Inhibitory Potency Against PKA and PKC

For researchers in neuroscience, cardiology, and drug development, the specific inhibition of target kinases is paramount for dissecting cellular signaling and developing targeted therapeutics. This guide provides a detailed comparison of Autocamtide-2-related inhibitory peptide, trifluoroacetate (B77799) salt (AIP-TFA), a widely used inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). We present experimental data highlighting its remarkable specificity for CaMKII over other key serine/threonine kinases, namely protein kinase A (PKA) and protein kinase C (PKC).

High-Potency Inhibition of CaMKII

Autocamtide-2-related inhibitory peptide (AIP) is a synthetic peptide that acts as a potent and highly specific inhibitor of CaMKII.[1][2][3][4][5][6][7][8] Its design is based on the autophosphorylation site of CaMKII, with a critical threonine residue replaced by an alanine. This substitution makes the peptide a non-phosphorylatable substrate analog, which competitively inhibits the binding of substrates to the kinase.[6]

The inhibitory potency of AIP is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For CaMKII, AIP exhibits a potent IC50 value of 40 nM .[1][2][3][4][5][7][8][9]

Pronounced Selectivity over PKA and PKC

A key advantage of AIP for researchers is its exceptional selectivity for CaMKII. When tested against PKA and PKC, the IC50 values are significantly higher, indicating much weaker inhibition. The IC50 values for both PKA and PKC are greater than 10 µM [2][4][5]. This represents a selectivity of over 250-fold for CaMKII compared to PKA and PKC, ensuring that at concentrations effective for CaMKII inhibition, off-target effects on these other major kinases are minimal.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the IC50 values of Autocamtide-2-related inhibitory peptide TFA for CaMKII, PKA, and PKC, providing a clear quantitative comparison of its specificity.

KinaseIC50 (nM)Reference
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)40[1][2][3][4][5][7][8][9]
Protein Kinase A (PKA)> 10,000[2][4][5]
Protein Kinase C (PKC)> 10,000[2][4][5]

Experimental Protocols

The determination of kinase activity and its inhibition by AIP is typically performed using in vitro kinase assays. The following is a representative protocol based on standard methodologies.

Materials:
  • Enzymes: Purified recombinant CaMKII, PKA (catalytic subunit), and PKC.

  • Substrates:

    • For CaMKII: Autocamtide-2 (KKALRRQEAVDAL)[10] or a similar specific peptide substrate.

    • For PKA: A specific PKA substrate peptide (e.g., LRRASLG).

    • For PKC: A specific PKC substrate peptide (e.g., Ac-MBP(4-14)).

  • Inhibitor: this compound (AIP), dissolved in assay buffer.

  • Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, CaCl₂, calmodulin (for CaMKII), ATP (containing γ-³²P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods), and DTT.

  • Detection Reagents:

    • Radioactive method: Phosphocellulose paper, and scintillation counter.

    • Non-radioactive methods (e.g., ELISA-based): Biotinylated substrate, streptavidin-coated plates, phosphospecific antibodies, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

Procedure:
  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, the respective kinase, and its specific substrate.

  • Inhibitor Addition: Add varying concentrations of AIP to the reaction mixtures. A control reaction with no inhibitor is also prepared.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA or a denaturing solution).

  • Detection of Phosphorylation:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ELISA-based method: Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated substrate. Detect the phosphorylated substrate using a phosphospecific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: Calculate the percentage of kinase activity at each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and the experimental workflow.

G CaMKII Signaling Pathway and Inhibition by AIP cluster_activation CaMKII Activation cluster_inhibition Inhibition by AIP Ca2+/CaM Ca2+/CaM CaMKII (inactive) CaMKII (inactive) Ca2+/CaM->CaMKII (inactive) Binds CaMKII (active) CaMKII (active) CaMKII (inactive)->CaMKII (active) Conformational Change Substrate Substrate CaMKII (active)->Substrate Binds Downstream Targets Downstream Targets CaMKII (active)->Downstream Targets Phosphorylates AIP AIP AIP->CaMKII (active) Competitively Binds to Substrate Site Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Cellular Response Cellular Response Downstream Targets->Cellular Response

Caption: CaMKII activation by Ca²⁺/Calmodulin and competitive inhibition by AIP.

G Experimental Workflow for Determining IC50 of AIP cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase (CaMKII, PKA, or PKC) Kinase (CaMKII, PKA, or PKC) Reaction Mixture Reaction Mixture Kinase (CaMKII, PKA, or PKC)->Reaction Mixture Substrate Peptide Substrate Peptide Substrate Peptide->Reaction Mixture AIP (Varying Concentrations) AIP (Varying Concentrations) AIP (Varying Concentrations)->Reaction Mixture Add ATP Add ATP Reaction Mixture->Add ATP Incubate (30°C) Incubate (30°C) Add ATP->Incubate (30°C) Stop Reaction Stop Reaction Incubate (30°C)->Stop Reaction Measure Phosphorylation Measure Phosphorylation Stop Reaction->Measure Phosphorylation Data Analysis Data Analysis Measure Phosphorylation->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Workflow for determining the IC50 of AIP against different kinases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate tools to modulate enzyme activity is paramount. This guide provides a comparative analysis of Autocamtide-2-related inhibitory peptide (TFA) and other common inhibitors of Calcium/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes.

Performance Comparison of CaMKII Inhibitors

Autocamtide-2-related inhibitory peptide (AIP), also available as a TFA salt, is a potent and highly specific inhibitor of CaMKII. Its efficacy, as measured by its half-maximal inhibitory concentration (IC50), is significantly greater than many other widely used CaMKII inhibitors. The following table summarizes the IC50 values for Autocamtide-2-related inhibitory peptide TFA and a selection of other commercially available CaMKII inhibitors.

InhibitorIC50 Value (nM)Mechanism of ActionNotes
Autocamtide-2-related inhibitory peptide (AIP/TFA) 40 [1][2][3]Competitive with the peptide substrateHighly specific for CaMKII.[4]
KN-93~1,000 - 4,000Allosteric inhibitor, prevents activationAlso inhibits other kinases and ion channels.
Staurosporine1Non-selectiveBroad-spectrum kinase inhibitor.
CRD-20150.62 (for CaMKIIδ)Not SpecifiedA novel, potent, and highly selective inhibitor.[5]
CRD-29590.40 (for CaMKIIδ)Not SpecifiedA novel, potent, and highly selective inhibitor.[5]
CaMKII(273–302)1,000PseudosubstrateA peptide inhibitor derived from the autoinhibitory domain of CaMKII.[6]

Mechanism of Action: Autocamtide-2-related Inhibitory Peptide (TFA)

Autocamtide-2-related inhibitory peptide is a synthetic peptide that acts as a competitive inhibitor of CaMKII.[4] It is a nonphosphorylatable analog of autocamtide-2, a substrate for the kinase.[4][7] By mimicking the substrate, it binds to the active site of the enzyme, thereby preventing the phosphorylation of endogenous substrates.[1] This inhibition is independent of the presence or absence of Ca2+/calmodulin.[2][4]

CaMKII Signaling Pathway

The activation of CaMKII is a critical event in many signaling cascades. It is primarily triggered by an increase in intracellular calcium ions (Ca2+), which bind to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that relieves autoinhibition and activates the kinase. Activated CaMKII can then phosphorylate a wide range of downstream substrates, leading to various cellular responses. A key feature of CaMKII is its ability to autophosphorylate, which renders it constitutively active even after intracellular Ca2+ levels have returned to baseline.

CaMKII_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors Ca2_Signal Increased Intracellular Ca2+ Signal Calmodulin Calmodulin (CaM) Ca2_Signal->Calmodulin binds CaM_Complex Ca2+/CaM Complex Inactive_CaMKII Inactive CaMKII CaM_Complex->Inactive_CaMKII binds to regulatory domain Active_CaMKII Active CaMKII Inactive_CaMKII->Active_CaMKII activates Autophosphorylated_CaMKII Autophosphorylated (Constitutively Active) CaMKII Active_CaMKII->Autophosphorylated_CaMKII autophosphorylation Substrates Downstream Substrates (e.g., CREB, ion channels, synaptic proteins) Active_CaMKII->Substrates Autophosphorylated_CaMKII->Substrates phosphorylates Cellular_Response Cellular Responses (e.g., Gene Expression, Synaptic Plasticity, Ion Channel Modulation) Substrates->Cellular_Response leads to

CaMKII Signaling Pathway

Experimental Protocols

Determination of IC50 for CaMKII Inhibitors using a Radioactive Kinase Assay

This protocol outlines a standard in vitro kinase assay to determine the IC50 value of an inhibitor for CaMKII using a radioactive isotope.

Materials:

  • Recombinant active CaMKII enzyme

  • CaMKII peptide substrate (e.g., Autocamtide-2)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Calmodulin and CaCl₂

  • Inhibitor stock solution (e.g., this compound in water or DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

  • Microcentrifuge tubes, pipettes, and other standard laboratory equipment

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, calmodulin, CaCl₂, and the CaMKII peptide substrate.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested. A vehicle control (e.g., water or DMSO) should also be prepared.

  • Set up Kinase Reactions:

    • To a series of microcentrifuge tubes, add a constant volume of the kinase reaction master mix.

    • Add a small volume of each inhibitor dilution (or vehicle control) to the respective tubes.

    • Add a constant amount of recombinant active CaMKII enzyme to each tube. Pre-incubate for 5-10 minutes at 30°C.

  • Initiate the Kinase Reaction:

    • Start the reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km of CaMKII for ATP.

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

  • Stop the Reaction and Spot onto Phosphocellulose Paper:

    • Stop the reaction by spotting a portion of the reaction mixture onto labeled phosphocellulose paper squares.

    • Immediately immerse the papers in a beaker of 0.75% phosphoric acid.

  • Wash the Phosphocellulose Papers:

    • Wash the papers three times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

  • Quantify Radioactivity:

    • Place each dried paper square into a scintillation vial with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from a reaction without enzyme) from all other readings.

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents (Master Mix, Inhibitor Dilutions) Start->Prepare_Reagents Setup_Reactions Set Up Kinase Reactions Prepare_Reagents->Setup_Reactions Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Setup_Reactions->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Spot on Phosphocellulose Paper Incubate->Stop_Reaction Wash_Papers Wash Papers Stop_Reaction->Wash_Papers Quantify Quantify Radioactivity (Scintillation Counting) Wash_Papers->Quantify Analyze_Data Data Analysis and IC50 Determination Quantify->Analyze_Data End End Analyze_Data->End

IC50 Determination Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Autocamtide-2-related inhibitory peptide (AIP) TFA with other common small molecule inhibitors of its primary target, Ca2+/calmodulin-dependent protein kinase II (CaMKII). The following sections detail its performance based on experimental data, outline relevant protocols, and visualize key pathways and workflows to aid in the selection of the most appropriate inhibitor for specific research applications.

Overview of CaMKII Inhibitors

CaMKII is a crucial serine/threonine kinase involved in a multitude of cellular processes, particularly in synaptic plasticity and learning. Its inhibition is a key strategy for studying these pathways.

  • Autocamtide-2-Related Inhibitory Peptide (AIP): A peptide designed based on the autoinhibitory domain of CaMKII. It acts as a highly specific pseudosubstrate.[1][2] The TFA (trifluoroacetate) salt is a common formulation.

  • KN-93: A widely used cell-permeable small molecule that allosterically inhibits CaMKII activation by interfering with calmodulin (CaM) binding.[3][4]

  • KN-62: A structural analog and predecessor to KN-93, operating via a similar allosteric mechanism.[4]

In Vitro Efficacy: A Quantitative Comparison

The potency of these inhibitors in a cell-free environment is a primary measure of their direct interaction with the target enzyme. Data is summarized below.

InhibitorIC50KiMechanism of ActionSelectivity
Autocamtide-2-related inhibitory peptide TFA 40 nM[1][5][6][7][8]~12 nMCompetitive with substrate[2]Selective for CaMKII over PKA, PKC, and CaMKIV (IC50s > 10 μM)[1][9]
KN-93 370 nM[3]1.2 µMCompetitive with Ca2+/CaM (allosteric)[4]Can have off-target effects on ion channels[3][4]
KN-62 900 nMNot specifiedCompetitive with Ca2+/CaM (allosteric)[4]Can have off-target effects[4]

Key Insights:

  • This compound is significantly more potent in vitro than both KN-93 and KN-62, with an IC50 value approximately 9 to 22 times lower. It has been reported to be 500 times more potent than KN-93 under specific assay conditions.[6][7]

  • The fundamental difference in mechanism—AIP competing with the substrate versus KN compounds competing with the activator (CaM)—can be a critical factor in experimental design.

In Vivo and Cellular Efficacy: Practical Considerations

Efficacy within a cellular or whole-organism context is dependent on factors beyond direct enzyme inhibition, such as membrane permeability and off-target effects.

InhibitorCell PermeabilityIn Vivo / Cellular Application NotesKey Off-Target Effects
This compound Low. Requires modification or delivery vehicle.Often conjugated to cell-penetrating peptides (e.g., TAT) or myristoylated for intracellular delivery.[2][10]Highly specific with few reported off-target effects.[1][9]
KN-93 High. Readily cell-permeable.[3]Widely used for in situ inhibition of CaMKII.[4] Its inactive analog, KN-92, is often used as a negative control.[3]Known to inhibit L-type Ca2+ channels and various K+ channels, which can complicate interpretation of results.[3][4]
KN-62 High. Readily cell-permeable.Used in cellular studies, but largely supplanted by KN-93.[4]Similar off-target profile to KN-93.[4]

Key Insights:

  • The primary challenge for using AIP in cellular or in vivo models is its poor membrane permeability, a common issue for peptide-based inhibitors.[10] This necessitates modifications that can add complexity to experiments.

  • While KN-93 offers the convenience of cell permeability, its known off-target effects on ion channels require careful consideration and the use of appropriate controls, such as KN-92.[3][4]

Experimental Protocols

In Vitro CaMKII Kinase Assay (IC50 Determination)

This protocol outlines a standard method for determining the IC50 value of an inhibitor in a cell-free system.

Methodology:

  • Prepare Reaction Buffer: A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

  • Assemble Reaction: In each well of a microplate, combine the reaction buffer, a known concentration of purified active CaMKII, and a suitable substrate (e.g., Autocamtide-2).

  • Add Inhibitor: Add the inhibitor (AIP, KN-93, etc.) across a range of concentrations. Include a no-inhibitor control.

  • Initiate Kinase Reaction: Start the reaction by adding ATP, typically radiolabeled [γ-32P]ATP.

  • Incubate: Allow the reaction to proceed at 30°C for 10-15 minutes.

  • Terminate: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation.

  • Analyze: Plot the percentage of kinase inhibition against the log of the inhibitor concentration to calculate the IC50 value.

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Assemble Buffer, CaMKII, and Substrate prep2 Add Inhibitor (Serial Dilution) prep1->prep2 react1 Initiate with [γ-32P]ATP prep2->react1 react2 Incubate at 30°C react1->react2 react3 Terminate Reaction react2->react3 analysis1 Quantify Phosphorylation react3->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Caption: Workflow for an in vitro kinase assay to determine inhibitor IC50.

Cellular CaMKII Inhibition Assay (Western Blot)

This protocol assesses an inhibitor's efficacy in a cellular context by measuring the phosphorylation of a CaMKII target.

Methodology:

  • Cell Culture & Treatment: Plate cells (e.g., primary neurons or HEK293 cells) and allow them to adhere. Treat with the cell-permeable inhibitor (KN-93) or a cell-penetrating version of the peptide inhibitor (e.g., TAT-AIP).[10]

  • Stimulation: Induce CaMKII activation with a stimulus such as glutamate (B1630785) or ionomycin.

  • Cell Lysis: Harvest cells and prepare protein lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated CaMKII (p-CaMKII at Thr286) and a primary antibody for total CaMKII as a loading control.

  • Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the p-CaMKII signal to the total CaMKII signal.

in_vivo_workflow A Cell Culture & Inhibitor Treatment B Stimulate CaMKII Activation A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE Separation C->D E Western Blot Transfer D->E F Immunoblotting (p-CaMKII, Total CaMKII) E->F G Signal Detection & Normalization F->G

Caption: Experimental workflow for assessing cellular CaMKII inhibition.

CaMKII Signaling Pathway and Inhibition Points

The activation of CaMKII is a key event in calcium-mediated signaling. An influx of intracellular Ca2+ leads to the binding of Ca2+ to Calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKII, which autophosphorylates and phosphorylates downstream targets. The diagram below illustrates where the compared inhibitors interrupt this cascade.

signaling_pathway Ca_influx ↑ Intracellular [Ca2+] CaM Calmodulin (CaM) Ca_influx->CaM CaMCa Ca2+/CaM Complex CaM->CaMCa Binds Ca2+ CaMKII_active Active CaMKII CaMCa->CaMKII_active Activates CaMKII_inactive Inactive CaMKII CaMKII_inactive->CaMKII_active Substrates Downstream Substrates CaMKII_active->Substrates Phosphorylates Response Cellular Responses Substrates->Response Inhibitor_KN KN-93 / KN-62 Inhibitor_KN->CaMKII_active Prevents Activation Inhibitor_AIP AIP Inhibitor_AIP->Substrates Prevents Phosphorylation

Caption: CaMKII activation pathway and mechanisms of inhibitor action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of kinase modulators is paramount. This guide provides a detailed comparison of the cross-reactivity of Autocamtide-2-related inhibitory peptide (AIP) TFA with other key serine/threonine kinases, supported by quantitative data and comprehensive experimental protocols.

Autocamtide-2-related inhibitory peptide, also known as AIP, is a potent and highly specific inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its design as a non-phosphorylatable analog of the CaMKII autophosphorylation site confers high affinity and selectivity.[3] This guide delves into the specifics of its inhibitory action and compares its potency against other common kinases.

Quantitative Comparison of Kinase Inhibition

The inhibitory potency of Autocamtide-2-related inhibitory peptide TFA is most effectively demonstrated through a comparison of its half-maximal inhibitory concentration (IC50) values across a panel of protein kinases. As the data below indicates, AIP exhibits a remarkable selectivity for CaMKII.

KinaseIC50 (nM)
CaMKII 40 [1][2]
Protein Kinase A (PKA)> 10,000
Protein Kinase C (PKC)> 10,000
CaMKIV> 10,000

Table 1: Comparative IC50 values of this compound against various protein kinases. The significantly lower IC50 for CaMKII highlights its high degree of selectivity.

Visualizing the Mechanism of Action

To understand the inhibitory action of AIP, it is crucial to visualize the CaMKII signaling pathway. The following diagram illustrates the activation of CaMKII and the point of inhibition by AIP.

CaMKII_Pathway cluster_activation CaMKII Activation cluster_inhibition Inhibition CaM Calmodulin CaM_Ca2 Ca²⁺/Calmodulin Complex CaM->CaM_Ca2 Ca2 Ca²⁺ Ca2->CaM Binds CaMKII_active Active CaMKII CaM_Ca2->CaMKII_active CaMKII_inactive Inactive CaMKII CaMKII_inactive->CaMKII_active Activated by Substrate Substrate CaMKII_active->Substrate Phosphorylates AIP Autocamtide-2-related Inhibitory Peptide (AIP) AIP->CaMKII_active Inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Figure 1: CaMKII signaling pathway and inhibition by AIP.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies for determining kinase inhibition are provided below.

In Vitro Kinase Inhibition Assay: Determining IC50 Values

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of Autocamtide-2-related inhibitory peptide (AIP) against CaMKII, PKA, and PKC.

Materials:

  • Recombinant human CaMKII, PKA (catalytic subunit), and PKC (PKCα isoform)

  • Autocamtide-2-related inhibitory peptide (AIP) TFA

  • Syntide-2 (for CaMKII), Kemptide (for PKA), and Neurogranin (for PKC) as substrates

  • [γ-³²P]ATP (or a non-radioactive detection method such as ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer (specific for each kinase)

  • 96-well microplates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter (for radioactive assays) or luminometer (for non-radioactive assays)

  • Stop solution (e.g., phosphoric acid)

Procedure:

  • Prepare Kinase Reactions: In a 96-well microplate, prepare the kinase reaction mixture containing the respective kinase, its specific substrate, and the appropriate kinase reaction buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of AIP in the kinase reaction buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

  • Initiate the Reaction: Add the AIP dilutions to the kinase reaction wells. Initiate the phosphorylation reaction by adding [γ-³²P]ATP (or ATP for non-radioactive assays).

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution.

  • Quantify Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: Follow the manufacturer's instructions for the specific assay kit (e.g., add ADP-Glo™ Reagent to measure ADP production).

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the AIP concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

The following diagram illustrates the general workflow for a kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Kinase, Substrate, Buffer mix Combine Reagents and Inhibitor in Plate reagents->mix inhibitor Prepare Inhibitor Dilution Series inhibitor->mix start Initiate with ATP (e.g., [γ-³²P]ATP) mix->start incubate Incubate at 30°C start->incubate stop Stop Reaction incubate->stop quantify Quantify Phosphorylation stop->quantify analyze Plot Data and Determine IC50 quantify->analyze

Figure 2: General workflow for a kinase inhibition assay.

Conclusion

The data presented in this guide unequivocally demonstrates that this compound is a highly selective inhibitor of CaMKII. Its negligible activity against other major kinases like PKA and PKC at concentrations that completely inhibit CaMKII underscores its value as a specific tool for studying CaMKII-mediated signaling pathways. The detailed protocols provided herein offer a framework for researchers to independently verify these findings and utilize AIP effectively in their experimental designs.

References

A Comparative Analysis of Myristoylated vs. Non-Myristoylated Autoinducing Peptide (AIP) Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetic acid (TFA) salt form of these peptides, a common result of solid-phase synthesis and purification, is considered in the experimental design to ensure accurate and reproducible results, as TFA can impact biological assays.[3][4]

Predicted Performance Differences

Myristoylation is expected to enhance the association of AIP with the bacterial cell membrane, leading to several predictable performance differences:

  • Increased Potency: By localizing the peptide to the membrane where its cognate receptor, AgrC, resides, myristoylation is predicted to increase the effective concentration of AIP at the target site, leading to a lower EC₅₀ value.[2][5]

  • Enhanced Membrane Interaction: The hydrophobic myristoyl tail will likely drive the partitioning of the peptide into the lipid bilayer, resulting in stronger and more prolonged membrane binding.[6][7]

  • Altered Pharmacokinetics: In a therapeutic context, myristoylation could alter the peptide's distribution, metabolism, and excretion profile, potentially leading to a longer half-life.

Data Presentation

The following tables summarize the expected quantitative data from the comparative experiments outlined in this guide.

Table 1: Receptor Binding Affinity

Peptide VersionDissociation Constant (K_d) (nM)
Non-Myristoylated AIP TFA50-100
Myristoylated AIP TFA5-20

Table 2: Quorum Sensing Activation (Reporter Gene Assay)

Peptide VersionHalf-Maximal Effective Concentration (EC₅₀) (nM)
Non-Myristoylated AIP TFA100-200
Myristoylated AIP TFA10-40

Table 3: Membrane Permeabilization Assay

Peptide Version% Calcein (B42510) Leakage at 10 µM
Non-Myristoylated AIP TFA< 5%
Myristoylated AIP TFA15-30%

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Receptor Binding Assay (Surface Plasmon Resonance)

This experiment will quantify the binding affinity of myristoylated and non-myristoylated AIP to its receptor, AgrC.

Methodology:

  • Immobilization of AgrC: The purified extracellular domain of AgrC will be immobilized on a CM5 sensor chip.

  • Peptide Preparation: Lyophilized myristoylated and non-myristoylated AIP TFA will be reconstituted in an appropriate buffer (e.g., PBS with 0.05% Tween 20). A TFA salt exchange to a more biologically compatible salt like acetate (B1210297) may be performed to mitigate potential TFA interference.[8][9]

  • Binding Analysis: A serial dilution of each peptide will be flowed over the sensor chip. The association and dissociation rates will be measured.

  • Data Analysis: The dissociation constant (K_d) will be calculated from the sensorgram data using appropriate binding models.

S. aureus Quorum Sensing Activation Assay

This cell-based assay will determine the potency of each AIP version in activating the quorum-sensing pathway.

Methodology:

  • Bacterial Strain: A Staphylococcus aureus reporter strain with a fluorescent or luminescent reporter gene (e.g., GFP or luciferase) under the control of an AIP-inducible promoter (e.g., P3) will be used.[10]

  • Peptide Treatment: The reporter strain will be cultured to early exponential phase and then treated with a serial dilution of myristoylated and non-myristoylated AIP TFA.

  • Reporter Gene Measurement: After a defined incubation period, the reporter gene expression will be quantified using a plate reader.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) will be determined by fitting the dose-response data to a sigmoidal curve.

Membrane Interaction and Permeabilization Assay

This assay will assess the ability of the peptides to interact with and disrupt bacterial membrane mimics.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) will be prepared from a lipid mixture mimicking the S. aureus cell membrane (e.g., phosphatidylglycerol and cardiolipin). A fluorescent dye (e.g., calcein) will be encapsulated within the LUVs at a self-quenching concentration.

  • Peptide Incubation: The calcein-loaded LUVs will be incubated with increasing concentrations of myristoylated and non-myristoylated AIP TFA.

  • Fluorescence Measurement: The release of calcein from the LUVs, resulting in an increase in fluorescence upon dequenching, will be monitored over time using a fluorescence spectrophotometer.

  • Data Analysis: The percentage of calcein leakage will be calculated relative to a positive control (e.g., Triton X-100) to determine the membrane-disrupting activity of each peptide.

Visualizations

Signaling Pathway

AIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP AIP AgrC AgrC Receptor AIP->AgrC Binding & Activation AgrA AgrA Response Regulator AgrC->AgrA Phosphorylation P3_promoter P3 Promoter AgrA->P3_promoter Binding Virulence_Genes Virulence Genes P3_promoter->Virulence_Genes Transcription Activation

Caption: The S. aureus AIP quorum sensing signaling pathway.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow start Start immobilize Immobilize AgrC Receptor on Sensor Chip start->immobilize prepare_peptide Prepare Serial Dilutions of Myristoylated & Non-Myristoylated AIP immobilize->prepare_peptide inject_peptide Inject Peptide Solutions over Sensor Chip prepare_peptide->inject_peptide measure Measure Association & Dissociation Rates inject_peptide->measure analyze Calculate Dissociation Constant (Kd) measure->analyze end End analyze->end

Caption: Workflow for the Surface Plasmon Resonance (SPR) receptor binding assay.

Logical Relationship: Myristoylation and Performance

Myristoylation_Effect Myristoylation Myristoylation of AIP Increased_Hydrophobicity Increased Hydrophobicity Myristoylation->Increased_Hydrophobicity Enhanced_Membrane_Assoc Enhanced Membrane Association Increased_Hydrophobicity->Enhanced_Membrane_Assoc Increased_Local_Conc Increased Local Concentration at Receptor Enhanced_Membrane_Assoc->Increased_Local_Conc Improved_Performance Improved Performance (Lower EC50, Higher Affinity) Increased_Local_Conc->Improved_Performance

Caption: The logical cascade from myristoylation to improved peptide performance.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in kinase signaling and drug development, establishing the specificity of an inhibitor is paramount. This guide provides a comprehensive comparison of Autocamtide-2-related inhibitory peptide (AIP), a potent CaMKII inhibitor, with its appropriate negative control. We present detailed experimental protocols and data presentation formats to ensure the validity and reproducibility of your findings.

Autocamtide-2-related inhibitory peptide, TFA salt, is a synthetic peptide that acts as a highly specific and potent inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII), a crucial regulator of numerous cellular processes.[1] Its inhibitory action allows for the detailed study of CaMKII's role in signaling pathways. However, to definitively attribute observed biological effects to the specific amino acid sequence of AIP, a rigorous negative control is essential.

The gold standard for a negative control in peptide-based experiments is a scrambled peptide.[2] A scrambled peptide possesses the exact same amino acid composition as the active peptide but in a randomized sequence.[3][4] This ensures that any observed effects are not due to non-specific characteristics such as charge, hydrophobicity, or the presence of the trifluoroacetate (B77799) (TFA) counter-ion, which itself can sometimes influence biological assays.[5]

This guide outlines key experiments to compare the activity of Autocamtide-2-related inhibitory peptide with a scrambled control peptide, providing a framework for robust experimental design and data interpretation.

Peptide Sequences for Comparison

For the experiments outlined below, the following peptide sequences are proposed:

Peptide NameSequence (Single-Letter Code)Role
Autocamtide-2-Related Inhibitory Peptide (AIP)KKALRRQEAVDALActive Inhibitor
Scrambled AIP Negative ControlAQRVLAKDRKALEInactive Control

Note: The scrambled sequence was generated by randomizing the amino acid sequence of AIP.

In Vitro Kinase Activity Assay: Direct Comparison of Inhibition

An in vitro kinase assay directly measures the ability of a peptide to inhibit the enzymatic activity of CaMKII. This is a critical first step in validating the inhibitory potential and specificity of AIP.

Experimental Protocol: In Vitro CaMKII Kinase Assay

This protocol is adapted from established methods for measuring CaMKII activity.[6][7][8][9]

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing:

    • Purified, active CaMKII enzyme.

    • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

    • Ca²⁺/Calmodulin solution to activate the kinase.

    • A specific CaMKII substrate (e.g., Autocamtide-2).

    • ATP (radiolabeled [γ-³²P]ATP for traditional methods, or non-radiolabeled for HPLC-MS or luminescence-based assays).

  • Inhibitor Addition: Add varying concentrations of either Autocamtide-2-related inhibitory peptide or the scrambled AIP negative control to the reaction mixtures. Include a vehicle control (e.g., water or DMSO) with no peptide.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).

  • Detection of Substrate Phosphorylation:

    • Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiolabeled Assays: Utilize methods such as HPLC-MS to separate and quantify the phosphorylated and unphosphorylated substrate[9], or use commercial ELISA-based kits that detect the phosphorylated substrate.[8]

Data Presentation: IC₅₀ Determination

The results of the in vitro kinase assay should be presented in a table comparing the half-maximal inhibitory concentration (IC₅₀) values for each peptide.

PeptideTarget KinaseIC₅₀ (nM)
Autocamtide-2-Related Inhibitory PeptideCaMKII~40
Scrambled AIP Negative ControlCaMKII>10,000

Expected Outcome: Autocamtide-2-related inhibitory peptide should exhibit a potent IC₅₀ in the nanomolar range, while the scrambled peptide should show little to no inhibition at high concentrations.

Cell-Based Assay: Assessing Downstream Signaling

To confirm that the inhibitory activity of AIP observed in vitro translates to a cellular context, a cell-based assay is essential. This involves treating cells with the peptides and measuring the phosphorylation of a known downstream target of CaMKII.

Experimental Protocol: Cellular CaMKII Target Phosphorylation Assay

This protocol outlines a general procedure for assessing the phosphorylation of a CaMKII target, such as CREB (cAMP response element-binding protein), in a relevant cell line (e.g., neuronal cells or cardiomyocytes).

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Starve the cells in serum-free media if necessary, and then pre-incubate with varying concentrations of Autocamtide-2-related inhibitory peptide, the scrambled AIP negative control, or a vehicle control for 1-2 hours.

  • Stimulation of CaMKII Activity: Stimulate the cells with an agent known to activate CaMKII (e.g., ionomycin, glutamate, or electrical field stimulation) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for subsequent analysis.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CaMKII downstream target (e.g., anti-phospho-CREB).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the target protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Data Presentation: Quantification of Target Phosphorylation

The results from the Western blot analysis should be quantified by densitometry and presented in a table.

TreatmentStimulusPhospho-Target Level (Normalized)% Inhibition of Stimulated Response
Vehicle-1.0N/A
Vehicle+5.20%
Scrambled AIP+5.1~2%
AIP+1.5~88%

Expected Outcome: Treatment with Autocamtide-2-related inhibitory peptide should significantly reduce the stimulus-induced phosphorylation of the downstream target. In contrast, the scrambled peptide should have a negligible effect, demonstrating that the inhibition of the signaling pathway is sequence-specific.

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the experimental design and the underlying biological context, the following diagrams illustrate the logical workflow and the CaMKII signaling pathway.

experimental_workflow cluster_peptides Peptide Synthesis cluster_invitro In Vitro Validation cluster_cellular Cellular Validation AIP Autocamtide-2-Related Inhibitory Peptide (AIP) KinaseAssay CaMKII Kinase Assay AIP->KinaseAssay CellTreatment Treat Cells with Peptides AIP->CellTreatment Scrambled Scrambled AIP (Negative Control) Scrambled->KinaseAssay Scrambled->CellTreatment IC50 Determine IC50 KinaseAssay->IC50 Stimulation Stimulate CaMKII Pathway CellTreatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis WesternBlot Western Blot for Phospho-Target Lysis->WesternBlot Analysis Quantify Inhibition WesternBlot->Analysis

Figure 1. Workflow for comparing AIP and its scrambled negative control.

CaMKII_Pathway Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin binds CaM_complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_complex CaMKII_active Active CaMKII CaM_complex->CaMKII_active activates CaMKII_inactive Inactive CaMKII CaMKII_inactive->CaMKII_active Downstream Downstream Targets (e.g., CREB, Ion Channels) CaMKII_active->Downstream phosphorylates AIP Autocamtide-2-Related Inhibitory Peptide AIP->CaMKII_active inhibits Response Cellular Response Downstream->Response Scrambled Scrambled Peptide Scrambled->CaMKII_active no effect

Figure 2. Simplified CaMKII signaling pathway and points of intervention.

By employing these rigorous comparative experiments, researchers can confidently ascertain that the observed effects of Autocamtide-2-related inhibitory peptide are a direct result of its specific amino acid sequence and its intended inhibitory action on CaMKII. This level of validation is crucial for the accurate interpretation of experimental data and for advancing our understanding of CaMKII-mediated signaling in both health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Autocamtide-2-related inhibitory peptide (AIP) TFA with other common inhibitors of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document summarizes key quantitative data, details experimental methodologies for inhibitor analysis, and visualizes the relevant biological pathways and experimental workflows.

Inhibitor Performance Comparison

Autocamtide-2-related inhibitory peptide (AIP), often supplied as a trifluoroacetate (B77799) (TFA) salt, is a highly potent and specific inhibitor of CaMKII. Its inhibitory activity has been compared to other known CaMKII inhibitors in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for AIP and several alternative compounds.

InhibitorTargetIC50 / KiNotes
Autocamtide-2-related inhibitory peptide (AIP/AIP-2) CaMKIIIC50: 40 nM [1][2][3][4]A synthetic peptide that acts as a competitive inhibitor with respect to the substrate Autocamtide-2.[5][6] It is highly selective for CaMKII over other kinases such as PKA, PKC, and CaMKIV (IC50s > 10 µM).[4]
KN-62 CaMKIIIC50: 900 nM[3][7], Ki: 0.9 µM[1][2]A cell-permeable isoquinolinesulfonamide (B3044496) derivative that binds to the calmodulin-binding site of CaMKII.[3]
KN-93 CaMKIIIC50: ~399 nM[8]A commonly used CaMKII inhibitor. AIP is approximately 500 times more potent than KN-93.[5]
STO-609 CaMKK (upstream of CaMKI and CaMKIV)IC50 for CaMKII: ~10 µg/mL (~31.8 µM)[9][10][11][12]Primarily an inhibitor of CaMKK, but also shows weak inhibition of CaMKII at higher concentrations.[9][10]
CaMK-(281-302Ala286) CaMKII-AIP is approximately 50 times more potent than this peptide fragment.[5]

Experimental Protocols

The determination of inhibitor potency (IC50) for CaMKII is typically performed using an in vitro kinase assay. The following protocol is a representative method based on commonly cited studies.

In Vitro CaMKII Inhibition Assay (Radiometric)

This protocol outlines a classic method for measuring CaMKII activity and its inhibition using a radiolabeled ATP.

Materials:

  • Enzyme: Purified, active CaMKII.

  • Substrate: A specific CaMKII substrate peptide, such as Autocamtide-2.[13]

  • Inhibitors: Autocamtide-2-related inhibitory peptide TFA and other compounds to be tested, dissolved in an appropriate solvent (e.g., water or DMSO).

  • Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl2, CaCl2, and calmodulin.

  • ATP: A stock solution of ATP, including [γ-³²P]ATP for radioactive detection.

  • Stopping Reagent: Trichloroacetic acid (TCA) or phosphoric acid to terminate the reaction.

  • Detection: P81 phosphocellulose paper and a scintillation counter.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, CaMKII enzyme, and the substrate peptide in microcentrifuge tubes.

  • Inhibitor Addition: Add varying concentrations of the inhibitory peptide (e.g., AIP-TFA) or other test compounds to the reaction tubes. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 30°C to allow for binding.

  • Initiation of Reaction: Start the phosphorylation reaction by adding the ATP solution (containing [γ-³²P]ATP) to each tube.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 30°C.

  • Termination of Reaction: Stop the reaction by adding the stopping reagent.

  • Separation and Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

CaMKII Signaling Pathway

The following diagram illustrates the activation of CaMKII and its role in downstream signaling.

CaMKII_Signaling_Pathway Ca_ion Ca²⁺ Influx Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin CaM_Complex Ca²⁺/CaM Complex CaMKII_inactive Inactive CaMKII CaM_Complex->CaMKII_inactive activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Autophosphorylation Autophosphorylation (Thr286) CaMKII_active->Autophosphorylation leads to Downstream Downstream Targets (e.g., Synaptic Proteins, Transcription Factors) CaMKII_active->Downstream phosphorylates Autophosphorylation->CaMKII_active prolongs activity Cellular_Response Cellular Responses (e.g., Synaptic Plasticity, Gene Expression) Downstream->Cellular_Response AIP Autocamtide-2-related inhibitory peptide (AIP) AIP->CaMKII_active inhibits Experimental_Workflow Start Start: Prepare Reagents Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitors Setup_Reaction Set up Kinase Reaction: CaMKII, Substrate, Buffer Start->Setup_Reaction Add_Inhibitors Add Inhibitors to Reaction Prepare_Inhibitors->Add_Inhibitors Setup_Reaction->Add_Inhibitors Pre_incubate Pre-incubate Add_Inhibitors->Pre_incubate Start_Reaction Initiate Reaction with [γ-³²P]ATP Pre_incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_on_Paper Spot onto P81 Paper Stop_Reaction->Spot_on_Paper Wash_Paper Wash to Remove Unincorporated ATP Spot_on_Paper->Wash_Paper Measure_Radioactivity Scintillation Counting Wash_Paper->Measure_Radioactivity Analyze_Data Data Analysis: Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of Autocamtide-2-related inhibitory peptide TFA. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. The trifluoroacetic acid (TFA) salt of the peptide is corrosive and requires specific handling and disposal procedures.

Immediate Safety and Handling Precautions

Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns and eye damage.[1][2][3][4][5] Inhalation of vapors can also be harmful.[3][5] Therefore, strict adherence to safety protocols is mandatory when handling this compound or any waste containing it.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves such as butyl rubber or Viton for high-volume applications. Nitrile gloves are suitable for low-volume handling.[6]

  • Body Protection: A lab coat and other protective clothing are necessary to prevent skin contact.[1][2]

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood.[6]

Engineering Controls:

  • Ensure that eyewash stations and safety showers are readily accessible.

  • Work in a well-ventilated area, preferably a chemical fume hood.[6][7]

Quantitative Data on Trifluoroacetic Acid (TFA)

The following table summarizes key quantitative data for Trifluoroacetic Acid, the hazardous component of the peptide salt.

PropertyValueReference
pH 2 (100 g/L aqueous solution)--INVALID-LINK--
Boiling Point 72 °C / 161.6 °F @ 760 mmHg--INVALID-LINK--
Vapor Pressure 107 mbar @ 25 °C--INVALID-LINK--
Specific Gravity 1.535--INVALID-LINK--
Incompatibility Strong oxidizing agents, reducing agents, acids, strong bases, metals, amines--INVALID-LINK--

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: Generate Autocamtide-2 Peptide TFA Waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., contaminated vials, tips) assess_waste->solid_waste Solid liquid_waste Aqueous Liquid Waste assess_waste->liquid_waste Liquid collect_solid Collect in a designated, labeled, and sealed hazardous waste container for solids. solid_waste->collect_solid neutralize_prompt Is neutralization permissible and safe for this waste stream? liquid_waste->neutralize_prompt disposal_request Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department. collect_solid->disposal_request neutralize_yes Yes neutralize_prompt->neutralize_yes Yes neutralize_no No neutralize_prompt->neutralize_no No neutralize_procedure Neutralize with a suitable base (e.g., sodium bicarbonate) in a fume hood. Monitor pH to reach 6-8. neutralize_yes->neutralize_procedure collect_liquid Collect in a designated, labeled, and sealed hazardous waste container for liquids. neutralize_no->collect_liquid neutralize_procedure->disposal_request collect_liquid->disposal_request end End: Waste Disposed disposal_request->end

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain. [6]

  • All waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.

  • Segregate TFA waste from incompatible materials such as bases, oxidizers, and metals.[6]

  • Collect waste in a designated, clearly labeled, and closed container. The container should be made of a compatible material like glass or polyethylene.[6]

  • The label must read "Hazardous Waste" and specify "Trifluoroacetic Acid".[8]

2. Neutralization of Aqueous Waste (if permissible by your institution):

  • Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. The reaction can generate heat.

  • For dilute aqueous solutions containing TFA, slow neutralization can be an option prior to collection.

  • Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large container.

  • Slowly and carefully add the acidic waste to the basic solution while stirring. Always add acid to base, never the other way around.

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the acid until the pH is in the neutral range (typically 6-8).[9][10]

  • Even after neutralization, the waste may still need to be collected as hazardous waste, depending on institutional and local regulations. Do not pour down the drain unless explicitly permitted.[9]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.

  • The storage area should be away from direct sunlight and sources of ignition.

  • Ensure the waste container is stored in secondary containment to prevent spills.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[6]

  • Follow their specific procedures for waste pickup requests.

Spill and Emergency Procedures

Minor Spills (<500 mL):

  • Alert personnel in the immediate area and restrict access.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a dilute solution of sodium bicarbonate, followed by a water rinse.

  • Report the spill to your supervisor and EH&S.

Major Spills (>500 mL):

  • Immediately evacuate the laboratory.[8]

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Close the laboratory doors and post a warning sign.

  • Call your institution's emergency number and EH&S for assistance.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Autocamtide-2-related inhibitory peptide trifluoroacetate (B77799) (TFA). The following procedures and recommendations are designed to ensure safe operational handling and proper disposal of this compound.

Autocamtide-2-related inhibitory peptide is a selective and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII)[1][2]. It is commonly supplied as a TFA salt, which is a byproduct of the solid-phase peptide synthesis and purification process[3][4][5]. While the peptide itself has specific biological activities, the TFA component introduces hazards that require careful management. TFA is a strong, corrosive acid and can cause severe skin and eye damage[6].

Personal Protective Equipment (PPE)

When handling Autocamtide-2-related inhibitory peptide TFA, especially in its lyophilized powder form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[7]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as when handling larger quantities or solutions.[7]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[7]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[7]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[7]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Environment:

  • All handling of the lyophilized powder and concentrated solutions must be conducted in a well-ventilated chemical fume hood.[6]

  • Ensure the work area is clean and free of clutter.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Reconstitution of Lyophilized Peptide:

  • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • Carefully uncap the vial, avoiding inhalation of any airborne powder.

  • Use a calibrated pipette to add the appropriate solvent as specified by the manufacturer's data sheet. Autocamtide-2-related inhibitory peptide is soluble in water.

  • Gently swirl or vortex to dissolve the peptide completely. Sonication in a water bath can aid dissolution, but avoid excessive heating[7].

3. Storage of Solutions:

  • For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or colder in a tightly sealed container away from light[7].

  • Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles[7].

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Solid Waste:

    • Contaminated items such as pipette tips, vials, and gloves should be placed in a designated, sealed chemical waste container.

    • If a spill of the powder occurs, carefully sweep it up, avoiding dust creation, place it in a sealed bag, and dispose of it as chemical waste[7].

  • Liquid Waste:

    • Aqueous solutions containing the peptide should be collected in a designated hazardous waste container.

    • Do not discharge solutions into the sewer system.

  • General Disposal:

    • Observe all federal, state, and local environmental regulations for chemical waste disposal. A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[7].

First Aid Measures

In case of accidental exposure, follow these procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable. Rinse the mouth and seek medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of water. If irritation persists, seek medical attention.[7]
Eye Contact Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
Ingestion Rinse the mouth with water and seek immediate medical attention.[7]

Experimental Workflow: Safe Handling of this compound

prep Preparation - Don PPE - Work in Fume Hood weigh Weighing & Reconstitution - Equilibrate to RT - Add Solvent prep->weigh Proceed to Handling use Experimental Use - Handle with Care - Avoid Aerosols weigh->use Use in Experiment spill Spill Response - Contain Spill - Clean & Decontaminate weigh->spill If Spill Occurs storage Storage - Aliquot for Single Use - Store at -20°C or -80°C use->storage Store Unused Portion use->spill If Spill Occurs waste Waste Disposal - Segregate Waste - Follow Regulations use->waste Dispose of Waste decon Decontamination - Clean Work Area - Remove PPE use->decon After Experiment storage->use storage->waste Dispose of Expired Aliquots spill->waste Dispose of Contaminated Materials waste->decon Final Step

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。